molecular formula C49H36N6O23S6 B15581483 NF279

NF279

货号: B15581483
分子量: 1269.2 g/mol
InChI 键: VNPQLQQGQYADEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NF279 is a useful research compound. Its molecular formula is C49H36N6O23S6 and its molecular weight is 1269.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H36N6O23S6

分子量

1269.2 g/mol

IUPAC 名称

8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

InChI

InChI=1S/C49H36N6O23S6/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)

InChI 键

VNPQLQQGQYADEZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF279

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: NF279, a structural analogue of suramin (B1662206), is a powerful pharmacological tool used extensively in the study of purinergic signaling.[1] It is recognized primarily for its potent and selective antagonist activity at the P2X1 receptor subtype. This guide provides a comprehensive overview of the mechanism of action of this compound, its selectivity profile, the experimental protocols used for its characterization, and its other reported biological activities.

Core Mechanism of Action: P2X1 Receptor Antagonism

The principal mechanism of action of this compound is the competitive and reversible antagonism of the P2X1 receptor.[2][3] P2X receptors are a family of ligand-gated ion channels that open in response to the binding of extracellular adenosine (B11128) triphosphate (ATP).[4][5] The P2X1 subtype, in particular, is a homotrimeric channel that, upon activation by ATP, allows the rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the initiation of various downstream cellular responses, such as smooth muscle contraction and platelet aggregation.[5]

This compound exerts its effect by binding to the P2X1 receptor, thereby preventing ATP from binding and activating the channel. This blockade inhibits the ion flux and the subsequent physiological responses. The antagonism is fully reversible.[2]

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Ion Channel) Channel_Closed Channel Closed Channel_Open Channel Open Ions Na⁺, Ca²⁺ Influx P2X1->Ions Opens Channel ATP Extracellular ATP (Agonist) ATP->P2X1 Binds & Activates This compound This compound (Antagonist) This compound->P2X1 Binds & Blocks Depolarization Membrane Depolarization Ions->Depolarization Response Cellular Response (e.g., Contraction) Depolarization->Response

Caption: P2X1 receptor signaling and inhibition by this compound.

Quantitative Data and Selectivity Profile

A key feature of this compound is its high potency at the P2X1 receptor, with significantly lower affinity for other P2X and P2Y receptor subtypes.[6] This selectivity makes it an invaluable tool for distinguishing P2X1-mediated responses from those triggered by other purinergic receptors. The inhibitory potency (IC₅₀) is notably dependent on the experimental conditions, particularly for rapidly desensitizing receptors like P2X1 and P2X3, where pre-incubation with the antagonist significantly increases the observed potency.[2]

Receptor SubtypeSpeciesIC₅₀ ValuePre-incubationReference
P2X₁ Rat19 nM10 seconds[2]
Rat2 µMNone[2]
Human50 nMNot Specified[3]
P2X₂ Rat0.76 µMNot Applicable*[2]
P2X₃ Rat1.62 µM10 seconds[2]
Rat85.5 µMNone[2]
P2X₄ Human/Rat>300 µMNot Applicable[2]
P2X₇ Human2.8 µMNot Specified[3]
P2Y Receptors Guinea PigLow Potency (pA₂=4.10)Not Applicable[6]
Ecto-nucleotidases Xenopus oocytes>100 µMNot Applicable[6]
Note: P2X2 is a non-desensitizing receptor, so pre-incubation effects are not a factor in the same way.

The data clearly demonstrates that this compound is a potent P2X1 receptor-selective antagonist.[2]

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental methodologies.

This is the primary technique used to determine the potency and selectivity of this compound on specific, heterologously expressed P2X receptor subtypes.[2][3]

Methodology:

  • Receptor Expression: The cRNA encoding a specific P2X receptor subunit (e.g., rat P2X1, human P2X7) is injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression and insertion of the receptor channels into the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential.

  • Compound Application: The oocyte is superfused with a standard buffer solution. The agonist (ATP) is applied to evoke an inward current, which is measured by the recording setup.

  • Antagonist Testing: To determine the IC₅₀ value, the oocyte is first exposed to varying concentrations of this compound (often with a pre-incubation period) before the co-application of a fixed concentration of ATP. The resulting inhibition of the ATP-evoked current is measured and plotted against the antagonist concentration to calculate the IC₅₀.

  • Competitive Antagonism Analysis: To assess the nature of the antagonism, full ATP concentration-response curves are generated in the absence and presence of fixed concentrations of this compound. A rightward shift in the ATP concentration-response curve without a change in the maximum response is indicative of competitive antagonism.[3]

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cRNA P2X Receptor cRNA Oocyte Xenopus Oocyte cRNA->Oocyte Injection Incubate Incubation (2-5 days) Oocyte->Incubate Expressed Oocyte with Expressed P2X Receptors Incubate->Expressed Clamp Voltage Clamp Oocyte (Two Electrodes) Expressed->Clamp ATP_App Apply ATP (Agonist) Clamp->ATP_App NF279_App Apply this compound (Antagonist) Clamp->NF279_App Record_Base Record Baseline Current (I_ATP) ATP_App->Record_Base Analysis Calculate % Inhibition & Determine IC₅₀ Record_Base->Analysis ATP_NF279_App Co-apply ATP + this compound NF279_App->ATP_NF279_App Record_Inhib Record Inhibited Current (I_inhib) ATP_NF279_App->Record_Inhib Record_Inhib->Analysis

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Functional antagonism has also been demonstrated in native tissues. For example, in the rat vas deferens, this compound was shown to antagonize contractions mediated by P2X receptors that were evoked by the stable ATP analogue α,β-methylene ATP.[6] This method confirms the antagonist's activity in a more complex physiological system.

Alternative Mechanisms and Off-Target Effects

While primarily a P2X1 antagonist, this compound has been reported to have other biological activities, which are important to consider when interpreting experimental results.

  • HIV-1 Inhibition: this compound can block HIV-1 infection.[7] This action is not mediated by P2X1 receptors but rather by interfering with the HIV-1 envelope's interaction with the co-receptors CCR5 and CXCR4, thereby inhibiting viral membrane fusion.[7][8]

  • GABA Receptor Modulation: At concentrations significantly higher than its IC₅₀ for P2X1 (e.g., 20 µM), this compound has been shown to suppress currents evoked by GABA in isolated hippocampal neurons, indicating a potential off-target effect on GABA-A receptors.[9][10]

References

An In-depth Technical Guide to NF279: A Potent and Selective P2X1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF279 is a symmetrical polysulfonated naphthyl derivative that has emerged as a important pharmacological tool in the study of purinergic signaling. It is a potent and highly selective competitive antagonist of the P2X1 receptor, an ATP-gated ion channel involved in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for the characterization of its antagonist activity are presented, alongside visual representations of its mechanism of action and typical experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a suramin (B1662206) analogue with a complex aromatic structure. Its systematic IUPAC name is 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.[1][2] The presence of multiple sulfonic acid groups renders the molecule highly water-soluble.[1]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Systematic IUPAC Name 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt[1][2]
Molecular Formula C₄₉H₃₀N₆Na₆O₂₃S₆[1][3][4]
Molecular Weight 1401.1 g/mol [1][3][4]
CAS Number 202983-32-2[1][3][4]
Appearance Solid
Solubility Soluble in water (up to 25 mg/ml)[1]
Purity Typically ≥95%[1][2]
Storage Store at -20°C[1][2]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the P2X1 receptor.[1][2][5][6] Its mechanism of action is competitive and reversible, meaning it competes with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for the same binding site on the P2X1 receptor.[3][6][7]

Potency and Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antagonist required to inhibit 50% of the ATP-induced response. The IC₅₀ values for this compound demonstrate its high selectivity for the P2X1 receptor subtype over other P2X and P2Y receptors.[1][2][3]

Table 2: Pharmacological Activity of this compound at P2X Receptors

Receptor SubtypeSpeciesIC₅₀Reference
P2X₁ Rat19 nM (with 10s pre-incubation)[6]
Human50 nM[7]
P2X₂ Rat0.76 µM[1][2][6]
P2X₃ Rat1.62 µM (with 10s pre-incubation)[1][2][6]
P2X₄ Human>300 µM[1][2][6]
P2X₇ Human2.8 µM[7]

The inhibitory potency of this compound at P2X1 and P2X3 receptors is significantly influenced by the pre-incubation time with the antagonist before the application of ATP.[6] A 10-second pre-incubation period dramatically increases its apparent potency at these fast-desensitizing receptors.[6]

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor.[6][7] This is evidenced by the parallel rightward shift of the ATP concentration-response curve in the presence of increasing concentrations of this compound, without a reduction in the maximum response.[7] This indicates that the antagonism can be overcome by increasing the concentration of the agonist (ATP). The antagonism of this compound is also reversible at all P2X subtypes that have been analyzed.[6]

Signaling Pathway and Experimental Workflow

P2X1 Receptor Signaling Pathway and Inhibition by this compound

P2X1 receptors are ligand-gated ion channels that, upon binding of extracellular ATP, undergo a conformational change to form a non-selective cation channel. This allows the influx of Na⁺ and Ca²⁺, leading to membrane depolarization and downstream cellular responses such as smooth muscle contraction or platelet aggregation. This compound competitively binds to the ATP binding site on the P2X1 receptor, thereby preventing ATP from binding and activating the channel.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds and Activates This compound This compound (Antagonist) This compound->P2X1 Competitively Blocks Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel Depolarization Membrane Depolarization Response Cellular Response (e.g., Contraction) Depolarization->Response Ca_influx->Depolarization

Caption: P2X1 receptor signaling and competitive antagonism by this compound.

Experimental Workflow for Characterizing this compound Activity

A standard method to characterize the antagonist activity of compounds like this compound is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes heterologously expressing the P2X1 receptor. This workflow allows for the precise measurement of ion channel activity and the determination of the antagonist's potency (IC₅₀).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest 1. Harvest & Defolliculate Xenopus Oocytes cRNA_Injection 2. Inject P2X1 Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation 3. Incubate Oocytes (2-5 days, 16-18°C) cRNA_Injection->Incubation TEVC_Setup 4. Mount Oocyte in Two-Electrode Voltage Clamp Incubation->TEVC_Setup Recording 5. Record Baseline Current (-60 mV holding potential) TEVC_Setup->Recording Antagonist_App 6. Apply Increasing Concentrations of this compound Recording->Antagonist_App Agonist_App 7. Apply ATP (Agonist) to Elicit Current Antagonist_App->Agonist_App Measure_Current 8. Measure Peak Inward Current Agonist_App->Measure_Current Normalization 9. Normalize Current to Control (ATP alone) Measure_Current->Normalization Dose_Response 10. Plot Dose-Response Curve Normalization->Dose_Response IC50_Calc 11. Calculate IC₅₀ Value Dose_Response->IC50_Calc

Caption: Experimental workflow for this compound characterization using TEVC.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of this compound as a P2X1 receptor antagonist using TEVC on Xenopus laevis oocytes.[6][7][8]

4.1.1. Oocyte Preparation and Receptor Expression

  • Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

  • Defolliculation: Manually separate and treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Inject Stage V-VI oocytes with cRNA encoding the desired P2X receptor subtype (e.g., human or rat P2X1).

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96 solution) supplemented with antibiotics to allow for receptor expression on the oocyte membrane.[1]

4.1.2. Electrophysiological Recording

  • Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution.

  • Impaling: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply a fixed concentration of ATP (typically the EC₅₀ concentration) to the oocyte to evoke an inward current mediated by the expressed P2X1 receptors.

  • Antagonist Application: To determine the IC₅₀, pre-incubate the oocyte with varying concentrations of this compound for a defined period (e.g., 10 seconds for fast-desensitizing receptors) before co-applying the same concentration of ATP.[6]

  • Washout: Thoroughly wash the oocyte with the recording solution between applications to ensure the complete removal of the agonist and antagonist, taking advantage of the reversible nature of this compound's binding.[6]

4.1.3. Data Analysis

  • Measurement: Measure the peak amplitude of the inward current elicited by ATP in the absence and presence of each concentration of this compound.

  • Normalization: Normalize the peak current in the presence of this compound to the control current (ATP alone).

  • Dose-Response Curve: Plot the normalized current as a function of the this compound concentration.

  • IC₅₀ Determination: Fit the data to a sigmoidal dose-response equation to calculate the IC₅₀ value for this compound.

Schild Analysis for Determining Competitive Antagonism

To confirm that this compound acts as a competitive antagonist, a Schild analysis can be performed.[6]

4.2.1. Experimental Procedure

  • Generate a full concentration-response curve for the agonist (ATP) in the absence of the antagonist (this compound).

  • Generate several full concentration-response curves for ATP in the presence of fixed concentrations of this compound.

4.2.2. Data Analysis

  • Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the EC₅₀ of ATP in the presence of this compound to the EC₅₀ of ATP in the absence of this compound.

  • Schild Plot: Plot log(r-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

  • Interpretation: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA₂, which is the negative logarithm of the antagonist's dissociation constant (Kₑ). A slope of 1 is a key indicator of competitive antagonism.

Conclusion

This compound is an invaluable research tool for the pharmacological dissection of P2X1 receptor function. Its high potency, selectivity, and well-characterized competitive mechanism of action make it a standard antagonist for in vitro and in vivo studies of purinergic signaling. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of P2X1 receptor pharmacology and the development of novel therapeutics targeting this important ion channel.

References

The Suramin Analogue NF279: A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF279, a suramin (B1662206) analogue, has emerged as a critical tool in the study of purinergic signaling. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of this compound. It details its mechanism of action as a potent and selective P2X1 receptor antagonist, presenting key quantitative data, experimental protocols, and visual representations of its role in signaling pathways. This document serves as a comprehensive resource for professionals in pharmacology and drug development.

Introduction: The Legacy of Suramin and the Dawn of Purinergic Receptor Antagonists

The story of this compound begins with its parent compound, suramin. Developed by Bayer in the early 20th century, suramin was initially created for the treatment of African sleeping sickness.[1][2] Its complex chemical structure, a symmetrical polysulfonated naphthylurea, was a well-guarded secret for years until it was elucidated by Ernest Fourneau at the Pasteur Institute in 1924.[1][3] Beyond its anti-trypanosomal activity, suramin was later discovered to possess a broad spectrum of biological activities, including the inhibition of various enzymes and receptors.[2] This promiscuity, particularly its ability to antagonize P2 receptors, paved the way for the development of more specific analogues.

The recognition of ATP as an extracellular signaling molecule led to the identification and classification of purinergic receptors into P1 (adenosine) and P2 (ATP) families, with the latter further divided into ionotropic P2X and metabotropic P2Y receptors.[4] The need for selective antagonists to probe the function of these receptor subtypes drove the chemical modification of suramin. This effort led to the synthesis of several analogues, including this compound (8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid), which demonstrated a significant leap in selectivity and potency, particularly for the P2X1 receptor subtype.[5][6]

Discovery and Initial Characterization of this compound

This compound was identified as a potent and selective P2X receptor antagonist in the late 1990s.[5] Early studies on the rat vas deferens demonstrated its ability to antagonize P2X receptor-mediated contractions evoked by α,β-methylene ATP with a pIC50 of 5.71.[5] Crucially, it showed low inhibitory potency at P2Y receptors in the guinea-pig taenia coli (pA2 = 4.10) and at ecto-nucleotidases (IC50 > 100 µM), highlighting its selectivity for P2X receptors.[5]

Subsequent research further refined the pharmacological profile of this compound, establishing it as a particularly potent antagonist of the P2X1 receptor subtype.[7] These studies revealed that the inhibitory potency of this compound on rapidly desensitizing receptors like P2X1 and P2X3 was dependent on the pre-incubation time, suggesting a complex interaction with the receptor.[7]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified across various P2 receptor subtypes. The following tables summarize the key inhibitory concentration (IC50) values obtained from different studies.

Receptor Subtype Species IC50 (µM) Test System Reference
P2X1Human0.05Xenopus oocytes[8]
P2X1Rat0.019 (with pre-incubation)Xenopus oocytes[7]
P2X1Rat2 (without pre-incubation)Xenopus oocytes[7]
P2X2Rat0.76Xenopus oocytes[7]
P2X3Rat1.62 (with pre-incubation)Xenopus oocytes[7]
P2X3Rat85.5 (without pre-incubation)Xenopus oocytes[7]
P2X4Human> 300Xenopus oocytes[7]
P2X7Human2.8Xenopus oocytes[8]
P2YGuinea-pigpA2 = 4.10Taenia coli[5]
Ecto-nucleotidases-> 100Folliculated Xenopus oocytes[5]

Table 1: Inhibitory Activity of this compound on P2X and P2Y Receptors.

Mechanism of Action

This compound acts as a competitive antagonist at P2X1 receptors.[8] This is evidenced by the rightward shift of the ATP concentration-inhibition curve in the presence of this compound.[8] It slows the activation of both human P2X1 and P2X7 receptors and the desensitization of human P2X1 receptors.[8] The significant difference in potency between pre-incubation and co-application experiments on P2X1 and P2X3 receptors suggests that this compound may have a slow binding and/or dissociation rate at these subtypes.[7]

Signaling Pathway of P2X1 Receptor Antagonism by this compound

The following diagram illustrates the mechanism of this compound in blocking the P2X1 receptor signaling pathway.

P2X1_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Competitively Blocks Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Depolarization Membrane Depolarization P2X1->Depolarization Opens Channel Cellular_Response Cellular Response (e.g., Contraction) Ca_ion->Cellular_Response Depolarization->Cellular_Response

Caption: P2X1 receptor antagonism by this compound.

Key Experimental Protocols

The primary method used for the detailed characterization of this compound's activity on P2X receptors is the two-microelectrode voltage-clamp technique using Xenopus laevis oocytes heterologously expressing the receptor subtypes.

Heterologous Expression of P2X Receptors in Xenopus Oocytes
  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subtype.

  • Incubation: Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

Two-Microelectrode Voltage-Clamp Recordings
  • Oocyte Placement: An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline solution.

  • Electrode Impalement: The oocyte is impaled with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

  • Voltage Clamp: The oocyte membrane potential is clamped at a holding potential (typically -70 mV).

  • Drug Application: ATP (agonist) and this compound (antagonist) are applied via the perfusion system. For pre-incubation experiments, this compound is applied for a defined period before the co-application of ATP and this compound.

  • Data Acquisition: Inward currents elicited by ATP application are recorded and measured. The inhibitory effect of this compound is determined by the reduction in the ATP-induced current.

  • Data Analysis: Concentration-response curves are generated to calculate IC50 values.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the IC50 of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject P2X Receptor cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate for Receptor Expression cRNA_Inject->Incubate Voltage_Clamp Two-Electrode Voltage Clamp Incubate->Voltage_Clamp Drug_Application Apply ATP +/- this compound Voltage_Clamp->Drug_Application Record_Current Record Inward Current Drug_Application->Record_Current CR_Curve Generate Concentration- Response Curves Record_Current->CR_Curve IC50_Calc Calculate IC50 Value CR_Curve->IC50_Calc

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound represents a significant advancement in the field of purinergic signaling research. Its development from the non-selective parent compound suramin has provided a potent and selective tool for the investigation of P2X1 receptor function. The detailed pharmacological data and experimental methodologies outlined in this guide underscore its importance in dissecting the physiological and pathophysiological roles of P2X1 receptors. As research into purinergic signaling continues, this compound will undoubtedly remain a valuable pharmacological agent for scientists and drug development professionals.

References

NF279: A Technical Guide to its Role as a Selective P2X1 Receptor Antagonist in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of NF279, a potent and selective antagonist of the P2X1 purinergic receptor. This compound has emerged as a critical pharmacological tool for dissecting the intricate roles of P2X1 receptors in a variety of physiological and pathophysiological processes. This document details the mechanism of action of this compound, presents a comprehensive summary of its receptor selectivity profile through collated quantitative data, and provides detailed experimental protocols for its characterization. Furthermore, this guide visualizes the purinergic signaling pathways modulated by this compound and outlines a typical experimental workflow for assessing P2X receptor antagonists, aiming to equip researchers with the necessary information to effectively utilize this compound in their studies.

Introduction to Purinergic Signaling and P2X Receptors

Purinergic signaling is a fundamental mode of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. These molecules act as signaling agents by binding to specific purinergic receptors on the cell surface. Purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.

The P2 receptor family is further subdivided into two main classes: P2Y receptors, which are G protein-coupled receptors (GPCRs), and P2X receptors, which are ligand-gated ion channels. P2X receptors are trimeric channels that, upon binding to extracellular ATP, undergo a conformational change that opens an intrinsic ion channel permeable to cations, including Na⁺, K⁺, and Ca²⁺. This ion influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream cellular responses.

There are seven known subunits of P2X receptors (P2X1-7), which can assemble into homomeric or heteromeric trimers, each with distinct pharmacological and biophysical properties. The P2X1 receptor subtype is prominently expressed in smooth muscle, platelets, and certain neuronal populations and is characterized by its rapid activation and desensitization in response to ATP. Its involvement in processes such as smooth muscle contraction, platelet aggregation, and inflammation has made it a significant target for therapeutic intervention.

This compound: A Potent and Selective P2X1 Receptor Antagonist

This compound, with the chemical name 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is a suramin (B1662206) analogue that has been identified as a highly potent and selective antagonist of the P2X1 receptor. Its ability to discriminate between P2X1 and other P2X receptor subtypes, as well as P2Y receptors and ecto-nucleotidases, has established it as an invaluable tool for studying P2X1 receptor function.

Mechanism of Action

This compound acts as a competitive antagonist at the P2X1 receptor.[1] This means that it binds to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. The antagonism by this compound is reversible, allowing for the restoration of receptor function upon washout of the compound.

Quantitative Data: Receptor Selectivity Profile of this compound

The selectivity of this compound for the P2X1 receptor over other P2X subtypes is a key feature that enables its use in targeted studies. The following table summarizes the inhibitory potency (IC50 values) of this compound at various P2X receptors, as determined by two-electrode voltage clamp experiments in Xenopus laevis oocytes expressing recombinant receptors.

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X1 Rat0.019 [1][2]
P2X2Rat0.76[1][2]
P2X3Rat1.62[1][2]
P2X4Human>300[1][2]
P2Y ReceptorsGuinea-pigLow Potency (pA2=4.10)[3]
Ecto-nucleotidasesXenopus laevis>100[3]

Note: IC50 values can vary depending on experimental conditions, such as agonist concentration and pre-incubation time with the antagonist.

Experimental Protocols

The characterization of P2X receptor antagonists like this compound predominantly relies on electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes as a heterologous expression system.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol outlines the key steps for assessing the inhibitory effect of this compound on P2X1 receptors expressed in Xenopus oocytes.

4.1.1. Oocyte Preparation and cRNA Injection

  • Oocyte Isolation: Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR2 solution) for 1-2 hours to remove the follicular layer.

  • cRNA Preparation: Synthesize capped cRNA encoding the P2X1 receptor subunit using an in vitro transcription kit from linearized cDNA template.

  • Microinjection: Inject approximately 50 nL of the P2X1 receptor cRNA (at a concentration of ~1 ng/nL) into each oocyte.

  • Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in a suitable medium (e.g., ND96 solution supplemented with antibiotics) to allow for receptor expression.

4.1.2. Electrophysiological Recording

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

    • Electrode Filling Solution: 3 M KCl.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Use a TEVC amplifier to clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Record the membrane current using appropriate data acquisition software.

    • Apply the P2X1 receptor agonist (e.g., ATP or the stable analogue α,β-methylene ATP) to the oocyte via the perfusion system to evoke an inward current.

    • To determine the IC50 value of this compound, pre-apply different concentrations of this compound for a set period (e.g., 1-2 minutes) before co-applying the agonist.

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation to calculate the IC50.

Visualizations of Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway and Inhibition by this compound

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates This compound This compound This compound->P2X1 Competitively Binds and Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Channel Opening Na_ion Na⁺ Influx P2X1->Na_ion Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Platelet Aggregation) Ca_ion->Downstream Na_ion->Downstream

Caption: P2X1 receptor activation by ATP and its competitive inhibition by this compound.

Experimental Workflow for Characterizing a P2X Receptor Antagonist

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording (TEVC) cluster_analysis Data Analysis Oocyte_Prep Oocyte Harvest & Defolliculation cRNA_Inject P2X Receptor cRNA Microinjection Oocyte_Prep->cRNA_Inject Recording Mount Oocyte & Impale with Electrodes cRNA_Inject->Recording Agonist_App Apply Agonist (e.g., ATP) Record Baseline Current Recording->Agonist_App Antagonist_App Apply Antagonist (e.g., this compound) + Agonist Agonist_App->Antagonist_App Data_Acq Measure Peak Current Amplitude Antagonist_App->Data_Acq IC50_Calc Construct Dose-Response Curve & Calculate IC50 Data_Acq->IC50_Calc

Caption: A typical experimental workflow for characterizing a P2X receptor antagonist.

Downstream Signaling Pathways of P2X1 Receptor Activation

Activation of P2X1 receptors and the subsequent influx of cations, particularly Ca²⁺, initiates a cascade of intracellular signaling events. The primary consequence of P2X1 receptor activation is a rapid increase in cytosolic Ca²⁺ concentration. This Ca²⁺ signal is a key second messenger that can directly or indirectly regulate the activity of numerous enzymes and proteins, leading to diverse cellular responses.

In smooth muscle cells, the influx of Ca²⁺ through P2X1 receptors contributes to the activation of calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction.

In platelets, P2X1 receptor-mediated Ca²⁺ influx is involved in the initial stages of platelet activation, including shape change and the centralization of granules. This Ca²⁺ signal can also potentiate the responses to other platelet agonists, contributing to the amplification of the aggregation signal. The activation of downstream kinases, such as extracellular signal-regulated kinase (ERK), has also been implicated in P2X1 receptor signaling.

By blocking the initial Ca²⁺ influx through P2X1 receptors, this compound effectively inhibits these downstream signaling events and the associated physiological responses.

Conclusion

This compound is a potent and selective P2X1 receptor antagonist that has proven to be an indispensable tool for elucidating the role of P2X1-mediated purinergic signaling. Its well-characterized selectivity profile, coupled with established experimental protocols for its use, allows researchers to precisely probe the function of P2X1 receptors in various biological systems. This technical guide provides a comprehensive overview of this compound, from its molecular mechanism of action to its application in experimental settings, and serves as a valuable resource for scientists and drug development professionals working in the field of purinergic signaling. The continued use of this compound and the development of even more selective antagonists will undoubtedly further our understanding of the physiological and pathological roles of P2X receptors and may pave the way for novel therapeutic strategies targeting this important class of ion channels.

References

The Tissue Distribution and Targeting of P2X1 Receptors by NF279: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tissue expression of P2X1 purinergic receptors, a critical ligand-gated ion channel, and its potent and selective antagonist, NF279. P2X1 receptors are implicated in a variety of physiological processes, making them a compelling target for therapeutic intervention in urogenital, cardiovascular, and inflammatory disorders. This document details the cellular localization of P2X1 receptors, the pharmacological profile of this compound, key signaling pathways, and comprehensive experimental protocols for their investigation.

Tissue Expression of P2X1 Receptors

P2X1 receptors are predominantly expressed in smooth muscle tissues and hematopoietic cells. Their activation by extracellular adenosine (B11128) triphosphate (ATP) triggers a rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to cellular depolarization and downstream physiological responses.[1]

Smooth Muscle Tissues

P2X1 receptors are crucial mediators of smooth muscle contraction in various organs:

  • Urogenital System: High levels of P2X1 receptors are found in the smooth muscle of the vas deferens and urinary bladder .[2][3] In the vas deferens, their activation is essential for the contractile processes that contribute to male fertility.[2] In the urinary bladder, P2X1 receptors are involved in parasympathetic nerve-mediated contractions, which are critical for urination.[2]

  • Cardiovascular System: P2X1 receptors are expressed on arterial smooth muscle cells, where they contribute to vasoconstriction and the regulation of blood pressure.[2]

Hematopoietic and Immune Cells

P2X1 receptors play a significant role in the function of several types of blood and immune cells:

  • Platelets: Human platelets express a significant number of P2X1 receptors, which are involved in the initial stages of platelet activation, including shape change and aggregation, contributing to hemostasis and thrombosis.[4][5]

  • Neutrophils: These abundant immune cells express P2X1 receptors that are implicated in chemotaxis, the directed migration of neutrophils to sites of inflammation.[2][6] Activation of these receptors promotes cytoskeletal reorganization necessary for cell movement.[2]

  • Other Immune Cells: P2X1 receptors have also been identified on macrophages, mast cells, and eosinophils, suggesting a broader role in inflammatory and immune responses.[2][7][8]

This compound: A Potent and Selective P2X1 Receptor Antagonist

This compound is a suramin (B1662206) analogue that acts as a potent and selective competitive antagonist of P2X1 receptors.[1][9] Its high affinity for P2X1 receptors and significantly lower affinity for other P2X and P2Y receptor subtypes make it an invaluable pharmacological tool for elucidating the physiological roles of P2X1.[10]

Quantitative Data: Potency and Selectivity of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values of this compound for various P2X receptor subtypes, highlighting its selectivity for the P2X1 receptor.

Receptor SubtypeSpeciesExperimental SystemIC₅₀ (nM)Reference
P2X1 HumanXenopus oocytes50[1]
P2X1 RatXenopus oocytes19[10]
P2X2RatXenopus oocytes760
P2X3RatXenopus oocytes1620[10]
P2X4HumanXenopus oocytes>300,000[10]
P2X7HumanXenopus oocytes2800[1]

P2X1 Receptor Signaling Pathways

The activation of P2X1 receptors initiates a cascade of intracellular events that vary depending on the cell type.

Signaling in Platelets

In platelets, ATP released from dense granules or damaged cells binds to P2X1 receptors, leading to Ca²⁺ influx. This initial signal contributes to platelet shape change and amplifies the response to other agonists like collagen and thrombin, ultimately promoting aggregation and thrombus formation.

P2X1_Platelet_Signaling ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Ca_influx Ca²⁺ Influx P2X1->Ca_influx Shape_Change Platelet Shape Change Ca_influx->Shape_Change Amplification Amplification of Agonist Signaling (e.g., Collagen, Thrombin) Ca_influx->Amplification Aggregation Platelet Aggregation Shape_Change->Aggregation Amplification->Aggregation

P2X1 Receptor Signaling in Platelets.
Signaling in Neutrophils

In neutrophils, P2X1 receptor activation by ATP contributes to chemotaxis. The resulting Ca²⁺ influx activates downstream signaling pathways, including the Rho kinase (ROCK) pathway, which is crucial for the cytoskeletal rearrangements required for cell migration.

P2X1_Neutrophil_Signaling ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Ca_influx Ca²⁺ Influx P2X1->Ca_influx ROCK Rho Kinase (ROCK) Activation Ca_influx->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Chemotaxis Neutrophil Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

P2X1 Receptor Signaling in Neutrophils.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2X1 receptors and the effects of antagonists like this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels, including the study of antagonist pharmacology.[11]

Objective: To measure the inhibitory effect of this compound on ATP-induced currents in Xenopus oocytes expressing human P2X1 receptors.

Materials:

  • Stage V-VI Xenopus laevis oocytes

  • cRNA encoding human P2X1 receptor

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • This compound

  • ATP

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with 50 nL of P2X1 cRNA (10-100 ng/µL).

    • Incubate injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply ATP (at a concentration that elicits a submaximal response, e.g., EC₅₀) to the oocyte and record the inward current.

    • To determine the inhibitory effect of this compound, pre-incubate the oocyte with varying concentrations of this compound for a defined period (e.g., 1-5 minutes) before co-application with ATP.

    • Record the peak current amplitude for each concentration of this compound.

  • Data Analysis:

    • Normalize the current responses in the presence of this compound to the control response (ATP alone).

    • Plot the normalized current as a function of this compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

In Vitro Platelet Aggregation Assay

This assay is used to assess the effect of P2X1 receptor antagonists on platelet function.[12]

Objective: To measure the inhibitory effect of this compound on ATP-induced platelet aggregation.

Materials:

  • Freshly drawn human blood

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP)

  • Platelet aggregometer

  • ATP

  • This compound

Procedure:

  • PRP Preparation:

    • Collect human venous blood into tubes containing an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Aggregation Measurement:

    • Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 5-10 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ATP.

    • Monitor the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of maximal aggregation for each condition.

    • Plot the percentage of aggregation against the concentration of this compound to determine its inhibitory effect.

In Vivo Thrombosis Model

Animal models of thrombosis are essential for evaluating the antithrombotic potential of P2X1 receptor antagonists.[13]

Objective: To assess the in vivo efficacy of this compound in a murine model of arterial thrombosis.

Procedure:

  • Animal Preparation:

    • Anesthetize a mouse (e.g., C57BL/6).

    • Surgically expose a carotid artery.

  • Drug Administration:

    • Administer this compound or vehicle control intravenously via the tail vein.

  • Induction of Thrombosis:

    • Induce thrombosis in the exposed carotid artery using a method such as ferric chloride (FeCl₃) application or laser-induced injury.

  • Measurement of Thrombus Formation:

    • Monitor blood flow in the artery using a Doppler flow probe.

    • Measure the time to vessel occlusion.

  • Data Analysis:

    • Compare the time to occlusion between the this compound-treated and vehicle-treated groups to determine the antithrombotic effect.

in_vivo_workflow start Start animal_prep Animal Preparation (Anesthesia, Surgical Exposure) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin thrombosis_induction Induction of Thrombosis (e.g., FeCl₃ Injury) drug_admin->thrombosis_induction monitoring Monitor Blood Flow and Time to Occlusion thrombosis_induction->monitoring data_analysis Data Analysis (Compare Treatment Groups) monitoring->data_analysis end End data_analysis->end

In Vivo Experimental Workflow for P2X1 Antagonist Evaluation.

This guide provides a foundational understanding of the tissue-specific roles of P2X1 receptors and the utility of this compound as a selective antagonist. The detailed protocols and signaling diagrams serve as a resource for researchers investigating the therapeutic potential of targeting the P2X1 receptor.

References

The Potency and Selectivity of NF279: A Comparative Analysis Across P2X Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

NF279, a suramin (B1662206) analogue, has emerged as a critical pharmacological tool for the study of purinergic signaling. Its potent and selective antagonism of the P2X1 receptor subtype makes it an invaluable asset in differentiating the physiological and pathological roles of this specific receptor from other members of the P2X family. This technical guide provides a comprehensive overview of the inhibitory potency (IC50) of this compound for the P2X1 receptor in comparison to other P2X subtypes, details the experimental methodologies used for these determinations, and illustrates the core signaling pathways and experimental workflows.

Data Presentation: this compound IC50 Values Across P2X Receptor Subtypes

The inhibitory activity of this compound varies significantly across the different P2X receptor subtypes, highlighting its selectivity for P2X1. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound as reported in the scientific literature. It is crucial to note that for rapidly desensitizing receptors like P2X1 and P2X3, the IC50 value is highly dependent on the experimental conditions, particularly the pre-incubation time with the antagonist before the application of the agonist (ATP).

P2X SubtypeIC50 (µM)SpeciesExperimental SystemNotesReference
P2X1 0.019 RatXenopus laevis oocytesWith 10 s pre-incubation[1][2]
0.05 HumanXenopus laevis oocytesAt 1 µM ATP[3]
2 RatXenopus laevis oocytesWithout pre-incubation[2]
P2X20.76RatXenopus laevis oocytes[1][2]
P2X31.62RatXenopus laevis oocytesWith 10 s pre-incubation[1][2]
85.5RatXenopus laevis oocytesWithout pre-incubation[2]
P2X4> 300HumanXenopus laevis oocytes[1][2]
P2X72.8HumanXenopus laevis oocytesAt 10 µM ATP[3]

Data for P2X5 and P2X6 receptors are not extensively characterized in the reviewed literature.

Experimental Protocols

The determination of this compound's IC50 values across P2X receptor subtypes predominantly relies on the two-electrode voltage-clamp (TEVC) technique performed in Xenopus laevis oocytes heterologously expressing specific P2X receptor subunits.[2][3] This powerful electrophysiological method allows for the precise measurement of ion channel activity in response to agonist application and antagonist inhibition.

Core Methodology: Two-Electrode Voltage-Clamp (TEVC)
  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

  • Receptor Expression: cRNA encoding the specific human or rat P2X receptor subtype is injected into the oocytes. The oocytes are then incubated for several days to allow for the expression and insertion of the receptor channels into the cell membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target P2X receptor is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a fixed holding potential (typically around -70 mV).

    • The P2X receptor is activated by the application of its endogenous agonist, adenosine (B11128) 5'-triphosphate (ATP), leading to an inward current carried by cations.

  • Antagonist Application and IC50 Determination:

    • To determine the IC50 of this compound, increasing concentrations of the antagonist are applied to the oocyte.

    • For rapidly desensitizing receptors (P2X1 and P2X3), a pre-incubation period with this compound is often employed before the co-application of ATP and this compound.[2] This is critical as the antagonist's binding kinetics can influence the measured potency.

    • The peak inward current induced by ATP in the presence of different concentrations of this compound is measured and compared to the control response (ATP alone).

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal ATP-induced current, is calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Visualization

To better understand the context of this compound's action and the methodology used to characterize it, the following diagrams illustrate the P2X receptor signaling pathway and the experimental workflow of the two-electrode voltage-clamp technique.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X_Receptor Activates This compound This compound This compound->P2X_Receptor Inhibits Na_Ca_Influx Na+ / Ca2+ Influx P2X_Receptor->Na_Ca_Influx Opens Channel Membrane_Depolarization Membrane Depolarization Na_Ca_Influx->Membrane_Depolarization Ca_Signaling Downstream Ca2+ Signaling Cascades Na_Ca_Influx->Ca_Signaling

Caption: General signaling pathway of P2X receptors.

TEVC_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis Harvest_Oocytes Harvest Xenopus laevis Oocytes Inject_cRNA Inject P2X Receptor cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate for Receptor Expression Inject_cRNA->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Insert_Electrodes Insert Voltage and Current Electrodes Place_Oocyte->Insert_Electrodes Voltage_Clamp Clamp Membrane Potential Insert_Electrodes->Voltage_Clamp Apply_this compound Apply this compound (Antagonist) Voltage_Clamp->Apply_this compound Apply_ATP Apply ATP (Agonist) Record_Current Record Inward Cation Current Apply_ATP->Record_Current Apply_this compound->Apply_ATP Concentration_Response Generate Concentration- Response Curve Record_Current->Concentration_Response Calculate_IC50 Calculate IC50 Value Concentration_Response->Calculate_IC50

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Conclusion

This compound demonstrates remarkable selectivity for the P2X1 receptor, with significantly higher potency compared to other P2X subtypes. This characteristic has cemented its role as a standard pharmacological tool for isolating and studying P2X1-mediated responses. The data clearly indicate that this compound can be used to discriminate between P2X1 and other P2X receptors, particularly P2X2, P2X3, and P2X7, in native tissues and recombinant systems.[3] However, researchers must remain cognizant of the experimental conditions, such as antagonist pre-incubation time, which can profoundly impact the observed inhibitory potency, especially for rapidly desensitizing channels. The methodologies and pathways outlined in this guide provide a foundational understanding for the effective use and interpretation of data generated with this potent and selective P2X1 antagonist.

References

Potential Therapeutic Applications of NF279: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF279 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). As a suramin (B1662206) analogue, this compound has demonstrated significant potential in preclinical research for various therapeutic applications, primarily stemming from its ability to modulate physiological processes governed by P2X1 receptor signaling. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action, and its potential therapeutic applications in thrombosis, neuroinflammation, and HIV infection. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction to this compound and the P2X1 Receptor

This compound, chemically identified as 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis(1,3,5-naphthalenetrisulfonic acid), is a synthetic compound that has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the P2X1 receptor.[1] The P2X1 receptor is a member of the P2X family of purinergic receptors, which are non-selective cation channels that open in response to extracellular ATP.[1] These receptors are expressed in a variety of tissues, including smooth muscle, platelets, and neurons, and are involved in a wide range of physiological processes such as muscle contraction, platelet aggregation, and neurotransmission.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the P2X1 receptor.[1] By binding to the receptor, it prevents the binding of the endogenous ligand, ATP, thereby inhibiting the conformational change required for ion channel opening and subsequent cation influx (primarily Ca²⁺ and Na⁺). This blockade of ion flux prevents the depolarization of the cell membrane and the initiation of downstream signaling cascades.

Quantitative Data: In Vitro Efficacy and Selectivity

The potency and selectivity of this compound have been characterized across various P2X receptor subtypes using in vitro electrophysiological assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clear preference for the P2X1 receptor.

Receptor SubtypeSpeciesIC₅₀ (µM)Experimental ConditionReference
P2X1 Rat0.01910s pre-incubation[1]
Rat2.0Co-application with ATP[1]
P2X2 Rat0.76-[1]
P2X3 Rat1.6210s pre-incubation[1]
Rat85.5Co-application with ATP[1]
P2X4 Human>300-[1]
P2X7 Human2.8Activating [ATP] = 10 µM[3]
P2Y Receptors Guinea-pigLow inhibitory potency (pA₂=4.10)-[1]
Ecto-nucleotidases Xenopus laevis>100-[1]

Potential Therapeutic Applications

Thrombosis

Rationale: P2X1 receptors are expressed on platelets and play a crucial role in their activation and aggregation, a key process in thrombus formation.[4] Antagonism of P2X1 receptors is therefore a promising strategy for the prevention and treatment of thrombotic diseases such as myocardial infarction and stroke.

Neuroinflammation

Rationale: Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammatory processes. P2X receptors, including P2X1, are expressed on microglia and are involved in their activation and the subsequent release of inflammatory cytokines.[9][10][11] Targeting these receptors could therefore offer a therapeutic avenue for neurodegenerative diseases and brain injury.

Preclinical Evidence: The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used in vivo paradigm to study the effects of compounds on microglial activation and cytokine production.[2][12] One study investigating the role of P2X1 receptors in a murine model of E. coli-induced sepsis found that this compound administration amplified the plasma levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[7] This suggests a complex role for P2X1 receptors in different inflammatory contexts and highlights the need for further investigation into the specific effects of this compound in neuroinflammation.

HIV Infection

Rationale: The process of HIV-1 entry into host cells involves the fusion of the viral and cellular membranes. P2X1 receptors have been implicated in this fusion process.

Preclinical Evidence: Studies have shown that this compound can inhibit HIV-1 infection by blocking the fusion of the viral membrane with the host cell membrane. This suggests that this compound or similar P2X1 antagonists could represent a novel class of anti-HIV therapeutics.

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway in Platelets

P2X1_Signaling_Platelet cluster_membrane Platelet Membrane P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel ATP Extracellular ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Shape_Change Shape Change Ca_influx->Shape_Change Aggregation Aggregation Shape_Change->Aggregation

Caption: P2X1 receptor signaling cascade in platelets leading to aggregation.

P2X1 Receptor Signaling in Smooth Muscle Cells

P2X1_Signaling_Smooth_Muscle cluster_membrane Smooth Muscle Cell Membrane P2X1 P2X1 Receptor Depolarization Membrane Depolarization P2X1->Depolarization Cation Influx VDCC Voltage-Dependent Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx ATP Extracellular ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Depolarization->VDCC Activates Contraction Muscle Contraction Ca_influx->Contraction

Caption: P2X1 receptor-mediated signaling in smooth muscle contraction.

Experimental Workflow: Two-Electrode Voltage-Clamp (TEVC) Assay

TEVC_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation (Harvesting and Defolliculation) cRNA_Inject 2. cRNA Injection (P2X1 Receptor Subunit) Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-4 days at 16-18°C) cRNA_Inject->Incubation TEVC_Setup 4. Two-Electrode Voltage-Clamp Setup (Voltage and Current Electrodes) Incubation->TEVC_Setup Recording 5. Electrophysiological Recording (Application of ATP +/- this compound) TEVC_Setup->Recording Data_Analysis 6. Data Analysis (IC₅₀ Determination) Recording->Data_Analysis

Caption: Workflow for assessing this compound activity using TEVC in Xenopus oocytes.

Detailed Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is used to characterize the electrophysiological properties of ion channels, such as P2X1 receptors, expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for injection.

  • cRNA Injection: cRNA encoding the desired P2X receptor subunit is synthesized in vitro. A Nanoject injector is used to inject approximately 50 nl of cRNA solution into the cytoplasm of each oocyte.

  • Incubation: Injected oocytes are incubated for 2-4 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a Ringer's solution.

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).

    • Agonist (ATP) and antagonist (this compound) solutions are applied via the perfusion system. For pre-incubation experiments, this compound is applied for a set duration before the co-application with ATP.

    • The resulting currents are recorded and amplified.

  • Data Analysis: The peak current amplitude in the presence of different concentrations of this compound is measured and normalized to the control response (ATP alone). The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is used to evaluate the antithrombotic effects of compounds.[4][5][6][7][8]

  • Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.

  • Drug Administration: this compound or vehicle is administered to the mice via an appropriate route (e.g., intravenous).

  • Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Measurement of Thrombosis: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to complete occlusion of the vessel is recorded. Alternatively, at a set time point after injury, the injured arterial segment can be excised, and the thrombus can be collected and weighed.

  • Data Analysis: The time to occlusion or the thrombus weight in the this compound-treated group is compared to the vehicle-treated control group to determine the antithrombotic efficacy.

Conclusion and Future Directions

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the P2X1 receptor. Its high potency and selectivity for P2X1 make it an ideal candidate for investigating the role of this receptor in various pathologies. The preclinical evidence strongly suggests potential applications in the treatment of thrombosis and HIV infection. However, the role of this compound in neuroinflammation appears to be more complex and warrants further investigation to delineate its effects in different disease contexts.

Future research should focus on:

  • Conducting comprehensive in vivo efficacy studies in animal models of thrombosis and neuroinflammation to establish clear dose-response relationships and therapeutic windows.

  • Investigating the detailed molecular mechanisms underlying the paradoxical pro-inflammatory effects observed in some models.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this compound to enhance its drug-like characteristics.

  • Exploring the potential for combination therapies, where this compound could be used in conjunction with other agents to achieve synergistic effects.

To date, there is no publicly available information on clinical trials involving this compound. The progression of this compound or its analogues into clinical development will depend on the successful outcome of further preclinical safety and efficacy studies.

References

NF279 in Neuroscience: A Technical Guide to its Role as a Purinergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF279, with the full chemical name 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, is a potent and selective antagonist of P2X purinergic receptors, particularly demonstrating high affinity for the P2X1 subtype.[1] Its utility in neuroscience research stems from its ability to selectively block the actions of extracellular ATP, a key signaling molecule in the central and peripheral nervous systems. This guide provides a comprehensive technical overview of the key findings from studies involving this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on various P2X receptor subtypes and its off-target effects have been quantified in several studies. The following tables summarize the key quantitative data.

Target Preparation Agonist Parameter Value Reference
Rat P2X1 ReceptorXenopus laevis oocytesα,β-methylene ATPpIC505.71[2]
Rat P2X1 ReceptorXenopus laevis oocytesATPIC50 (10s pre-incubation)19 nM[1]
Rat P2X1 ReceptorXenopus laevis oocytesATPIC50 (no pre-incubation)2 µM[1]
Human P2X1 ReceptorXenopus laevis oocytesATP (1 µM)IC500.05 µM[3]
Rat P2X2 ReceptorXenopus laevis oocytesATPIC500.76 µM[1]
Rat P2X2 ReceptorXenopus laevis oocytesATPKB0.36 µM[1]
Rat P2X3 ReceptorXenopus laevis oocytesATPIC50 (10s pre-incubation)1.62 µM[1]
Rat P2X3 ReceptorXenopus laevis oocytesATPIC50 (no pre-incubation)85.5 µM[1]
Human P2X4 ReceptorXenopus laevis oocytesATPIC50>300 µM[1]
Human P2X7 ReceptorXenopus laevis oocytesATP (10 µM)IC502.8 µM[3]
Guinea-pig P2Y ReceptorsTaenia coli-pA24.10[2]
Ecto-nucleotidasesFolliculated Xenopus laevis oocytes-IC50>100 µM[2]
GABAA ReceptorsIsolated rat hippocampal neuronsGABA (100 µM)% Inhibition (at 20 µM this compound)~38% (reduction to ~62% of control)[4][5]

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is predominantly used to characterize the potency and selectivity of this compound on different P2X receptor subtypes heterologously expressed in Xenopus oocytes.[1][3]

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • Complementary RNA (cRNA) encoding the desired P2X receptor subunit (e.g., rat P2X1, human P2X7) is synthesized in vitro.

  • A defined amount of cRNA is injected into each oocyte.

  • Injected oocytes are incubated for several days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The oocyte membrane is voltage-clamped at a holding potential, typically between -50 mV and -70 mV.

  • The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte to evoke an inward current mediated by the expressed P2X receptors.

  • This compound is then co-applied with the agonist, or pre-applied, to determine its inhibitory effect on the agonist-evoked current.

3. Data Analysis:

  • The peak amplitude of the inward current is measured in the absence and presence of different concentrations of this compound.

  • Concentration-response curves are generated, and IC50 values (the concentration of antagonist that inhibits 50% of the maximal agonist response) are calculated by fitting the data to a logistic equation.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis oocyte Xenopus Oocyte cRNA P2X Receptor cRNA injected_oocyte cRNA Injected Oocyte cRNA->injected_oocyte Microinjection TEVC Two-Electrode Voltage Clamp injected_oocyte->TEVC current_trace Current Trace TEVC->current_trace agonist Agonist (ATP) agonist->TEVC This compound This compound This compound->TEVC dose_response Dose-Response Curve current_trace->dose_response IC50 IC50 Calculation dose_response->IC50

Experimental workflow for TEVC analysis of this compound.
Whole-Cell Patch Clamp of Isolated Hippocampal Neurons

This method has been used to investigate the off-target effects of this compound on GABAA receptors.[4][5]

1. Neuron Preparation:

  • Hippocampal neurons are acutely dissociated or cultured from rodent brains.

2. Electrophysiological Recording:

  • A single neuron is identified under a microscope.

  • A glass micropipette with a very fine tip, filled with an internal solution that mimics the intracellular environment, is brought into contact with the neuron's membrane.

  • A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The neuron's membrane potential is clamped at a specific holding potential (e.g., -70 mV).[5]

  • GABA (e.g., 100 µM) is applied to the neuron to activate GABAA receptors and evoke an inward chloride current.[5]

  • This compound (e.g., 20 µM) is then applied to determine its effect on the GABA-evoked current.[4][5]

3. Data Analysis:

  • The amplitude of the GABA-evoked current is measured before and after the application of this compound.

  • The percentage of inhibition is calculated to quantify the effect of this compound.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis neuron Isolated Hippocampal Neuron patch_clamp Whole-Cell Patch Clamp neuron->patch_clamp current_measurement Current Measurement patch_clamp->current_measurement GABA GABA GABA->patch_clamp This compound This compound This compound->patch_clamp inhibition_calc Inhibition Calculation current_measurement->inhibition_calc

Workflow for whole-cell patch clamp analysis of this compound.

Signaling Pathways

P2X Receptor Antagonism

This compound acts as a competitive antagonist at P2X receptors. P2X receptors are ligand-gated ion channels that, upon binding to extracellular ATP, open a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration.[6] By blocking the binding of ATP, this compound prevents these downstream events.

G cluster_membrane Cell Membrane ATP Extracellular ATP P2X P2X Receptor ATP->P2X Binds and Activates This compound This compound This compound->P2X Blocks Binding ion_influx Na+ / Ca2+ Influx K+ Efflux P2X->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization ca_increase [Ca2+]i Increase ion_influx->ca_increase cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) depolarization->cellular_response ca_increase->cellular_response

This compound antagonism of P2X receptor signaling.
Off-Target GABAA Receptor Inhibition

Studies have shown that this compound can also inhibit GABAA receptor function.[4][5] GABAA receptors are ligand-gated chloride channels. When activated by GABA, they allow the influx of Cl- ions, leading to hyperpolarization of the neuron and a decrease in its excitability. The inhibitory effect of this compound on GABA-evoked currents suggests a potential for unintended effects when used in complex neuronal systems.

G cluster_membrane Cell Membrane GABA GABA GABA_A GABAA Receptor GABA->GABA_A Binds and Activates This compound This compound This compound->GABA_A Inhibits cl_influx Cl- Influx GABA_A->cl_influx Channel Opening hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Off-target inhibition of GABA-A receptors by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of P2X receptors in neuronal function and pathophysiology. Its high potency and selectivity for certain P2X subtypes make it a powerful antagonist for dissecting purinergic signaling pathways. However, researchers and drug development professionals must consider its off-target effects, particularly on GABAA receptors, especially when interpreting data from complex neural circuits or considering its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the informed use of this compound in neuroscience research.

References

The P2X1 Receptor Antagonist NF279: An In-Depth Technical Guide on its Effects on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of NF279, a selective P2X1 receptor antagonist, on platelet aggregation. The document synthesizes available data on its mechanism of action, quantitative inhibitory potency, and the experimental protocols used to assess its function. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound and its Target: The P2X1 Receptor

Platelets play a pivotal role in hemostasis and thrombosis. Their activation and aggregation are mediated by a complex interplay of signaling molecules and their receptors. Among these, the purinergic P2X1 receptor, an ATP-gated non-selective cation channel, has emerged as a key player.[1] Upon activation by extracellular ATP, the P2X1 receptor facilitates a rapid influx of cations, primarily Ca²⁺ and Na⁺, into the platelet.[1] This influx of calcium is a critical early event that leads to platelet shape change, granule secretion, and the amplification of aggregation responses initiated by other agonists like collagen and thrombin.[1][2][3]

This compound is a suramin (B1662206) analogue that acts as a competitive antagonist of the P2X1 receptor.[4] Its ability to block the P2X1 receptor makes it a valuable tool for investigating the role of ATP-mediated signaling in platelet function and a potential lead compound for the development of novel antiplatelet therapies.

Quantitative Data on this compound's Inhibitory Activity

The primary quantitative measure of this compound's potency comes from studies on heterologously expressed human P2X1 receptors. While direct percentage inhibition data on platelet aggregation induced by various agonists is not extensively available in the public literature, the IC50 value for receptor inhibition provides a strong indication of its effectiveness.

Parameter Value Experimental System Agonist (Concentration) Reference
IC50 0.05 µMHuman P2X1 receptors expressed in Xenopus oocytesATP (1 µM)[4]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the ATP-induced response at the P2X1 receptor. This potent inhibition of the primary receptor for ATP on platelets underlies its effects on aggregation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on platelet aggregation by competitively binding to the P2X1 receptor, thereby preventing ATP from activating the channel. This blockade of the P2X1 receptor disrupts the downstream signaling cascade that is initiated by ATP.

P2X1 Receptor Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X1 receptor and the mechanism by which this compound intervenes.

P2X1_Signaling_Pathway cluster_membrane Platelet Membrane P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel ATP ATP ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Competitively Binds & Inhibits Downstream Downstream Signaling (e.g., ERK1/2, MLCK activation) Ca_influx->Downstream Aggregation Platelet Shape Change & Aggregation Downstream->Aggregation

Caption: P2X1 signaling pathway and this compound's inhibitory action.

Experimental Protocols

The following sections detail the methodologies for preparing human platelets and assessing the effect of this compound on platelet aggregation. These protocols are based on standard laboratory practices.

Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood to be used in aggregation assays.

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD).

  • Centrifugation to Obtain Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

  • PRP Aspiration: Carefully aspirate the upper PRP layer and transfer it to a new sterile tube.

  • Platelet Pelleting: Add a prostaglandin (B15479496) (e.g., PGE1) to the PRP to prevent premature platelet activation and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

  • Washing: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing PGE1. Repeat the centrifugation and resuspension steps to wash the platelets.

  • Final Resuspension: After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) without PGE1.

  • Platelet Count Adjustment: Determine the platelet concentration using a hematology analyzer and adjust to the desired concentration for the aggregation assay (typically 2-3 x 10⁸ platelets/mL).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a platelet suspension as they aggregate.

  • Instrument Setup: Pre-warm the aggregometer to 37°C.

  • Sample Preparation:

    • Pipette a defined volume of the washed platelet suspension into aggregometer cuvettes containing a stir bar.

    • For the test samples, add the desired concentrations of this compound and incubate for a specified period (e.g., 5-10 minutes) at 37°C. A vehicle control (the solvent used to dissolve this compound) should be run in parallel.

  • Baseline Reading: Place a cuvette with the platelet suspension (and inhibitor/vehicle) into the aggregometer and establish a baseline light transmission (0% aggregation). Use platelet-poor plasma or the suspension buffer as a reference for 100% aggregation.

  • Initiation of Aggregation: Add a platelet agonist (e.g., ATP, ADP, collagen, or thrombin) to the cuvette to induce aggregation.

  • Data Recording: Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the effect of this compound on platelet aggregation.

Experimental_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay A 1. Blood Collection (ACD anticoagulant) B 2. Centrifugation (Low Speed) to obtain PRP A->B C 3. Aspirate PRP B->C D 4. Centrifugation (High Speed) to pellet platelets C->D E 5. Wash Platelet Pellet D->E F 6. Resuspend in Buffer & Adjust Platelet Count E->F G 7. Aliquot Washed Platelets into Cuvettes F->G H 8. Pre-incubate with this compound or Vehicle Control (37°C) G->H I 9. Add Agonist (e.g., ATP, Collagen, Thrombin) H->I J 10. Measure Light Transmission (Aggregometer) I->J K 11. Analyze Data: Calculate % Inhibition J->K

References

Methodological & Application

NF279: Application Notes and Protocols for In Vitro P2X1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF279 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] As a member of the purinergic receptor family, the P2X1 receptor is involved in a variety of physiological processes, including neurotransmission, inflammation, and platelet aggregation.[4] The selective blockade of this receptor by this compound makes it an invaluable tool for in vitro studies aimed at elucidating the role of P2X1 signaling in cellular and disease models. These application notes provide detailed protocols for utilizing this compound in key in vitro experiments.

Mechanism of Action

This compound acts as a competitive and reversible antagonist at the P2X1 receptor.[2][5] It selectively binds to the receptor, preventing the binding of ATP and subsequent channel opening, thereby inhibiting downstream signaling cascades initiated by cation influx.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound at P2X Receptors
Receptor SubtypeSpeciesExperimental SystemIC50 ValueReference
P2X1RatXenopus laevis oocytes19 nM (with 10s pre-incubation)[2]
P2X1RatXenopus laevis oocytes2 µM (without pre-incubation)[2]
P2X1HumanXenopus laevis oocytes0.05 µM[6]
P2X2RatXenopus laevis oocytes0.76 µM[2]
P2X3RatXenopus laevis oocytes1.62 µM (with 10s pre-incubation)[2]
P2X3RatXenopus laevis oocytes85.5 µM (without pre-incubation)[2]
P2X4HumanXenopus laevis oocytes> 300 µM[2]
P2X7HumanXenopus laevis oocytes2.8 µM[6]

Signaling Pathway Diagram

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Signaling Downstream Signaling (e.g., Platelet Aggregation, Neurotransmission) Ca_ion->Signaling Na_ion->Signaling

Caption: P2X1 receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration following P2X1 receptor activation and its inhibition by this compound.

Experimental Workflow Diagram:

Calcium_Flux_Workflow A Plate cells expressing P2X1 receptor B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with this compound or vehicle control B->C D Stimulate with ATP or other P2X1 agonist C->D E Measure fluorescence intensity over time D->E F Analyze data and determine IC50 of this compound E->F

Caption: Workflow for a calcium flux assay to assess this compound activity.

Materials:

  • Cells expressing P2X1 receptors (e.g., HEK293-P2X1 stable cell line)

  • Cell culture medium

  • This compound stock solution (in water or appropriate buffer)

  • ATP stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the P2X1-expressing cells into a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the cell culture medium from the wells and add the loading solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Pre-incubation with this compound: Prepare serial dilutions of this compound in HBSS. Add the this compound dilutions or vehicle control to the respective wells. Incubate for 10-20 minutes at room temperature.

  • ATP Stimulation and Measurement: Place the microplate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a baseline fluorescence reading for a few seconds.

  • Using the instrument's injector, add a pre-determined concentration of ATP (e.g., EC80) to all wells simultaneously.

  • Immediately begin kinetic measurement of fluorescence intensity for a period of 1-5 minutes.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation induced by P2X1 receptor agonists.

Materials:

  • Freshly drawn human or animal blood collected in sodium citrate

  • Platelet-rich plasma (PRP)

  • Tyrode's buffer

  • This compound stock solution

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).

  • Pre-incubation: Place an aliquot of the adjusted PRP into the aggregometer cuvette with a stir bar. Allow the platelets to equilibrate for a few minutes at 37°C.

  • Add this compound at the desired concentration or a vehicle control to the cuvette and incubate for a specified period (e.g., 5-10 minutes).

  • Induction of Aggregation: Add the P2X1 agonist (e.g., α,β-methylene ATP) to induce platelet aggregation.

  • Measurement: Record the change in light transmission through the PRP suspension over time using the aggregometer. Aggregation is observed as an increase in light transmission.

  • Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation. Compare the aggregation in the presence of different concentrations of this compound to the vehicle control to determine its inhibitory effect.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound on the cell line being used for the primary assays.

Materials:

  • Cells used in the primary assays

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a period relevant to the primary assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion

This compound is a critical pharmacological tool for the in vitro investigation of P2X1 receptor function. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound and for using it to probe the physiological and pathophysiological roles of P2X1 receptor signaling in various cellular contexts. Proper experimental design, including appropriate controls and data analysis, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Preparation of NF279 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NF279 is a potent and selective antagonist of the P2X1 receptor, with an IC50 of 19 nM.[1] It is a valuable tool for studying purinergic signaling pathways. Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is often supplied with a high degree of hydration and may contain residual NaCl, which can vary between batches. Therefore, always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight and net product content.

PropertyValueSource
Molecular Formula C49H30N6Na6O23S6
Molecular Weight (Approx.) 1401.1 g/mol
Appearance White to off-white solid[1]
Purity ≥95% (HPLC)
Solubility (Water) Up to 25-35 mg/mL
Solubility (DMSO) ~14.5 mg/mL (requires ultrasonic and warming)[1]
Storage (Solid) Store at -20°C
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months[1][2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound in water. Water is the recommended solvent for preparing aqueous solutions for in vitro biological assays.

Materials:

  • This compound solid

  • Nuclease-free water (or appropriate sterile, high-purity water)

  • Microcentrifuge tubes or other appropriate sterile vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[2] This prevents condensation from forming on the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need approximately 1.401 mg of this compound (based on a molecular weight of 1401.1 g/mol ).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Example: 10 mM x 0.001 L x 1401.1 g/mol = 1.401 mg

  • Dissolution:

    • Add the appropriate volume of nuclease-free water to the vial containing the weighed this compound.

    • Vortex the solution thoroughly to aid dissolution.

    • If the compound does not fully dissolve, sonication and gentle warming can be applied.[1]

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[1]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

Signaling Pathway Involving P2X1 Receptor

This compound is a selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. The following diagram illustrates a simplified signaling pathway involving the P2X1 receptor, which can be blocked by this compound.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Activates This compound This compound This compound->P2X1_Receptor Blocks Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Mediates Downstream_Effects Downstream Cellular Effects Ca_Influx->Downstream_Effects

Caption: P2X1 receptor signaling pathway and point of inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing the this compound stock solution as described in the protocol.

Stock_Solution_Workflow start Start acclimatize Acclimatize this compound Vial to Room Temperature start->acclimatize weigh Weigh this compound Powder acclimatize->weigh dissolve Dissolve in Solvent (e.g., Water) weigh->dissolve vortex Vortex/Sonicate for Complete Dissolution dissolve->vortex sterilize Filter Sterilize (0.22 µm filter) vortex->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a sterile stock solution of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF279 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3][4] As a suramin (B1662206) analogue, this compound is a valuable tool for studying purinergic signaling pathways involved in various physiological processes, including neurotransmission, inflammation, and thrombosis.[5][6][7][8] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for dissolving this compound, preparing stock solutions, and understanding its mechanism of action within the P2X1 signaling pathway.

Chemical Properties of this compound

  • Chemical Name: 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt[1][2]

  • Molecular Formula: C₄₉H₃₀N₆Na₆O₂₃S₆[1][2]

  • Molecular Weight: 1401.1 g/mol (Note: The degree of hydration can vary between batches, affecting the actual molecular weight. Always refer to the batch-specific Certificate of Analysis)[1][2]

  • Appearance: White to off-white solid[3]

Recommended Solvents and Solubility Data

This compound is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific experimental requirements, such as the desired stock concentration and compatibility with the biological system under investigation.

Data Presentation: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water25 - 35[1][2][9]17.84 - 24.98May require sonication and warming to fully dissolve.[3]
DMSO14 - 14.5[3][9]9.99 - 10.35Requires sonication and warming. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol is suitable for most in vitro and in vivo applications where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Solvent Addition: Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 10 mM stock solution, add 71.37 µL of water to 1 mg of this compound, assuming a molecular weight of 1401.1 g/mol ).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution.[3]

    • Alternatively, sonication for 5-10 minutes can be used to facilitate dissolution.[3]

  • Sterilization: Once the this compound is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter.[3]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][9]

Protocol 2: Preparation of a DMSO Stock Solution of this compound

This protocol is an alternative for applications where a higher stock concentration is required, and the final concentration of DMSO in the experimental medium is tolerated by the cells or system being studied.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 71.37 µL of DMSO to 1 mg of this compound).

  • Dissolution:

    • Vortex the solution vigorously.

    • Warm the solution in a 37°C water bath for 10-15 minutes.

    • Sonicate the solution for 10-15 minutes until the compound is fully dissolved.[3] It is crucial to use newly opened DMSO as its hygroscopic nature can impact solubility.[3]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Mechanism of Action: this compound in the P2X1 Signaling Pathway

This compound acts as a competitive antagonist at the P2X1 receptor.[4][5][9] In purinergic signaling, extracellular ATP binds to and activates P2X receptors, which are non-selective cation channels.[7][8][10] The activation of the P2X1 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of various downstream cellular responses. This compound competitively blocks the binding of ATP to the P2X1 receptor, thereby inhibiting its activation and subsequent intracellular signaling cascades.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds & Activates This compound This compound This compound->P2X1 Competitively Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X1->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Response Downstream Cellular Responses Depolarization->Response

Caption: P2X1 Receptor Signaling and this compound Inhibition.

NF279_Stock_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Sterile Water or Anhydrous DMSO weigh->add_solvent dissolve Vortex / Warm / Sonicate add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No sterilize Sterile Filter (Aqueous Only) check_dissolution->sterilize Yes aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for NF279 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF279 is a potent and selective antagonist of the P2X1 receptor, a member of the purinergic receptor family. As a suramin (B1662206) analogue, this compound is a polysulfonated naphthylurea derivative. Understanding the stability and optimal storage conditions of this compound is critical for ensuring its efficacy and obtaining reliable and reproducible results in research and development. These application notes provide a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed protocols for assessing its stability.

Physicochemical Properties and Storage Recommendations

This compound is typically supplied as a solid. Proper storage is essential to maintain its integrity.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid -20°CLong-termProtect from moisture.
Stock Solution (-80°C) -80°CUp to 6 monthsUse of a suitable solvent is recommended.
Stock Solution (-20°C) -20°CUp to 1 monthUse of a suitable solvent is recommended.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. As a suramin analogue, its degradation pathways are expected to be similar to those of the parent compound.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Studies on suramin have shown that it is relatively stable at room temperature and 37°C for extended periods. However, at higher temperatures, such as 90°C, degradation is significantly increased.

pH Stability

The stability of this compound is pH-dependent. The urea (B33335) and amide linkages in the molecule are susceptible to hydrolysis under both acidic and basic conditions.

Photostability

Polysulfonated naphthylurea compounds can be sensitive to light. It is recommended to protect this compound, both in solid form and in solution, from light to prevent photodegradation.

Degradation Pathways

The primary degradation pathway for suramin, and likely for this compound, is the hydrolysis of the amide bonds. This results in the formation of the corresponding amine and carboxylic acid precursors.

This compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Degradation DegradationProducts Degradation Products (Amine and Carboxylic Acid Precursors) Hydrolysis->DegradationProducts Yields

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions. A validated stability-indicating analytical method is crucial for accurate quantification of the parent compound and its degradation products.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (B87167) (DMSO) or sterile water

    • Vortex mixer

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure:

    • Accurately weigh the desired amount of this compound solid.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen solvent (DMSO or water) and vortex until the solid is completely dissolved.

    • Bring the solution to the final volume with the solvent.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.

cluster_0 Forced Degradation Workflow Start Prepare this compound Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV Method Neutralize->Analyze End Quantify Degradation & Identify Products Analyze->End

Application Notes and Protocols for NF279 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF279 is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] P2X1 receptors are primarily expressed on smooth muscle cells and platelets, where their activation leads to a rapid influx of cations, predominantly Ca²⁺ and Na⁺.[2] This ion flux triggers a variety of physiological responses, including muscle contraction and platelet aggregation.[2] As a selective blocker of the P2X1 receptor, this compound is a valuable tool for investigating the physiological and pathological roles of this receptor and for the development of novel therapeutics targeting purinergic signaling.

These application notes provide detailed information on the working concentrations of this compound for various cell culture experiments, comprehensive protocols for key assays, and an overview of the P2X1 signaling pathway.

Data Presentation: Working Concentrations and Inhibitory Activity of this compound

The effective concentration of this compound can vary depending on the cell type, the specific P2X receptor subtype being targeted, and the experimental conditions. The following tables summarize the reported inhibitory concentrations (IC₅₀) and working concentrations of this compound in different experimental systems.

Table 1: Inhibitory Potency (IC₅₀) of this compound against P2X Receptor Subtypes

Receptor SubtypeSpeciesIC₅₀ ValueNotes
P2X₁Rat19 nMWith a 10-second pre-incubation period.[3]
P2X₁Human0.05 µM (50 nM)At an activating ATP concentration of 1 µM.[4]
P2X₂Rat0.76 µM---
P2X₃Rat1.62 µMWith a 10-second pre-incubation period.[3]
P2X₄Human>300 µM---
P2X₇Human2.8 µMAt an activating ATP concentration of 10 µM.[4]

Table 2: Recommended Working Concentrations of this compound for Cell-Based Assays

Cell TypeAssayWorking ConcentrationEffect
Human Mesenchymal Stem CellsIntracellular Ca²⁺ Measurement100 µMAttenuation of ATP-induced Ca²⁺ increase.
Human PlateletsPlatelet Aggregation10 µMBlockade of ATP-augmented norepinephrine-induced aggregation.[5]
Rat Vas Deferens (Smooth Muscle)Contraction AssaypIC₅₀ = 5.71 (approx. 1.95 µM)Antagonism of α,β-methylene ATP-evoked contractions.[6]
Jurkat (Human T cell leukemia)Intracellular Ca²⁺ Measurement1-10 µM (suggested starting range)Inhibition of P2X₁-mediated Ca²⁺ influx.

Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration is a key event that triggers various downstream signaling pathways, including the activation of the ERK1/2 MAP kinase pathway, leading to cellular responses such as smooth muscle contraction and platelet shape change and degranulation.[7][8]

P2X1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X1 P2X1 Receptor Ca_influx Na⁺/Ca²⁺ Influx P2X1->Ca_influx Channel Opening ATP Extracellular ATP ATP->P2X1 Binds and Activates This compound This compound This compound->P2X1 Binds and Inhibits Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase ERK_activation ERK1/2 Activation Ca_increase->ERK_activation Cellular_response Cellular Response (e.g., Contraction, Aggregation) ERK_activation->Cellular_response

P2X1 receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to ATP stimulation and its inhibition by this compound.

Materials:

  • Cells of interest (e.g., Jurkat cells, primary smooth muscle cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • ATP

  • DMSO

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them onto black-walled, clear-bottom 96-well plates or on coverslips at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • For suspension cells, such as Jurkat cells, they can be used directly from culture.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • For adherent cells, remove the culture medium and add the Fura-2 AM loading buffer.

    • For suspension cells, pellet the cells by centrifugation and resuspend them in the Fura-2 AM loading buffer.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing:

    • After incubation, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

    • For adherent cells, aspirate the loading buffer and gently add fresh HBSS.

    • For suspension cells, pellet the cells and resuspend in fresh HBSS.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • This compound Pre-incubation:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Dilute the this compound stock solution in HBSS to the desired working concentrations (e.g., 100 nM, 1 µM, 10 µM).

    • Add the this compound solutions to the wells containing the Fura-2 AM-loaded cells and incubate for 10-30 minutes at room temperature. Include a vehicle control (HBSS without this compound).

  • Measurement of [Ca²⁺]i:

    • Place the plate or coverslip in the fluorescence microplate reader or on the microscope stage.

    • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add ATP to the wells to a final concentration that elicits a robust calcium response (e.g., 10 µM).

    • Immediately begin recording the fluorescence ratio over time to measure the ATP-induced calcium influx.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio before and after ATP addition for both control and this compound-treated cells.

    • The percentage of inhibition by this compound can be calculated by comparing the response in the presence and absence of the antagonist.

Calcium_Assay_Workflow A Seed Cells B Load with Fura-2 AM A->B C Wash to Remove Extracellular Dye B->C D Pre-incubate with this compound C->D E Measure Baseline Fluorescence D->E F Stimulate with ATP E->F G Measure Fluorescence Change F->G H Data Analysis G->H

Workflow for the intracellular calcium assay.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C to allow the cells to attach.

  • This compound Treatment:

    • Prepare a range of concentrations of this compound in fresh cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium without this compound) and a positive control for cytotoxicity if desired.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value if applicable.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound (Dose-Response) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Workflow for the MTT cell viability assay.

Concluding Remarks

This compound is a highly selective and potent antagonist of the P2X1 receptor, making it an invaluable pharmacological tool for studying purinergic signaling in a variety of cellular contexts. The provided protocols for intracellular calcium measurement and cell viability assays offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems. It is recommended to optimize the working concentration of this compound for each cell type and assay to ensure reliable and reproducible results. Careful consideration of experimental controls is crucial for the accurate interpretation of data.

References

Application Notes and Protocols for Using NF279 in Two-Electrode Voltage Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NF279, a potent and selective P2X1 receptor antagonist, in two-electrode voltage clamp (TEVC) electrophysiology experiments. This document includes detailed protocols for the preparation and application of this compound, characterization of its inhibitory effects on P2X1 receptors expressed in Xenopus laevis oocytes, and quantitative data to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a suramin (B1662206) analogue that acts as a competitive antagonist of P2X purinergic receptors, with a particularly high affinity for the P2X1 subtype.[1][2] Its chemical name is 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.[2] Due to its selectivity, this compound is an invaluable pharmacological tool for isolating and studying the physiological and pathological roles of P2X1 receptors, which are implicated in processes such as smooth muscle contraction, platelet aggregation, and inflammation.[1]

Mechanism of Action

P2X1 receptors are ATP-gated non-selective cation channels.[3] Upon binding of extracellular ATP, the channel opens, allowing the influx of Na⁺ and Ca²⁺, which leads to membrane depolarization and the initiation of downstream signaling cascades.[3][4] this compound competitively binds to the P2X1 receptor, preventing ATP from activating the channel and thereby inhibiting the subsequent ion flux and cellular response.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the IC₅₀ values of this compound for various P2X receptor subtypes, highlighting its selectivity for the P2X1 receptor.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Human P2X Receptors Expressed in Xenopus Oocytes

Receptor SubtypeAgonist (ATP) ConcentrationThis compound IC₅₀ (µM)Reference
P2X11 µM0.05[1]
P2X710 µM2.8[1]

Table 2: Inhibitory Potency (IC₅₀) of this compound on Rat P2X Receptors Expressed in Xenopus Oocytes

Receptor SubtypePre-incubation with this compoundThis compound IC₅₀ (nM)Reference
P2X110 s19[2]
P2X2Not specified760[2]
P2X310 s1620[2]
P2X4Not specified>300,000[2]

Signaling and Experimental Workflow Diagrams

P2X1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated Cation Channel) ATP->P2X1_Receptor Activates This compound This compound This compound->P2X1_Receptor Inhibits (Competitive Antagonist) Ca2_Influx Ca²⁺ Influx P2X1_Receptor->Ca2_Influx Opens Channel Na_Influx Na⁺ Influx P2X1_Receptor->Na_Influx Downstream_Signaling Downstream Signaling (e.g., ERK1/2 activation, Ca²⁺-dependent processes) Ca2_Influx->Downstream_Signaling Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream_Signaling Physiological_Response Physiological Response (e.g., Muscle Contraction, Platelet Aggregation) Downstream_Signaling->Physiological_Response

P2X1 receptor signaling and this compound inhibition.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Inject Inject cRNA into Oocytes Oocyte_Harvest->cRNA_Inject cRNA_Prep Prepare P2X1 Receptor cRNA cRNA_Prep->cRNA_Inject Incubate Incubate Oocytes (2-5 days, 16-18°C) cRNA_Inject->Incubate TEVC_Setup Mount Oocyte in TEVC Recording Chamber Incubate->TEVC_Setup Impalement Impale with Voltage & Current Electrodes TEVC_Setup->Impalement Holding_Potential Set Holding Potential (e.g., -70 mV) Impalement->Holding_Potential Baseline Record Baseline Current Holding_Potential->Baseline ATP_Application Apply ATP (Agonist) & Record Current Baseline->ATP_Application Washout Washout ATP_Application->Washout NF279_Incubation Pre-incubate with this compound (Antagonist) Washout->NF279_Incubation ATP_NF279_Application Co-apply ATP & this compound & Record Current NF279_Incubation->ATP_NF279_Application Measure_Peak_Current Measure Peak Current Amplitudes ATP_NF279_Application->Measure_Peak_Current Calculate_Inhibition Calculate % Inhibition Measure_Peak_Current->Calculate_Inhibition Concentration_Response Generate Concentration- Response Curve Calculate_Inhibition->Concentration_Response IC50_Determination Determine IC₅₀ Value Concentration_Response->IC50_Determination

Experimental workflow for TEVC analysis.

Experimental Protocols

Materials and Reagents
  • This compound hexasodium salt: Prepare stock solutions in nuclease-free water.

  • Xenopus laevis oocytes: Stage V-VI.

  • P2X1 receptor cRNA: Synthesized in vitro.

  • ND96 solution (for oocyte incubation): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.[3] Supplement with 50 µg/mL gentamycin.

  • Recording solution (ND96): As above.

  • ATP stock solution: Prepare in ND96 and adjust pH to 7.5.

  • Electrode filling solution: 3 M KCl.

  • Collagenase Type IA

  • Nuclease-free water

Protocol 1: Preparation of Xenopus Oocytes and Expression of P2X1 Receptors
  • Oocyte Harvesting and Defolliculation:

    • Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

    • Isolate oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free ND96) with gentle shaking until individual oocytes are released.

    • Thoroughly wash the oocytes with ND96 solution to remove residual collagenase.[5]

    • Select healthy Stage V-VI oocytes with a clear distinction between the animal and vegetal poles.[1]

  • cRNA Injection:

    • Pull microinjection needles from borosilicate glass capillaries.

    • Inject each oocyte with approximately 50 nL of P2X1 receptor cRNA (a concentration of >2 ng/µL is recommended).[1]

    • Inject a control group of oocytes with an equivalent volume of nuclease-free water.

  • Incubation:

    • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with gentamycin.[1] This allows for the expression and trafficking of P2X1 receptors to the oocyte membrane.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording
  • Preparation of this compound and ATP Solutions:

    • Prepare a high-concentration stock solution of this compound in nuclease-free water (e.g., 10 mM). Store at -20°C in aliquots.[6]

    • On the day of the experiment, prepare serial dilutions of this compound in the recording solution (ND96) to the desired final concentrations.

    • Prepare a stock solution of ATP in ND96 and dilute to the desired working concentration (typically the EC₅₀ to EC₉₀ for the P2X1 receptor being studied).

  • TEVC Setup and Recording:

    • Place a P2X1-expressing oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. The electrode resistance should be in the range of 0.5-2 MΩ.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]

    • Establish a stable baseline current.

  • IC₅₀ Determination:

    • Control Response: Apply the ATP solution to the oocyte and record the peak inward current. Wash the oocyte with ND96 solution until the current returns to baseline. Repeat this step to ensure a stable response.

    • Inhibition by this compound: To account for the competitive nature and kinetics of this compound, a pre-incubation step is recommended.[2]

      • Perfuse the oocyte with a specific concentration of this compound for a set period (e.g., 10-30 seconds).

      • Following pre-incubation, co-apply the same concentration of this compound with the ATP solution and record the peak inward current.

    • Washout: Thoroughly wash the oocyte with ND96 solution to ensure the complete removal of this compound and ATP.

    • Concentration-Response: Repeat the inhibition step with a range of this compound concentrations (e.g., from 1 nM to 100 µM) to generate a concentration-response curve.

Protocol 3: Data Analysis
  • Measurement of Peak Current: For each recording, measure the amplitude of the peak inward current in response to ATP application.

  • Calculation of Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Peak Current with this compound / Peak Current without this compound)] * 100

  • IC₅₀ Calculation:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the ATP-induced current.

Concluding Remarks

These application notes and protocols provide a robust framework for the use of this compound in TEVC electrophysiology to study P2X1 receptors. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the inhibitory effects of this compound, contributing to a deeper understanding of P2X1 receptor pharmacology and its role in various physiological and pathological conditions.

References

Application Notes and Protocols for Measuring P2X1 Inhibition using Calcium Imaging with NF279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X1 receptor is an ATP-gated cation channel that plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Its involvement in these pathways makes it a significant target for therapeutic intervention. NF279 is a potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for studying the function and pharmacology of this receptor. This document provides a detailed protocol for measuring the inhibition of P2X1 receptor activity by this compound using a fluorescent calcium imaging assay.

Principle of the Assay

Activation of P2X1 receptors by an agonist, such as adenosine (B11128) triphosphate (ATP) or its stable analog α,β-methylene ATP, leads to an influx of extracellular calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent indicator, such as Fluo-4 AM. In the presence of the P2X1 antagonist this compound, the binding of the agonist is blocked, resulting in a reduction of the Ca²⁺ influx and a corresponding decrease in the fluorescent signal. The inhibitory potency of this compound can be quantified by measuring the reduction in the fluorescence signal at various concentrations of the antagonist.

P2X1 Receptor Signaling Pathway

The binding of ATP to the P2X1 receptor triggers the opening of its non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration can activate various downstream signaling cascades, including calcium-dependent kinases and phosphatases, ultimately leading to a cellular response.[1]

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / Agonist P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound (Antagonist) This compound->P2X1 Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Mediates Downstream Downstream Signaling (e.g., Kinase Activation, Gene Expression) Ca_influx->Downstream Initiates

P2X1 receptor signaling pathway and inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound on the P2X1 receptor is summarized in the table below. The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.

CompoundTarget ReceptorAgonistIC₅₀ (nM)Antagonism TypeReference
This compoundP2X1ATP~19Competitive, Reversible[2]

Experimental Protocols

This section provides a detailed step-by-step protocol for a calcium imaging assay to determine the inhibitory effect of this compound on P2X1 receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing the P2X1 receptor).

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human P2X1 receptor

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Assay Plate: 96-well, black-walled, clear-bottom microplate

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester)

  • P2X1 Agonist: α,β-methylene ATP

  • P2X1 Antagonist: this compound

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • DMSO (anhydrous)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding B 2. Fluo-4 AM Loading A->B C 3. This compound Pre-incubation B->C D 4. Agonist Addition & Imaging C->D E 5. Data Analysis D->E

Workflow for the P2X1 inhibition calcium imaging assay.

Detailed Protocol

1. Cell Seeding:

  • Culture HEK293-P2X1 cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and resuspend them in fresh culture medium.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.

2. Fluo-4 AM Loading:

  • Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • On the day of the experiment, prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127.

  • Aspirate the culture medium from the wells and wash the cells once with 100 µL of assay buffer.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

3. This compound Pre-incubation:

  • Prepare a stock solution of this compound in assay buffer.

  • Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM).

  • Add the desired volume of the this compound dilutions to the corresponding wells. For control wells (agonist only), add an equivalent volume of assay buffer.

  • Incubate the plate at room temperature for at least 10 seconds.[3] A longer pre-incubation of 5-10 minutes is also commonly used.

4. Agonist Addition and Imaging:

  • Prepare a stock solution of α,β-methylene ATP in assay buffer. The final concentration should be around the EC₅₀ to EC₈₀ for the P2X1 receptor (typically in the range of 1-10 µM) to ensure a robust signal that can be inhibited.[4][5]

  • Place the 96-well plate into a fluorescence microplate reader or a fluorescence microscope equipped with an automated injection system.

  • Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject the α,β-methylene ATP solution into each well and continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

Data Analysis
  • Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

  • Peak Response: Determine the peak fluorescence response for each well after the addition of the agonist.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Peak Response with Inhibitor - Baseline) / (Peak Response of Agonist only - Baseline)] * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[6][7]

Logical Relationship for Inhibition Assay

The following diagram illustrates the logical flow of the inhibition assay, demonstrating how the presence of the antagonist affects the agonist-induced signal.

Inhibition_Assay_Logic cluster_conditions Experimental Conditions cluster_receptor P2X1 Receptor cluster_response Cellular Response Agonist_Only Agonist Only Receptor_Active Receptor Activation Agonist_Only->Receptor_Active Agonist_Antagonist Agonist + Antagonist (this compound) Receptor_Blocked Receptor Blockade Agonist_Antagonist->Receptor_Blocked Ca_Signal_High High Ca²⁺ Signal Receptor_Active->Ca_Signal_High Ca_Signal_Low Low/No Ca²⁺ Signal Receptor_Blocked->Ca_Signal_Low

Logical flow of the P2X1 inhibition assay.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Poor cell health- Inefficient dye loading- Low receptor expression- Ensure cells are healthy and not over-confluent.- Optimize Fluo-4 AM concentration and incubation time.- Confirm P2X1 receptor expression via Western blot or qPCR.
High background fluorescence - Incomplete removal of extracellular dye- Cell death- Ensure thorough washing after dye loading.- Use a background subtraction algorithm during data analysis.- Check cell viability.
High well-to-well variability - Inconsistent cell seeding- Inaccurate pipetting- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.
No inhibition by this compound - Incorrect concentration of this compound- Degraded this compound stock solution- Verify the concentration of the this compound stock solution.- Prepare fresh this compound dilutions for each experiment.

Conclusion

This application note provides a comprehensive protocol for measuring the inhibition of P2X1 receptors by this compound using a calcium imaging assay. The detailed methodology, data analysis guidelines, and troubleshooting tips will enable researchers to accurately characterize the potency of P2X1 antagonists and further investigate the role of this receptor in various physiological and pathological conditions.

References

Application Notes and Protocols for NF279 in P2X1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NF279, a potent and selective antagonist of the P2X1 receptor. This document outlines the critical importance of pre-incubation time for achieving optimal receptor blockade and provides detailed protocols for common experimental assays.

Introduction

The P2X1 receptor is an ATP-gated cation channel involved in various physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. This compound is a suramin (B1662206) analogue that acts as a potent and selective competitive antagonist of the P2X1 receptor[1][2][3]. A key characteristic of the P2X1 receptor is its rapid desensitization upon agonist binding, which occurs within milliseconds to seconds, followed by a slow recovery phase that can take several minutes[4]. This rapid kinetic profile underscores the importance of experimental design, particularly the pre-incubation of the antagonist, to ensure accurate and reproducible results.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the P2X1 receptor, meaning it competes with the endogenous agonist, ATP, for the same binding site. An increase in the concentration of ATP will shift the concentration-inhibition curve of this compound to the right[1]. The antagonism of this compound is reversible[4].

Optimal Pre-incubation Time for P2X1 Blockade

Studies have demonstrated that the inhibitory potency of this compound on P2X1 receptors is highly dependent on the pre-incubation period. Without pre-incubation, the IC50 value for rat P2X1 receptors is in the micromolar range, whereas a short pre-incubation dramatically increases its potency to the nanomolar range.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of pre-incubation time on the inhibitory potency of this compound on P2X1 receptors.

ReceptorAgonist ConcentrationPre-incubation TimeIC50 of this compoundReference
Rat P2X11 µM ATP10 seconds19 nM[4]
Rat P2X11 µM ATP0 seconds (co-application)2 µM[4]
Human P2X11 µM ATPNot specified0.05 µM (50 nM)[1]

A time-course study on rat P2X1 receptors revealed that a 10-second pre-incubation with this compound is sufficient to achieve maximal inhibition, with no significant difference observed with a longer 20-second pre-incubation[4].

Signaling Pathways and Experimental Workflow

P2X1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the P2X1 receptor and the mechanism of its blockade by this compound.

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_ion Ca²⁺ P2X1->Ca_ion Opens Channel Intracellular Intracellular Space ATP ATP (Agonist) ATP->P2X1 Binds to This compound This compound (Antagonist) This compound->P2X1 Competitively Blocks Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Initiates Extracellular Extracellular Space

Caption: P2X1 receptor signaling and competitive antagonism by this compound.

Experimental Workflow for Determining Optimal Pre-incubation Time

The following workflow outlines the general procedure for determining the optimal pre-incubation time of this compound for P2X1 receptor blockade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells Expressing P2X1 Receptors (e.g., Xenopus oocytes, HEK293 cells) pre_incubate Pre-incubate Cells with this compound for Varying Durations (e.g., 0s, 5s, 10s, 20s, 1min, 5min) prep_cells->pre_incubate prep_solutions Prepare Agonist (ATP) and Antagonist (this compound) Solutions prep_solutions->pre_incubate add_agonist Add P2X1 Agonist (ATP) pre_incubate->add_agonist measure_response Measure Receptor Activity (e.g., Current via Electrophysiology, Ca²⁺ influx via Imaging) add_agonist->measure_response plot_data Plot % Inhibition vs. Pre-incubation Time measure_response->plot_data determine_optimal Determine the Shortest Pre-incubation Time that Gives Maximal Inhibition plot_data->determine_optimal

Caption: Workflow for optimizing this compound pre-incubation time.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This protocol is adapted from studies characterizing P2X receptor antagonists[1][4].

Materials:

  • Xenopus laevis oocytes expressing the P2X1 receptor

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4

  • Two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

  • Voltage-clamp amplifier

  • Perfusion system

  • Stock solutions of ATP and this compound

Procedure:

  • Place a P2X1-expressing oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with the two microelectrodes and clamp the membrane potential at -70 mV.

  • Control Response: Apply a saturating concentration of ATP (e.g., 1-10 µM) for a short duration (e.g., 2-5 seconds) to elicit a control inward current.

  • Wash the oocyte with ND96 solution until the current returns to baseline. Allow for a sufficient recovery period (e.g., 5-10 minutes) to allow the P2X1 receptors to recover from desensitization.

  • Antagonist Application:

    • Without Pre-incubation: Co-apply this compound with ATP to the oocyte and record the current.

    • With Pre-incubation: Perfuse the oocyte with the desired concentration of this compound for a specific duration (e.g., 10 seconds). At the end of the pre-incubation period, co-apply this compound and ATP and record the current.

  • Repeat steps 4 and 5 for different concentrations of this compound and different pre-incubation times.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and pre-incubation time relative to the control response. Determine the IC50 value for each condition.

Calcium Imaging in Mammalian Cells

This protocol is a general guideline for measuring intracellular calcium changes in response to P2X1 receptor activation and blockade.

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the P2X1 receptor

  • Glass-bottom culture dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Physiological salt solution (e.g., HBSS): 137 mM NaCl, 5.4 mM KCl, 0.25 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 1.3 mM CaCl₂, 1.0 mM MgSO₄, 4.2 mM NaHCO₃, 5.5 mM glucose, pH 7.4

  • Fluorescence microscope or plate reader equipped for calcium imaging

  • Stock solutions of ATP and this compound

Procedure:

  • Seed P2X1-expressing cells onto glass-bottom dishes and culture overnight.

  • Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions (e.g., incubate with Fura-2 AM or Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with physiological salt solution to remove excess dye.

  • Mount the dish on the microscope or place it in the plate reader and acquire a baseline fluorescence reading.

  • Antagonist Pre-incubation: Add the desired concentration of this compound to the cells and incubate for the desired pre-incubation time (e.g., 10 seconds to several minutes).

  • Agonist Application: While continuously recording the fluorescence, add a sub-maximal concentration of ATP (e.g., EC50 concentration) to the cells.

  • Record the change in fluorescence, which corresponds to the influx of calcium.

  • Data Analysis: Quantify the peak fluorescence change in the presence and absence of this compound. Calculate the percentage of inhibition and determine the IC50 value.

Platelet Aggregation Assay

This protocol provides a framework for assessing the effect of this compound on P2X1-mediated platelet aggregation.

Materials:

  • Freshly drawn human or animal blood

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP)

  • Platelet aggregometer

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Stock solution of this compound

Procedure:

  • Prepare PRP from anticoagulated blood by centrifugation.

  • Place an aliquot of PRP into a cuvette in the aggregometer and establish a baseline reading.

  • Antagonist Pre-incubation: Add the desired concentration of this compound to the PRP and incubate for the desired pre-incubation time with stirring.

  • Initiate Aggregation: Add the P2X1 agonist to the cuvette to induce platelet aggregation.

  • Record the change in light transmittance, which is proportional to the degree of platelet aggregation.

  • Data Analysis: Measure the maximal aggregation response in the presence and absence of this compound. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The pre-incubation time is a critical parameter for accurately determining the inhibitory potency of this compound on P2X1 receptors. The provided data and protocols offer a comprehensive resource for researchers to design and execute experiments aimed at studying P2X1 receptor pharmacology. It is recommended that researchers empirically determine the optimal pre-incubation time for their specific experimental system.

References

Application Notes and Protocols for In Vivo Administration of NF279 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of NF279, a potent P2X1 receptor antagonist, in mouse models of pain and inflammation. The following sections detail the mechanism of action, recommended experimental protocols, and expected outcomes based on available scientific literature.

Introduction to this compound

This compound is a selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel. P2X1 receptors are implicated in various physiological processes, including smooth muscle contraction, platelet aggregation, and nociceptive signaling.[1][2] By blocking the P2X1 receptor, this compound can modulate these pathways, making it a valuable tool for investigating the role of purinergic signaling in pathological conditions such as inflammatory and visceral pain.

Mechanism of Action: P2X1 Receptor Antagonism

Extracellular ATP, released during cellular stress or injury, binds to and activates P2X1 receptors. This activation leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[3] The subsequent depolarization of the cell membrane and rise in intracellular calcium trigger a cascade of downstream signaling events that contribute to pain and inflammation. This compound acts as a competitive antagonist at the P2X1 receptor, preventing ATP from binding and thereby inhibiting receptor activation and the subsequent signaling cascade.[4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds & Activates Cation_Influx Na+ / Ca2+ Influx P2X1_Receptor->Cation_Influx Opens Channel This compound This compound This compound->P2X1_Receptor Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Calcium_Signaling Intracellular Ca2+ Signaling Cation_Influx->Calcium_Signaling Cellular_Response Cellular Response (e.g., Nociceptor Firing, Inflammatory Mediator Release) Depolarization->Cellular_Response Calcium_Signaling->Cellular_Response

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

While direct in vivo efficacy data for this compound in mouse pain models is limited in publicly available literature, data from closely related P2X1 antagonists provide a basis for dose selection and expected outcomes. The following table summarizes relevant quantitative data.

CompoundAnimal ModelAdministration RouteDoseObserved EffectReference
TNP-ATP Mouse Visceral Pain (Mustard Oil-Induced)Intraperitoneal (i.p.)25 µg/kgMarked reduction in nociceptive behaviors.[5][6]
NF449 Mouse Acute, Inflammatory, and Neuropathic PainIntraperitoneal (i.p.)Not specifiedDose-dependent analgesic action in acute pain.[7]
Morphine Mouse Visceral Pain (Acetic Acid-Induced)Intraperitoneal (i.p.)5 and 10 µ g/0.3 ml51% and 93% inhibition of writhing, respectively.[8]
Indomethacin Mouse Visceral Pain (Acetic Acid-Induced)Intraperitoneal (i.p.)10 mg/kgSignificant reduction in the number of writhes.[9]

Experimental Protocols

The following are detailed protocols for administering this compound in common mouse models of inflammatory and visceral pain.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Edema

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Complete Freund's Adjuvant (CFA)

  • Male C57BL/6 mice (8-10 weeks old)

  • 27-30 gauge needles and 1 ml syringes

  • Plethysmometer or calipers for measuring paw volume/thickness

Experimental Workflow:

Acclimatization Acclimatize Mice Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Day -7 to -1 Induction Induce Inflammation: Intraplantar CFA Injection (20 µL) Baseline->Induction Day 0 Treatment Administer this compound (i.p.) or Vehicle Induction->Treatment Day 1 onwards Measurement Measure Paw Volume and Assess Hyperalgesia Treatment->Measurement Daily Data_Analysis Analyze and Compare Group Data Measurement->Data_Analysis End of Study

Figure 2: CFA-Induced Inflammatory Pain Workflow.

Procedure:

  • Acclimatization: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

  • Baseline Measurement: On Day 0, measure the baseline paw volume of the left hind paw of each mouse using a plethysmometer or calipers.

  • Induction of Inflammation: Anesthetize the mice lightly with isoflurane. Inject 20 µL of CFA into the plantar surface of the left hind paw.[8]

  • This compound Administration:

    • Preparation: Dissolve this compound in sterile saline to the desired concentration. Based on effective doses of analogous compounds, a starting dose range of 10-50 µg/kg is recommended.

    • Administration: Beginning 24 hours after CFA injection, administer the prepared this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection once daily.[10][11][12][13] The injection volume should not exceed 10 ml/kg.[11]

  • Assessment of Inflammation and Pain:

    • Edema: Measure the paw volume daily at a consistent time point. The change in paw volume from baseline is an indicator of inflammation.[14]

    • Thermal Hyperalgesia: Assess sensitivity to heat using a plantar test apparatus. A decrease in paw withdrawal latency indicates hyperalgesia.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments. A lower threshold indicates allodynia.

  • Data Analysis: Compare the changes in paw volume and pain sensitivity between the this compound-treated and vehicle-treated groups over time.

Visceral Pain Model: Acetic Acid-Induced Writhing

This is an acute model of visceral pain, useful for screening potential analgesic compounds.[2]

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • 0.6% Acetic acid solution

  • Male Swiss Webster mice (20-25 g)

  • 27-30 gauge needles and 1 ml syringes

  • Observation chambers

Experimental Workflow:

Acclimatization Acclimatize Mice to Observation Chambers Treatment Administer this compound (i.p.) or Vehicle Acclimatization->Treatment Day -7 to 0 Induction Induce Visceral Pain: Acetic Acid Injection (10 ml/kg, i.p.) Treatment->Induction 30 min post-treatment Observation Observe and Count Writhing Responses for 20 min Induction->Observation Immediately after induction Data_Analysis Compare Writhing Counts between Groups Observation->Data_Analysis After 20 min

Figure 3: Acetic Acid-Induced Visceral Pain Workflow.

Procedure:

  • Acclimatization: Acclimate mice to the individual observation chambers for at least 30 minutes before the experiment.

  • This compound Administration:

    • Preparation: Prepare the this compound solution in sterile saline as described above. A starting dose of 25 µg/kg is recommended based on the efficacy of TNP-ATP.[5][6]

    • Administration: Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.[10][11][12][13]

  • Induction of Visceral Pain: 30 minutes after this compound or vehicle administration, inject 0.6% acetic acid solution intraperitoneally at a volume of 10 ml/kg.[15][16]

  • Observation: Immediately after the acetic acid injection, place the mouse in the observation chamber and record the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 20 minutes.[2][17]

  • Data Analysis: Calculate the mean number of writhes for each treatment group and compare the this compound-treated group to the vehicle-treated group. The percentage of inhibition can be calculated as: [(Mean writhes in vehicle group - Mean writhes in this compound group) / Mean writhes in vehicle group] x 100.

General Administration Protocols

Intraperitoneal (i.p.) Injection in Mice
  • Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11][12][13]

  • Injection: Tilt the mouse's head slightly downwards. Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Volume: The maximum recommended injection volume for an i.p. injection in a mouse is 10 ml/kg.[11]

Conclusion

This compound holds promise as a pharmacological tool for investigating the role of P2X1 receptors in pain and inflammation in murine models. The protocols outlined above provide a starting point for in vivo studies. It is recommended to perform dose-response studies to determine the optimal dose of this compound for each specific model and experimental setup. Careful observation for any adverse effects is crucial throughout the study.

References

Application Notes and Protocols: Performing a Schild Analysis with NF279 to Characterize P2Y11 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schild analysis is a fundamental pharmacological method used to quantify the potency of a competitive antagonist. The analysis determines the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift in the agonist's concentration-response curve[1][2]. A pA2 value provides a quantitative measure of antagonist affinity, independent of the agonist used or the tissue preparation[3][4].

NF279 is a suramin (B1662206) analogue known as a potent antagonist for several purinergic receptors, particularly P2X receptors[5][6][7]. It is also utilized as a pharmacological tool to study P2Y receptors, including the P2Y11 receptor. This document provides a detailed protocol for performing a Schild analysis using this compound to characterize its competitive antagonism at the human P2Y11 receptor.

The P2Y11 receptor is a G-protein coupled receptor (GPCR) activated by extracellular ATP[8][9]. A unique feature of the P2Y11 receptor is its dual coupling to both Gs and Gq proteins. This leads to the activation of two primary signaling pathways: the adenylyl cyclase (AC) pathway, which increases intracellular cyclic AMP (cAMP), and the phospholipase C (PLC) pathway, which elevates intracellular calcium (Ca²⁺) levels[9][10][11][12].

P2Y11 Receptor Signaling Pathway

Activation of the P2Y11 receptor by an agonist like ATP initiates two distinct downstream signaling cascades, providing multiple options for functional assays.

P2Y11_Signaling cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gq Gαq P2Y11->Gq couples to Gs Gαs P2Y11->Gs couples to PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 cAMP_ATP ATP ATP ATP (Agonist) ATP->P2Y11 activates This compound This compound (Antagonist) This compound->P2Y11 blocks IP3 IP3 PIP2->IP3 converts to DAG DAG PIP2->DAG converts to cAMP cAMP cAMP_ATP->cAMP converts to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKA PKA Activation cAMP->PKA

Caption: P2Y11 receptor dual signaling pathways.

Principle of Schild Analysis

The Schild analysis is predicated on the assumptions of competitive and reversible antagonism[13]. A competitive antagonist binds to the same site as the agonist but does not elicit a response. Its effect can be overcome by increasing the agonist concentration. This results in a parallel rightward shift of the agonist dose-response curve without changing the maximum response[13][14].

The analysis involves these key steps:

  • Generate Agonist Dose-Response Curves: Obtain a control dose-response curve for an agonist (e.g., ATP). Then, generate several more curves in the presence of fixed, increasing concentrations of the antagonist (this compound).

  • Calculate Dose Ratios (DR): The dose ratio is the ratio of the agonist concentration required to produce a given response (typically 50% of maximal, the EC50) in the presence of the antagonist to the concentration required for the same response in its absence[4][13].

    • DR = (EC50 in presence of antagonist) / (EC50 in absence of antagonist)

  • Construct the Schild Plot: The Schild equation is log(DR - 1) = log[Antagonist] - log(KB). A Schild plot is a graph of log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis (-log[Antagonist])[3][13].

  • Determine pA2: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1.0[13][15]. The pA2 value is the x-intercept of this line, which is numerically equal to the antagonist's dissociation constant (pKB) under these conditions[13].

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a Schild analysis using a calcium mobilization assay in a cell line stably expressing the human P2Y11 receptor (e.g., 1321N1 astrocytoma or HEK293 cells).

4.1. Materials and Reagents

  • Cells: Human P2Y11-expressing cell line (e.g., 1321N1 astrocytoma cells).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: ATP or a stable analog like ATPγS. Prepare a 10 mM stock in water and store at -20°C.

  • Antagonist: this compound. Prepare a 10 mM stock in water or DMSO and store at -20°C.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Probenecid: (Optional, to prevent dye leakage).

  • Plate Reader: Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation or FLIPR).

  • Plates: Black, clear-bottom 96-well or 384-well microplates.

4.2. Experimental Procedure

  • Cell Plating:

    • Seed the P2Y11-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) in Assay Buffer. Probenecid (e.g., 2.5 mM) can be included.

    • Aspirate the culture medium from the wells and wash once with Assay Buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • After incubation, wash the cells twice with Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Antagonist Incubation (this compound):

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentrations (e.g., 200 nM, 600 nM, 2 µM, 6 µM). Include a vehicle control (Assay Buffer only).

    • Add 100 µL of the 2x this compound dilutions to the corresponding wells. This will dilute the existing 100 µL in the well to the final 1x concentration.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare serial dilutions of the agonist (ATP) in Assay Buffer at 5x or 10x the final concentration in a separate plate (the "source plate").

    • Place the cell plate into the fluorescence plate reader.

    • Set the reader to record fluorescence kinetically (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Program the instrument to automatically inject the agonist from the source plate into the cell plate.

    • Continue recording the fluorescence signal to capture the peak calcium response.

Data Analysis and Presentation

5.1. Workflow

Schild_Workflow cluster_exp Experiment cluster_analysis Data Analysis A Generate Agonist Dose-Response Curves (Control) E Determine EC₅₀ for each curve A->E B Generate Agonist Curves with fixed [this compound]₁ B->E C Generate Agonist Curves with fixed [this compound]₂ C->E D Generate Agonist Curves with fixed [this compound]₃ D->E F Calculate Dose Ratio (DR) for each [this compound] E->F G Calculate log(DR-1) F->G H Construct Schild Plot: log(DR-1) vs -log[this compound] G->H I Perform Linear Regression H->I J Determine pA₂ (x-intercept) and Slope I->J

Caption: Workflow for Schild analysis experiment and data processing.

5.2. Data Processing

  • Normalize Data: For each well, subtract the baseline fluorescence and express the response as a percentage of the maximum response observed for the control agonist curve.

  • Fit Dose-Response Curves: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response data for the control and each this compound concentration. This will yield the EC50 value for each curve.

  • Calculate Dose Ratios: Using the EC50 from the control curve (EC50_control) and the EC50 from each antagonist curve (EC50_antagonist), calculate the dose ratio (DR).

  • Schild Plot: Plot log(DR-1) vs. -log[this compound concentration]. Perform a linear regression on the data points.

5.3. Data Presentation

Summarize the quantitative results in a table for clear comparison.

[this compound] (M)-log[this compound]Agonist EC₅₀ (M)Dose Ratio (DR)log(DR-1)
0 (Control)-1.0 x 10⁻⁷1.0-
1.0 x 10⁻⁷7.03.5 x 10⁻⁷3.50.40
3.0 x 10⁻⁷6.58.8 x 10⁻⁷8.80.89
1.0 x 10⁻⁶6.02.9 x 10⁻⁶29.01.45
3.0 x 10⁻⁶5.58.5 x 10⁻⁶85.01.92
Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

  • pA2 Value: The x-intercept of the Schild plot provides the pA2 value, a measure of the antagonist's potency[1][13]. A higher pA2 value indicates a more potent antagonist.

  • Schild Slope: The slope of the regression line provides insight into the mechanism of antagonism[13].

    • Slope ≈ 1.0: This is the theoretical value for simple, reversible competitive antagonism, indicating that the agonist and antagonist are competing for the same binding site in a 1:1 ratio[13][15].

    • Slope > 1.0: This may suggest complex interactions, such as antagonist sequestration or positive cooperativity[13][16].

    • Slope < 1.0: This could indicate insurmountable antagonism, negative cooperativity, or the involvement of multiple receptor subtypes[13].

If the slope is not significantly different from 1.0, the regression can be constrained to a slope of 1.0 to obtain a more accurate estimate of the pA2 value[14][17].

Disclaimer: this compound is known to have activity at multiple P2 receptor subtypes[18]. It is crucial to perform these experiments in a well-characterized recombinant system expressing only the P2Y11 receptor to ensure the observed antagonism is specific to the target of interest. Validation with other selective antagonists is recommended.

References

Application Notes and Protocols for Studying ATP-Gated Ion Channels with NF279

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF279 is a potent and selective antagonist of the P2X1 receptor, a subtype of ATP-gated ion channels.[1] It is a suramin (B1662206) analogue that acts as a competitive and reversible antagonist, making it a valuable tool for investigating the physiological and pathological roles of P2X1 receptors.[1][2] These receptors are implicated in a variety of processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound to study these ATP-gated ion channels.

Data Presentation

Table 1: Potency of this compound at various rat P2X Receptor Subtypes
Receptor SubtypeIC50 (Pre-incubation)IC50 (Co-application)Antagonism TypeReference
rP2X119 nM2.0 µMCompetitive[1][5]
rP2X20.76 µM0.77 µMCompetitive[1][5]
rP2X31.62 µM85.5 µMCompetitive[1][5]
hP2X4>300 µM>300 µMWeak[1][5]

IC50 values were determined using two-electrode voltage clamp on Xenopus laevis oocytes expressing the respective rat (r) or human (h) P2X receptor subtypes. Pre-incubation involved exposing the oocytes to this compound for 10 seconds prior to ATP application, while co-application involved simultaneous application of this compound and ATP.[1][5]

Table 2: Potency of this compound at human P2X Receptor Subtypes
Receptor SubtypeIC50Activating ATP ConcentrationAntagonism TypeReference
hP2X10.05 µM1 µMCompetitive[2]
hP2X72.8 µM10 µMCompetitive[2]

IC50 values were determined using two-electrode voltage-clamp on Xenopus oocytes expressing the respective human (h) P2X receptor subtypes.[2]

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling in Platelets

Activation of P2X1 receptors on platelets by ATP leads to an influx of Ca²⁺ and Na⁺, causing platelet shape change and granule centralization.[1][6] This initial activation can synergize with other platelet agonists to amplify aggregation responses.[1] this compound can be used to block this ATP-mediated signaling cascade.

P2X1_Platelet_Signaling ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks Ca_Influx Ca²⁺/Na⁺ Influx P2X1->Ca_Influx Opens Channel Shape_Change Platelet Shape Change Granule Centralization Ca_Influx->Shape_Change Aggregation Amplified Aggregation (with other agonists) Shape_Change->Aggregation

P2X1 receptor signaling cascade in platelets.
P2X1 Receptor Signaling in Smooth Muscle

In smooth muscle cells, ATP released from nerves activates P2X1 receptors, leading to membrane depolarization and an influx of Ca²⁺.[3] This triggers muscle contraction.[3] this compound can be employed to inhibit these purinergic nerve-mediated contractions.

P2X1_Smooth_Muscle_Signaling ATP ATP (from nerve) P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks Depolarization Membrane Depolarization P2X1->Depolarization Ca_Influx Ca²⁺ Influx P2X1->Ca_Influx Contraction Smooth Muscle Contraction Depolarization->Contraction Ca_Influx->Contraction

P2X1 receptor signaling in smooth muscle cells.
Experimental Workflow: Characterizing this compound using Two-Electrode Voltage Clamp

This workflow outlines the key steps for characterizing the antagonistic properties of this compound on P2X1 receptors expressed in Xenopus oocytes.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Prepare Xenopus Oocytes RNA_Inject Inject P2X1 cRNA Oocyte_Prep->RNA_Inject Incubate Incubate for 2-5 days RNA_Inject->Incubate TEVC_Setup Set up Two-Electrode Voltage Clamp Incubate->TEVC_Setup Record_Control Record control ATP response TEVC_Setup->Record_Control Apply_this compound Apply this compound (Pre-incubation or Co-application) Record_Control->Apply_this compound Record_Inhibited Record inhibited ATP response Apply_this compound->Record_Inhibited IC50_Calc Calculate IC50 Record_Inhibited->IC50_Calc Schild_Analysis Perform Schild Analysis (for competitive antagonism) Record_Inhibited->Schild_Analysis Determine_KB Determine KB Schild_Analysis->Determine_KB

Workflow for this compound characterization via TEVC.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted for studying the effect of this compound on P2X1 receptors expressed in Xenopus oocytes.[7][8][9]

Materials:

  • Xenopus laevis oocytes

  • P2X1 receptor cRNA

  • This compound (Tocris, Cat. No. 1199 or equivalent)[10][11]

  • ATP

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5

  • TEVC setup (amplifier, micromanipulators, recording chamber, data acquisition system)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject each oocyte with 5-50 ng of P2X1 cRNA.

    • Incubate oocytes at 16-18°C in ND96 supplemented with pyruvate (B1213749) and antibiotics for 2-5 days to allow for receptor expression.

  • Solution Preparation:

    • Prepare a stock solution of this compound in water (e.g., 10 mM). Store at -20°C.[10][11]

    • Prepare a stock solution of ATP in water (e.g., 100 mM). Store at -20°C.

    • On the day of the experiment, dilute this compound and ATP to the desired concentrations in the recording solution.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.[8]

    • Record a stable baseline current.

    • Control Response: Apply ATP (e.g., 1-10 µM) to the oocyte and record the inward current. Wash the oocyte with recording solution until the current returns to baseline.

    • Inhibition with this compound:

      • Co-application: Apply a solution containing both ATP and the desired concentration of this compound and record the current.

      • Pre-incubation: Perfuse the oocyte with a solution containing only this compound for 10 seconds, then switch to a solution containing both ATP and this compound and record the current.[1][5]

    • Wash the oocyte thoroughly with the recording solution between applications to ensure the complete removal of the antagonist.

  • Data Analysis:

    • Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Calcium Imaging using Fura-2

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X1 receptor activation and its inhibition by this compound in cultured cells.[12][13][14]

Materials:

  • Cultured cells expressing P2X1 receptors (e.g., HEK293 cells)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4

  • This compound

  • ATP

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation:

    • Seed cells expressing P2X1 receptors onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells in HBS for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

    • Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

    • Control Response: Add ATP to the cells and record the change in the 340/380 nm fluorescence ratio over time.

    • Inhibition with this compound: Pre-incubate the cells with the desired concentration of this compound for 5-10 minutes before adding ATP. Record the change in the 340/380 nm fluorescence ratio.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in [Ca²⁺]i.

    • Compare the peak change in the F340/F380 ratio in the absence and presence of this compound to determine the extent of inhibition.

Protocol 3: Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the dissociation constant (KB) of a competitive antagonist and to confirm the competitive nature of the antagonism.[15][16]

Procedure:

  • Generate Agonist Dose-Response Curves:

    • Using the TEVC or calcium imaging protocol, generate a dose-response curve for the agonist (ATP) in the absence of this compound.

    • Generate several agonist dose-response curves in the presence of fixed concentrations of this compound. The antagonist should cause a parallel rightward shift of the agonist dose-response curve without a change in the maximum response.

  • Calculate Dose Ratios:

    • For each concentration of this compound, determine the EC50 of the agonist.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).

  • Construct the Schild Plot:

    • Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist ([B]) on the x-axis.

  • Data Analysis:

    • Perform a linear regression on the Schild plot.

    • For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The x-intercept of the regression line is equal to log(KB). The KB value is the equilibrium dissociation constant of the antagonist. The pA2 value (-log(KB)) can also be determined from the x-intercept.

Mandatory Visualizations

Logical Relationship: Determining Competitive Antagonism

This diagram illustrates the logical flow for confirming that this compound acts as a competitive antagonist at P2X1 receptors.

Competitive_Antagonism_Logic Start Hypothesis: This compound is a competitive antagonist of P2X1 Experiment Perform agonist (ATP) dose-response curves in the presence of fixed concentrations of this compound Start->Experiment Observation1 Observe parallel rightward shift in dose-response curves? Experiment->Observation1 Observation2 Is the maximum response unchanged? Observation1->Observation2 Yes Non_Competitive Conclusion: Antagonism is not purely competitive Observation1->Non_Competitive No Schild_Plot Construct Schild Plot (log(DR-1) vs. log[this compound]) Observation2->Schild_Plot Yes Observation2->Non_Competitive No Slope_Check Is the slope of the Schild plot ≈ 1? Schild_Plot->Slope_Check Conclusion Conclusion: This compound is a competitive antagonist Slope_Check->Conclusion Yes Slope_Check->Non_Competitive No

Logic for confirming competitive antagonism.

References

Application of NF279 in HIV-1 fusion inhibition studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) (Env) to the CD4 receptor on the target cell surface. This interaction triggers conformational changes in Env, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. This fusion process is a critical step in the HIV-1 life cycle and a key target for antiviral drug development.[1][2][3][4]

NF279 is a potent and selective antagonist of the P2X1 purinergic receptor.[5] It has been identified as an inhibitor of HIV-1 entry, functioning as a fusion inhibitor.[5] This document provides detailed application notes and protocols for the use of this compound in HIV-1 fusion inhibition studies, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound inhibits HIV-1 infection by directly interacting with the viral envelope glycoprotein (Env).[5] This interaction is thought to alter the conformation of Env, thereby interfering with its ability to bind to the host cell coreceptors, CCR5 and CXCR4.[5] By blocking the Env-coreceptor interaction, this compound effectively halts the membrane fusion process and prevents viral entry into the host cell. The inhibitory activity of this compound is dependent on the specific amino acid sequence of the Env glycoprotein and can be influenced by the conformation of the gp41 subunit.[5] Studies have also shown that this compound can interfere with the binding of certain broadly neutralizing antibodies that target the V1V2 region of gp120, further suggesting a direct interaction with the Env complex.[5]

Data Presentation

The inhibitory activity of this compound against HIV-1 fusion is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the viral fusion activity.

Compound Target HIV-1 Strain IC50 (µM) Reference
This compoundP2X1 / HIV-1 EnvNL-CI (X4-tropic)0.88[5]
NF449P2X1 / HIV-1 EnvNL-CI (X4-tropic)0.23[5]
PPADSP2X AntagonistNot Specified4.7[5]
AZTReverse TranscriptaseNL-CI (X4-tropic)0.01[5]

Experimental Protocols

Cell-Cell Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and the appropriate coreceptor (CXCR4 or CCR5). Fusion events are typically detected using a reporter gene system.

Materials:

  • Effector Cells: HeLa-ADA cells expressing HIV-1 ADA Env and Tat.

  • Target Cells: TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.

  • This compound (or other inhibitors) at various concentrations.

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Cellstripper solution.

  • C52L (fusion inhibitor to stop the reaction).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed 0.5 x 10^5 TZM-bl cells per well in a 96-well plate and culture for 24 hours.[6]

  • On the day of the assay, detach HeLa-ADA cells using Cellstripper solution.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the desired concentrations of this compound (or control inhibitors) to the TZM-bl cells.

  • Overlay 0.5 x 10^5 HeLa-ADA cells per well onto the TZM-bl cells.[6]

  • Incubate the plate at 37°C in a 5% CO2 incubator to allow for cell-cell fusion. The optimal incubation time should be determined empirically but is often around 60 minutes.[6]

  • Stop the fusion reaction by adding 5 µM C52L to each well.[6]

  • Continue to incubate the cells for 24 hours at 37°C.

  • Measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of fusion inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.

Virus-Cell Fusion Assay (BlaM-Vpr Assay)

This assay measures the fusion of HIV-1 particles with target cells by detecting the delivery of a β-lactamase-Vpr (BlaM-Vpr) chimeric protein from the virus into the target cell cytoplasm.

Materials:

  • HIV-1 pseudoviruses incorporating BlaM-Vpr.

  • Target Cells (e.g., TZM-bl or SupT1 cells).

  • This compound (or other inhibitors) at various concentrations.

  • 96-well or 384-well black-walled, clear-bottom plates.

  • CCF4-AM substrate loading solution.

  • Fluorescence plate reader.

Protocol:

  • Seed target cells (e.g., 2 x 10^4 TZM-bl cells/well in a 384-well plate) and culture overnight.[6]

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the target cells with the desired concentrations of this compound for 30-60 minutes at 37°C.

  • Add BlaM-Vpr containing pseudoviruses to the cells. To synchronize fusion, the virus can be spinoculated onto the cells at 4°C for 30 minutes.[6]

  • Initiate fusion by shifting the plate to 37°C and incubate for 90 minutes.[6]

  • Remove the virus-containing medium and wash the cells.

  • Load the cells with the CCF4-AM substrate by incubating with the loading solution at room temperature for 1-2 hours in the dark.[7]

  • Incubate the plate at 12°C overnight to allow for the cleavage of the substrate by BlaM-Vpr.[6]

  • Measure the fluorescence at two wavelengths: blue (cleaved substrate, ~447 nm) and green (uncleaved substrate, ~520 nm).

  • The ratio of blue to green fluorescence indicates the extent of viral fusion. Calculate the percentage of fusion inhibition for each this compound concentration and determine the IC50 value.

Visualizations

HIV-1 Entry and Fusion Pathway

HIV_Fusion_Pathway cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor gp41 gp41 gp41->gp41 CellMembrane Cell Membrane gp41->CellMembrane 5. Fusion Peptide Insertion CD4->gp120 Coreceptor->gp41

Caption: Schematic of the HIV-1 entry and membrane fusion process.

Mechanism of this compound Inhibition

NF279_Inhibition cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 3. Coreceptor Binding Blocked This compound This compound This compound->gp120

Caption: Proposed mechanism of HIV-1 fusion inhibition by this compound.

Experimental Workflow for Virus-Cell Fusion Assay

Fusion_Assay_Workflow A Seed Target Cells B Pre-incubate with this compound A->B C Add BlaM-Vpr Pseudovirus B->C D Incubate to Allow Fusion C->D E Load with CCF4-AM Substrate D->E F Incubate for Substrate Cleavage E->F G Measure Fluorescence (Blue/Green Ratio) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the BlaM-Vpr based virus-cell fusion inhibition assay.

References

Troubleshooting & Optimization

Optimizing NF279 concentration to avoid off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of NF279, a potent P2X1 receptor antagonist. The information herein is designed to help you minimize off-target effects and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] It is a derivative of suramin (B1662206) and is widely used in research to study the physiological and pathological roles of P2X1 receptors.[2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the P2X1 receptor, it can exhibit activity at other P2X receptor subtypes, particularly at higher concentrations. The primary off-targets are P2X2, P2X3, and P2X7 receptors.[2][4] It is crucial to use the lowest effective concentration to avoid these unintended interactions.

Q3: How does pre-incubation time affect the potency of this compound?

The inhibitory potency of this compound, particularly on the fast-desensitizing P2X1 and P2X3 receptors, is significantly influenced by pre-incubation time.[5][6] A short pre-incubation period with this compound before ATP application leads to a much lower IC50 value (higher potency) for P2X1.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommendation
High background signal or unexpected results This compound concentration may be too high, leading to off-target effects on other P2X receptors (e.g., P2X2, P2X3, P2X7).Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Refer to the IC50 values in Table 1 to select a starting concentration that is selective for P2X1.
Inconsistent results between experiments Variation in pre-incubation time with this compound.Standardize the pre-incubation time in your experimental protocol. A 10-second pre-incubation has been shown to significantly increase potency for P2X1.[5][6]
Apparent competitive antagonism observed This is the expected mechanism of action for this compound at some P2X receptors, such as P2X2.For non-desensitizing receptors, Schild analysis can be used to determine the KB value and confirm competitive antagonism.[5][6]
Compound appears inactive Incorrect stock solution preparation or storage.This compound is supplied with a high degree of hydration and some residual NaCl, which can vary between batches. Always refer to the Certificate of Analysis for the batch-specific net product content when preparing stock solutions. Store stock solutions at -20°C or -80°C as recommended by the supplier.[1]

Data Summary

Table 1: this compound Potency (IC50) at Different P2X Receptor Subtypes

Receptor SubtypeIC50 ValueSpeciesExperimental ConditionsReference
P2X1 19 nMRatWith 10s pre-incubation[1][5][6]
P2X1 2 µMRatWithout pre-incubation[5][6]
P2X1 0.05 µMHumanActivating [ATP] of 1 µM[4]
P2X2 0.76 µMRat-[5][6]
P2X3 1.62 µMRatWith 10s pre-incubation[5][6]
P2X3 85.5 µMRatWithout pre-incubation[5][6]
P2X4 > 300 µMHuman-[5][6]
P2X7 2.8 µMHumanActivating [ATP] of 10 µM[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay

This protocol outlines a method to determine the IC50 of this compound for P2X1 receptors in a specific cell line.

Materials:

  • Cells expressing the P2X1 receptor

  • This compound

  • ATP

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Preparation: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • This compound Preparation: Prepare a series of this compound dilutions in the assay buffer.

  • Pre-incubation: Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 10 seconds to 10 minutes).

  • ATP Stimulation: Using the plate reader's injector, add a sub-maximal concentration of ATP to stimulate the P2X1 receptors.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: Plot the peak fluorescence response against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed P2X1-expressing cells dye_loading Load with Calcium Dye cell_seeding->dye_loading pre_incubation Pre-incubate with this compound dye_loading->pre_incubation nf279_prep Prepare this compound Dilutions nf279_prep->pre_incubation atp_stimulation Stimulate with ATP pre_incubation->atp_stimulation data_acquisition Measure Fluorescence atp_stimulation->data_acquisition data_analysis Plot and Calculate IC50 data_acquisition->data_analysis

Calcium Flux Assay Workflow

Signaling Pathways

The primary signaling event upon P2X1 receptor activation is the influx of cations, primarily Na+ and Ca2+, leading to cell membrane depolarization and downstream cellular responses. This compound acts by blocking this initial event.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks Cation_Influx Cation Influx (Na+, Ca2+) P2X1->Cation_Influx Mediates Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream

P2X1 Receptor Signaling and this compound Inhibition

References

Navigating the Nuances of NF279: A Technical Guide to IC50 Variability

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 4, 2025 – In response to frequent inquiries regarding the variability of IC50 values for the P2X1 receptor antagonist NF279, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure accurate and reproducible experimental outcomes. This guide offers detailed troubleshooting advice, standardized experimental protocols, and a transparent presentation of factors influencing this compound potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by adenosine (B11128) triphosphate (ATP). It functions as a competitive antagonist, meaning it competes with ATP for the same binding site on the P2X1 receptor.[1] By blocking ATP from binding, this compound prevents the influx of cations like sodium (Na+) and calcium (Ca2+) that are crucial for downstream signaling pathways.

Q2: We are observing significant variability in our this compound IC50 values. What are the most common causes?

A2: Variability in this compound IC50 values is a known issue and can be attributed to several key experimental factors:

  • Pre-incubation Time: The duration of time cells are exposed to this compound before the addition of the agonist (ATP) is critical. Longer pre-incubation times allow for the antagonist to reach equilibrium with the receptor, resulting in a lower (more potent) IC50 value.

  • ATP Concentration: As a competitive antagonist, the IC50 of this compound is directly influenced by the concentration of ATP used in the assay. Higher ATP concentrations will require higher concentrations of this compound to achieve 50% inhibition, leading to an apparent increase in the IC50 value.[1]

  • Cell Type and Receptor Expression Levels: The IC50 value can differ between native cell lines (e.g., platelets, smooth muscle cells) and recombinant systems expressing the P2X1 receptor. This can be due to differences in receptor density, the presence of interacting proteins, and the overall cellular context.

  • Assay-Specific Conditions: Factors such as temperature, pH, and the composition of the assay buffer can all impact the interaction between this compound, ATP, and the P2X1 receptor.

Q3: What is the expected IC50 value for this compound?

A3: The IC50 of this compound for the P2X1 receptor is most potent under conditions of pre-incubation, with reported values around 19 nM. However, this value can vary significantly based on the experimental conditions as detailed in the table below. It is crucial to report the specific conditions used when publishing IC50 data for this compound.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound against various P2X receptors, highlighting the impact of experimental conditions.

Receptor SubtypeCell/Tissue TypeAgonist (ATP) ConcentrationPre-incubation TimeReported IC50 ValueReference
P2X1 Recombinant (Xenopus oocytes)1 µMNot specified0.05 µM (50 nM)[1]
P2X1 Rat Vas Deferens10 µM (α,β-methylene ATP)Not specifiedpIC50 = 5.71 (~195 nM)[2]
P2X2 RecombinantNot specifiedNot applicable0.76 µM
P2X3 RecombinantNot specifiedNot applicable1.62 µM
P2X4 RecombinantNot specifiedNot applicable> 300 µM
P2X7 Recombinant (Xenopus oocytes)10 µMNot specified2.8 µM[1]
P2Y Receptors Guinea-pig taenia coliNot applicableNot applicablepA2 = 4.10 (>10 µM)[2]
Ecto-nucleotidases Folliculated Xenopus laevis oocytesNot applicableNot applicable> 100 µM[2]

Experimental Protocols

A detailed methodology for determining the IC50 of this compound using a cell-based calcium imaging assay is provided below. This protocol is designed to minimize variability and ensure robust data.

Cell-Based Calcium Imaging Assay for this compound IC50 Determination

  • Cell Preparation:

    • Culture cells expressing the P2X1 receptor (e.g., HEK293-P2X1, platelets, or smooth muscle cells) to an appropriate confluency in a 96-well black-walled, clear-bottom plate.

    • Wash the cells gently with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.

  • Calcium Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate the cells in the dark at 37°C for the recommended time to allow for dye uptake and de-esterification.

    • After incubation, wash the cells to remove excess extracellular dye.

  • This compound Pre-incubation:

    • Prepare a series of dilutions of this compound in the assay buffer. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 1 nM to 100 µM).

    • Add the different concentrations of this compound to the wells and pre-incubate for a standardized period (e.g., 10-30 minutes) at room temperature. This pre-incubation step is critical for obtaining consistent results.

  • ATP Stimulation and Data Acquisition:

    • Prepare a solution of ATP at a fixed concentration (e.g., the EC50 or EC80 for the P2X1 receptor in your cell system).

    • Use a fluorescence plate reader with an automated injection system to add the ATP solution to the wells while simultaneously recording the fluorescence signal.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by setting the response in the absence of this compound as 100% and the baseline fluorescence as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound and P2X1 receptor signaling.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates This compound This compound (Antagonist) This compound->P2X1 Competitively Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion Downstream Downstream Signaling (e.g., ERK Phosphorylation, Platelet Aggregation) Ca_ion->Downstream Na_ion->Downstream

P2X1 Receptor Signaling and this compound Inhibition.

IC50_Workflow start Start cell_prep Cell Preparation (Seeding & Growth) start->cell_prep dye_loading Calcium Dye Loading & Washing cell_prep->dye_loading pre_incubation This compound Pre-incubation (Variable Concentrations) dye_loading->pre_incubation atp_stimulation ATP Stimulation & Fluorescence Reading pre_incubation->atp_stimulation data_analysis Data Analysis (Normalization & Curve Fitting) atp_stimulation->data_analysis end IC50 Value Determined data_analysis->end

Experimental Workflow for this compound IC50 Determination.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments - Inconsistent pre-incubation time with this compound.- Fluctuation in ATP concentration.- Variation in cell passage number or health.- Standardize the pre-incubation time for all experiments.- Prepare fresh ATP dilutions for each experiment and use a consistent final concentration.- Use cells within a defined passage number range and ensure they are in a healthy, logarithmic growth phase.
No dose-dependent inhibition observed - this compound concentration range is too low or too high.- Degradation of this compound stock solution.- Low or absent P2X1 receptor expression in the cell line.- Perform a preliminary experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM).- Prepare fresh this compound stock solutions in an appropriate solvent (e.g., water) and store them correctly. Check the certificate of analysis for batch-specific solubility.- Verify P2X1 receptor expression using techniques like Western blot, qPCR, or by using a positive control agonist.
Incomplete inhibition at high this compound concentrations - Solubility issues of this compound at high concentrations in the assay buffer.- Off-target effects at high concentrations. At high micromolar concentrations, this compound may show effects on other receptors like GABA receptors.[3][4]- Visually inspect the this compound dilutions for any precipitation. Consider using a different buffer or adding a small amount of a solubilizing agent if compatible with the assay.- If possible, use concentrations of this compound that are within its selective range for the P2X1 receptor. Be cautious when interpreting data from very high concentrations.
Shift in the baseline fluorescence after this compound addition - Intrinsic fluorescence of this compound.- this compound affecting cell health or dye loading.- Run a control experiment with this compound alone (without ATP stimulation) to check for any background fluorescence.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the highest concentration of this compound to rule out cytotoxicity.

By adhering to standardized protocols and being mindful of the critical experimental parameters, researchers can significantly reduce the variability in this compound IC50 values and generate more reliable and reproducible data.

References

How to account for the slow wash-out of NF279 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of NF279, a potent and selective P2X1 receptor antagonist. A key challenge in working with this compound is its slow wash-out, which can impact experimental design and data interpretation. This guide offers practical solutions and detailed protocols to account for this property.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its wash-out slow?

This compound is a potent and selective competitive antagonist of the P2X1 receptor, a ligand-gated ion channel activated by ATP.[1][2] While the antagonism is reversible, this compound exhibits slow binding kinetics.[1] This means it associates with and dissociates from the P2X1 receptor at a slower rate than many other antagonists. The slow dissociation rate is the primary reason for its prolonged wash-out period in cellular and tissue-based experiments. The IC50 value for this compound at the P2X1 receptor is significantly lower (more potent) when the antagonist is pre-incubated with the receptors compared to when it is co-applied with the agonist, which is a hallmark of a slowly binding drug.

Q2: How can the slow wash-out of this compound affect my experimental results?

If the wash-out of this compound is incomplete, residual antagonist will remain bound to the P2X1 receptors. This can lead to several issues in subsequent experiments:

  • Underestimation of agonist potency: Residual this compound will continue to antagonize the receptor, leading to a rightward shift in the concentration-response curve of a subsequently applied agonist, making the agonist appear less potent (higher EC50).

  • Depression of the maximal response: In cases of very slow dissociation, this compound can behave like a non-competitive or insurmountable antagonist over the timescale of the experiment, leading to a reduction in the maximal response of the agonist.

  • Inaccurate characterization of other compounds: If the effects of other P2X1 receptor ligands are tested after an incomplete wash-out of this compound, their potencies and efficacies will be inaccurately determined.

  • Difficulty in reproducing results: Inconsistent wash-out procedures will lead to high variability and poor reproducibility of experimental data.

Q3: Is there a standard wash-out time for this compound?

Due to a lack of publicly available precise dissociation rate constant (k-off) data for this compound, a universal, standard wash-out time cannot be definitively stated. The optimal wash-out time is dependent on several factors, including:

  • The specific cell type or tissue being used.

  • The temperature at which the experiment is conducted.

  • The perfusion rate of the wash-out buffer in the experimental system.

  • The concentration of this compound used.

Therefore, it is crucial for researchers to empirically determine the necessary wash-out time for their specific experimental setup.

Troubleshooting Guides

Problem 1: Agonist response is still inhibited after a standard wash-out procedure.

  • Cause: The wash-out time is insufficient for the complete dissociation of this compound from the P2X1 receptors.

  • Solution:

    • Extend the wash-out period: Systematically increase the duration of the wash-out in your experimental protocol. For example, if you are currently washing for 15 minutes, try extending this to 30, 60, and even 120 minutes.

    • Increase the perfusion rate: A higher flow rate of the wash-out buffer can help to more effectively remove the dissociated this compound from the experimental chamber, preventing rebinding.

    • Perform a functional validation of wash-out: After the wash-out period, apply a maximal concentration of a P2X1 agonist. The response should be comparable to the control response obtained before the application of this compound. If the response is still significantly inhibited, the wash-out is incomplete.

Problem 2: Schild analysis of this compound does not yield a slope of 1.

  • Cause: A slope other than 1 in a Schild plot can indicate that the antagonism is not competitive or that the system is not at equilibrium.[3][4][5] With a slowly dissociating antagonist like this compound, a lack of equilibrium is a common issue, especially with shorter incubation times.

  • Solution:

    • Increase the pre-incubation time with this compound: To ensure that the antagonist has reached equilibrium with the receptor before adding the agonist, a longer pre-incubation time is necessary. This should be determined empirically for your system.

    • Use lower concentrations of the antagonist: At higher concentrations, slowly dissociating antagonists are more likely to exhibit non-equilibrium behavior. Using a range of lower concentrations in your Schild analysis may yield a slope closer to 1.[5]

    • Consider the experimental timescale: For antagonists with very slow off-rates, achieving true equilibrium during a typical functional assay may not be feasible. In such cases, the antagonism may appear non-competitive, and alternative methods for quantifying antagonist affinity, such as kinetic binding assays, may be more appropriate.

Data Presentation

The following table summarizes the reported IC50 values for this compound at various P2X receptor subtypes, highlighting its selectivity for the P2X1 receptor.

Receptor SubtypeSpeciesIC50 (µM)Pre-incubationReference
P2X1 Human0.05Not specified[1]
P2X1 Rat0.01910 seconds[1]
P2X1 Rat2.0None[1]
P2X2 Rat0.76Not applicable[1]
P2X3 Rat1.6210 seconds[1]
P2X3 Rat85.5None[1]
P2X4 Human>300Not applicable[1]
P2X7 Human2.8Not specified[1]

Experimental Protocols

Protocol 1: Empirical Determination of this compound Wash-out Time

This protocol describes a method to determine the adequate wash-out time for this compound in a functional assay (e.g., calcium imaging or electrophysiology).

  • Establish a stable baseline: Perfuse the cells or tissue with control buffer until a stable baseline is achieved.

  • Obtain a control agonist response: Apply a concentration of a P2X1 agonist that elicits a maximal or near-maximal response (e.g., EC80-EC90 of ATP or α,β-methylene ATP). Record the response until it returns to baseline.

  • Wash-out the agonist: Perfuse with control buffer until the baseline is re-established.

  • Apply this compound: Incubate the preparation with a relevant concentration of this compound for a sufficient time to achieve inhibition (e.g., 10-15 minutes).

  • Initiate wash-out of this compound: Begin perfusing with control buffer.

  • Test for recovery at different time points: At various time points during the wash-out (e.g., 15, 30, 60, 90, 120 minutes), re-apply the same concentration of the P2X1 agonist used in step 2.

  • Analyze the data: Compare the amplitude of the agonist response at each wash-out time point to the initial control response. The wash-out is considered complete when the agonist response has recovered to at least 95% of the control response.

Protocol 2: Measuring the Dissociation Rate (k-off) of an Unlabeled Antagonist

This protocol outlines a "jump dilution" method that can be adapted to measure the dissociation rate of an unlabeled antagonist like this compound.[6][7]

  • Equilibrate with antagonist: Incubate the cells or tissue with a high concentration of this compound (e.g., 10x IC50) for a prolonged period to ensure maximal receptor binding.

  • Rapid dilution and agonist application: Rapidly and massively dilute the this compound by perfusing with a buffer containing a high concentration of a P2X1 agonist. The high agonist concentration will bind to receptors as this compound dissociates, and the large dilution will minimize this compound rebinding.

  • Monitor the recovery of agonist response: Continuously measure the functional response to the agonist over time. The rate of recovery of the response reflects the dissociation rate of this compound.

  • Data analysis: The recovery of the agonist response over time can be fitted to a one-phase association exponential curve. The rate constant of this curve provides an estimate of the dissociation rate constant (k-off) of the antagonist. The residence time of the antagonist at the receptor can then be calculated as 1/k-off.

Mandatory Visualization

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates This compound This compound (Antagonist) This compound->P2X1 Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling Cascades Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream Response Cellular Response (e.g., Contraction, Neurotransmission) Downstream->Response Washout_Workflow Start Start Experiment Control_Response Measure Control Agonist Response Start->Control_Response Wash_Agonist Wash out Agonist Control_Response->Wash_Agonist Apply_this compound Apply this compound Wash_Agonist->Apply_this compound Wash_this compound Wash out this compound (Extended Duration) Apply_this compound->Wash_this compound Test_Recovery Test Agonist Response for Recovery Wash_this compound->Test_Recovery Decision Response >95% of Control? Test_Recovery->Decision End Proceed with Next Experiment Decision->End Yes Increase_Wash Increase Wash-out Time Decision->Increase_Wash No Increase_Wash->Wash_this compound Schild_Troubleshooting Start Perform Schild Analysis for this compound Check_Slope Is the Schild Plot Slope ≈ 1? Start->Check_Slope Valid_pA2 pA2 is a valid measure of antagonist affinity Check_Slope->Valid_pA2 Yes Non_Equilibrium Slope ≠ 1 Suggests Non-Equilibrium Check_Slope->Non_Equilibrium No Action1 Increase Antagonist Pre-incubation Time Non_Equilibrium->Action1 Action2 Use Lower Antagonist Concentrations Non_Equilibrium->Action2 Action3 Consider Alternative Methods (e.g., Kinetic Binding Assays) Non_Equilibrium->Action3

References

Technical Support Center: NF279 and GABA Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NF279 on GABA receptors. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the P2X1 receptor, which is an ATP-gated ion channel. It displays significantly lower affinity for other P2X subtypes and P2Y receptors.

Q2: Are there any known off-target effects of this compound on GABA receptors?

Yes, research has indicated that this compound can have off-target effects on GABA-A receptors. Specifically, at micromolar concentrations, this compound has been shown to suppress GABA-evoked currents in hippocampal neurons.[1][2][3]

Q3: What is the nature of this off-target interaction?

Studies on the parent compound of this compound, suramin (B1662206), suggest that the inhibition of GABA-A receptors is likely non-competitive.[4] However, the precise mechanism for this compound's interaction with GABA-A receptors has not been fully elucidated.

Q4: At what concentration does this compound affect GABA-A receptors?

An inhibitory effect on GABA-A receptor currents has been observed with 20 µM of this compound.[1][3] This concentration is significantly higher than the IC50 of this compound for its primary target, the P2X1 receptor (which is in the nanomolar range).[5][6][7][8]

Q5: Is the inhibition of GABA-A receptors by this compound reversible?

Yes, the suppression of GABA-evoked currents by this compound has been shown to be reversible upon washout of the compound.[3]

Q6: Are there any known effects of this compound on GABA-B receptors?

Currently, there is no published data specifically investigating the effects of this compound on GABA-B receptors.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when using this compound in experiments involving GABAergic systems.

Issue Potential Cause Recommended Action
Unexpected decrease in inhibitory postsynaptic currents (IPSCs) in the presence of this compound. This compound may be inhibiting GABA-A receptors directly, in addition to its effects on P2X1 receptors.1. Concentration Check: Verify the concentration of this compound being used. If it is in the high micromolar range (e.g., ≥ 20 µM), consider the possibility of off-target effects on GABA-A receptors. 2. Control Experiment: Perform a control experiment to isolate the effect of this compound on GABA-A receptors. Apply a GABA-A receptor agonist (e.g., GABA or muscimol) and observe the current response in the absence and presence of this compound. This will help quantify the extent of inhibition. 3. Alternative Antagonist: If the off-target effect is significant and interferes with your experimental goals, consider using a structurally different P2X1 antagonist.
Variability in the inhibitory effect of this compound on GABAergic transmission. The magnitude of the off-target effect may depend on the specific GABA-A receptor subunit composition in your experimental system.1. System Characterization: If possible, characterize the GABA-A receptor subunit expression in your model system. 2. Consistent Controls: Run appropriate controls for each experiment to account for any variability.
This compound appears to have a broader inhibitory effect than expected. This compound is a suramin analogue, and suramin itself is known to have multiple off-target effects, including inhibition of various enzymes and other receptors.[4][9]1. Literature Review: Conduct a thorough literature search for other potential off-target effects of this compound and suramin analogues that may be relevant to your experimental system. 2. Specificity Controls: Design experiments with appropriate controls to rule out other potential off-target interactions.

Quantitative Data Summary

The following table summarizes the known quantitative data regarding the off-target effects of this compound on GABA-A receptors.

Parameter Value Experimental System Reference
Inhibition of GABA-evoked currents ~38% reduction at 20 µM this compoundAcutely dissociated hippocampal neurons[3]
GABA concentration used 100 µMAcutely dissociated hippocampal neurons[1][2]
Holding Potential -70 mVAcutely dissociated hippocampal neurons[1][2]

Experimental Protocols

Investigating the Effect of this compound on GABA-A Receptor Currents using Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the off-target effects of this compound on GABA-A receptors in cultured or acutely dissociated neurons.

1. Cell Preparation:

  • Culture or acutely dissociate neurons (e.g., hippocampal or cortical neurons) using standard laboratory procedures.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system for whole-cell voltage-clamp recordings.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

3. Solutions:

  • Extracellular Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (example): 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 1.1 mM EGTA, 2 mM ATP-Mg, 0.2 mM GTP-Na (pH adjusted to 7.2 with CsOH). Note: CsCl is used to block potassium channels and isolate chloride currents.

4. Recording Procedure:

  • Establish a whole-cell recording configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Establish a stable baseline recording.

  • Apply a GABA-A receptor agonist (e.g., 10-100 µM GABA) via a perfusion system to elicit an inward chloride current.

  • After obtaining a stable control response, co-apply the GABA agonist with the desired concentration of this compound (e.g., 20 µM).

  • Observe any changes in the amplitude of the GABA-evoked current.

  • Perform a washout by perfusing with the extracellular solution containing only the GABA agonist to check for reversibility.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence (control), presence, and after washout of this compound.

  • Express the current amplitude in the presence of this compound as a percentage of the control response.

  • Perform statistical analysis to determine the significance of any observed inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Neurons (Cultured or Dissociated) establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_solutions Prepare Intra/Extra-cellular Solutions prep_solutions->establish_wc prep_pipettes Pull Patch Pipettes prep_pipettes->establish_wc set_vh Set Holding Potential (-70 mV) establish_wc->set_vh baseline Record Stable Baseline set_vh->baseline apply_gaba Apply GABA (Control Response) baseline->apply_gaba apply_this compound Co-apply GABA + this compound apply_gaba->apply_this compound measure_amp Measure Peak Current Amplitudes apply_gaba->measure_amp washout Washout (Apply GABA alone) apply_this compound->washout apply_this compound->measure_amp washout->measure_amp calculate_inhibition Calculate % Inhibition measure_amp->calculate_inhibition stats Statistical Analysis calculate_inhibition->stats

Caption: Experimental workflow for investigating this compound's effect on GABA-A receptors.

signaling_pathway cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_influx Cl- Influx GABA_A_R->Cl_influx Opens Channel Hyperpolarization Hyperpolarization / Inhibition Cl_influx->Hyperpolarization This compound This compound (High Conc.) This compound->GABA_A_R Inhibits

Caption: Putative inhibitory action of this compound on GABA-A receptor signaling.

troubleshooting_logic start Unexpected Inhibition Observed with this compound q1 Is this compound concentration ≥ 20 µM? start->q1 a1_yes Potential Off-Target Effect on GABA-A Receptors q1->a1_yes Yes a1_no Consider other off-target effects or experimental variables q1->a1_no No action1 Perform Control Experiment: Isolate effect of this compound on GABA-evoked currents a1_yes->action1 q2 Is inhibition confirmed? action1->q2 a2_yes Quantify inhibition and consider impact on results q2->a2_yes Yes a2_no Inhibition not due to direct GABA-A receptor modulation. Re-evaluate experimental setup. q2->a2_no No action2 Consider using a lower this compound concentration or an alternative P2X1 antagonist a2_yes->action2

Caption: Troubleshooting logic for unexpected inhibition by this compound.

References

Why am I not seeing P2X1 inhibition with NF279?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with P2X1 receptor inhibition, specifically when using the antagonist NF279.

Troubleshooting Guide: Why Am I Not Seeing P2X1 Inhibition with this compound?

If you are not observing the expected inhibition of the P2X1 receptor with this compound, several factors in your experimental setup could be the cause. P2X1 receptors exhibit unique characteristics, such as rapid desensitization, that require specific assay conditions.

dot

Troubleshooting_Flowchart start Start: No P2X1 Inhibition Observed with this compound q_preincubation Are you pre-incubating with this compound before adding the agonist? start->q_preincubation fix_preincubation Action: Introduce a pre-incubation step. Minimum 10 seconds is recommended. q_preincubation->fix_preincubation No q_desensitization Is P2X1 receptor desensitization being controlled? q_preincubation->q_desensitization Yes end_success Problem Resolved fix_preincubation->end_success fix_desensitization Action: Add apyrase to the buffer to degrade contaminating ATP. Use hydrolysis-resistant agonists like α,β-meATP. q_desensitization->fix_desensitization No q_concentrations Are the agonist and this compound concentrations appropriate? q_desensitization->q_concentrations Yes fix_desensitization->end_success fix_concentrations Action: Verify agonist EC50 in your system. Use this compound at a concentration well above its IC50 (e.g., 10-100x). Remember this compound is a competitive antagonist. q_concentrations->fix_concentrations No/Unsure q_reagent_integrity Have you confirmed the integrity and solubility of this compound? q_concentrations->q_reagent_integrity Yes fix_concentrations->end_success fix_reagent_integrity Action: Prepare fresh this compound solutions. Ensure complete dissolution in your assay buffer. q_reagent_integrity->fix_reagent_integrity No/Unsure end_further_investigation Problem Persists: Consider cell line issues, receptor expression levels, or off-target effects. q_reagent_integrity->end_further_investigation Yes fix_reagent_integrity->end_success Experimental_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Seed cells expressing P2X1 in a 96-well plate prep_dye 2. Prepare calcium indicator dye (e.g., Fluo-4 AM) in assay buffer prep_compounds 3. Prepare serial dilutions of this compound and a fixed concentration of agonist (e.g., α,β-meATP) load_dye 4. Load cells with calcium dye (e.g., 30-60 min at 37°C) wash_cells 5. Wash cells with assay buffer containing apyrase (e.g., 1 U/mL) load_dye->wash_cells preincubate 6. Pre-incubate with this compound dilutions (e.g., 10-30 min at RT) wash_cells->preincubate add_agonist 7. Add agonist (α,β-meATP) and immediately measure fluorescence preincubate->add_agonist analyze_data 8. Analyze fluorescence kinetics or endpoint data add_agonist->analyze_data calculate_ic50 9. Plot concentration-response curve and calculate IC50 for this compound analyze_data->calculate_ic50 P2X1_Signaling cluster_membrane Plasma Membrane P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) channel_opening Conformational Change & Channel Opening P2X1->channel_opening Activation ATP ATP (Agonist) binding Binding ATP->binding This compound This compound (Competitive Antagonist) This compound->binding binding->P2X1 ion_influx Influx of Cations (Ca²⁺, Na⁺) channel_opening->ion_influx desensitization Rapid Desensitization (Channel Closure) channel_opening->desensitization occurs within seconds depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Responses (e.g., Muscle Contraction, Platelet Aggregation) depolarization->downstream

Navigating the Nuances of NF279: A Guide to Proper Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing NF279, a potent P2X1 receptor antagonist, designing well-controlled experiments is paramount to generating robust and reproducible data. This guide provides a comprehensive resource for troubleshooting and frequently asked questions to ensure the proper application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective competitive antagonist of the P2X1 receptor, an ATP-gated ion channel.[1][2][3] Its high affinity for the P2X1 receptor makes it a valuable tool for studying purinergic signaling pathways.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for the P2X1 receptor, it can exhibit inhibitory effects on other P2X subtypes at higher concentrations, including P2X2, P2X3, and P2X7.[4][5] Notably, at concentrations of 20 µM, this compound has been shown to suppress GABA-A receptor responses in hippocampal neurons.[6][7][8] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to account for potential off-target effects.

Q3: How does the pre-incubation time with this compound affect its inhibitory activity?

The inhibitory potency (IC50) of this compound on the rapidly desensitizing P2X1 and P2X3 receptors is significantly influenced by pre-incubation time.[3][9] A 10-second pre-incubation with this compound results in a much lower IC50 for P2X1 (19 nM) compared to simultaneous application with ATP (2 µM).[3][9] This suggests a slow binding kinetic, and researchers should standardize pre-incubation times in their experimental protocols for consistent results.

Q4: Is this compound stable in solution?

This compound is soluble in water up to 25 mg/mL. It is recommended to store stock solutions at -20°C. For experimental use, fresh dilutions in the appropriate buffer should be prepared. As with any chemical compound, its stability can be affected by factors such as pH, temperature, and light exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results Inconsistent pre-incubation time with this compound.Standardize the pre-incubation period across all experiments to ensure consistent receptor occupancy before agonist stimulation.
Degradation of this compound stock solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Fluctuation in ATP concentration.As this compound is a competitive antagonist, its effectiveness depends on the agonist (ATP) concentration.[5][9] Ensure precise and consistent ATP concentrations are used.
Unexpected or off-target effects observed This compound concentration is too high, leading to inhibition of other P2X subtypes or other receptors like GABA-A.[4][6]Perform a dose-response curve to determine the lowest effective concentration of this compound for P2X1 inhibition in your specific system. Include negative controls, such as cells not expressing the target receptor or using an inactive analog of this compound if available.
The observed effect is not mediated by P2X1 receptors.Use a structurally different P2X1 antagonist to confirm the involvement of the P2X1 receptor. Employ genetic knockdown (e.g., siRNA) or knockout models for the P2X1 receptor as a definitive control.
No effect of this compound observed Insufficient concentration of this compound.Verify the concentration of your stock solution and perform a dose-response experiment to ensure you are using a concentration above the IC50 for your experimental conditions.
Low expression or absence of P2X1 receptors in the experimental model.Confirm the expression of P2X1 receptors in your cells or tissue using techniques like qPCR, Western blot, or immunohistochemistry.
Rapid desensitization of P2X1 receptors.The fast desensitization of P2X1 receptors can mask the effect of the antagonist. Optimize the timing of agonist and antagonist application.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound on various P2X receptor subtypes. Note the significant difference in IC50 for P2X1 and P2X3 with and without pre-incubation.

Receptor SubtypeIC50 (with 10s pre-incubation)IC50 (without pre-incubation)SpeciesReference
P2X1 19 nM2 µMRat[3][9]
P2X1 (human) 50 nM-Human[5]
P2X2 0.76 µM-Rat[1][3]
P2X3 1.62 µM85.5 µMRat[1][3]
P2X4 > 300 µM-Human[1][3]
P2X7 (human) 2.8 µM-Human[5]

Detailed Experimental Protocol: In Vitro Calcium Flux Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on ATP-induced calcium influx in a cell line expressing the P2X1 receptor.

1. Cell Preparation:

  • Culture cells expressing the P2X1 receptor to an optimal density in a 96-well black, clear-bottom plate.

  • On the day of the experiment, wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

2. Dye Loading:

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubate the cells with the dye for the recommended time at 37°C.

  • After incubation, wash the cells gently to remove excess dye.

3. This compound Pre-incubation:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the different concentrations of this compound to the respective wells.

  • Crucially, include a vehicle control group (buffer without this compound).

  • Incubate the plate for a standardized period (e.g., 10 minutes) at room temperature to allow this compound to bind to the receptors. This pre-incubation time should be kept consistent across all experiments.

4. Agonist Stimulation and Data Acquisition:

  • Prepare a solution of ATP at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

  • Use a fluorescence plate reader equipped with an automated injection system to add the ATP solution to the wells.

  • Simultaneously, begin recording the fluorescence intensity over time.

5. Data Analysis:

  • Measure the peak fluorescence intensity for each well.

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

6. Essential Controls for this Experiment:

  • Vehicle Control: Cells treated with the vehicle (solvent for this compound) alone to determine the baseline response to ATP.

  • Positive Control: Cells treated with a known P2X1 receptor antagonist to validate the assay.

  • Negative Control (Cell-based): Use a parental cell line that does not express the P2X1 receptor to ensure the observed calcium influx is specific to P2X1 activation.

  • Negative Control (Pharmacological): At higher concentrations of this compound, consider including a control to test for off-target effects on other potential channels or receptors in your cell type, especially if unexpected results are observed.

Visualizing Experimental Design and Signaling Pathways

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation & Readout start P2X1-expressing cells dye_loading Calcium Dye Loading start->dye_loading vehicle Vehicle Control dye_loading->vehicle Pre-incubation This compound This compound (Dose-Response) dye_loading->this compound Pre-incubation positive_control Known P2X1 Antagonist dye_loading->positive_control Pre-incubation negative_control Parental Cells (No P2X1) dye_loading->negative_control Pre-incubation atp_addition ATP Stimulation vehicle->atp_addition This compound->atp_addition positive_control->atp_addition negative_control->atp_addition fluorescence Measure Calcium Flux atp_addition->fluorescence

Caption: Experimental workflow for assessing this compound inhibition of P2X1-mediated calcium influx.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Activates This compound This compound This compound->P2X1 Competitively Inhibits Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens downstream Downstream Signaling Ca_influx->downstream

Caption: Simplified signaling pathway of P2X1 receptor activation and its inhibition by this compound.

References

Validation & Comparative

Validating the Selectivity of NF279 for P2X1 over other P2X Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist NF279's performance, specifically its selectivity for the P2X1 receptor over other P2X receptor subtypes. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in making informed decisions for their study designs.

Unveiling the Potency and Selectivity of this compound

This compound, a suramin (B1662206) analogue, has been identified as a potent and selective antagonist for the P2X1 receptor.[1][2] Its selectivity is crucial for accurately dissecting the physiological and pathological roles of the P2X1 receptor in various systems without the confounding effects of inhibiting other P2X subtypes.

Quantitative Comparison of this compound Affinity across P2X Receptors

The inhibitory potency of this compound has been quantified across several P2X receptor subtypes, primarily through electrophysiological studies on heterologously expressed receptors in Xenopus laevis oocytes. The half-maximal inhibitory concentration (IC50) values clearly demonstrate a significantly higher affinity for the P2X1 receptor.

P2X Receptor SubtypeSpeciesIC50 / Kᵢ Value (µM)Fold Selectivity vs. P2X1Reference
P2X1 Rat0.019 -[1][2]
P2X1 Human0.05 -[3]
P2X2Rat0.76~40-fold[1][2]
P2X3Rat1.62~85-fold[1][2]
P2X4Human/Rat>300>15,789-fold[1][2]
P2X7Human2.8~56-fold[3]

Note: The IC50 values for P2X1 and P2X3 receptors were determined with a 10-second pre-incubation period of this compound.[1] Without pre-incubation, the IC50 values were significantly higher (2 µM for P2X1 and 85.5 µM for P2X3), highlighting the time-dependent nature of the inhibition for rapidly desensitizing receptors.[1]

Experimental Protocols for Determining Selectivity

The data presented above were primarily generated using the two-electrode voltage-clamp (TEVC) technique on Xenopus laevis oocytes expressing specific P2X receptor subtypes. This method allows for the direct measurement of ion channel activity in response to an agonist and the inhibitory effect of an antagonist.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the IC50 of an antagonist (e.g., this compound) at a specific P2X receptor subtype.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subunit of interest.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -70 mV.

    • The P2X receptor is activated by applying its agonist, ATP, at a concentration that elicits a submaximal response (e.g., EC50).

    • To determine the IC50 of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 seconds) before the co-application of ATP and this compound.[1]

    • The peak inward current induced by ATP in the presence of the antagonist is measured and compared to the control response (ATP alone).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the concentration-response data to a logistical equation.

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte injection cRNA Injection (P2X Subtype) oocyte->injection incubation Incubation (Receptor Expression) injection->incubation tevc Two-Electrode Voltage-Clamp incubation->tevc atp_app ATP Application (Agonist) tevc->atp_app nf279_app This compound Application (Antagonist) tevc->nf279_app recording Current Measurement atp_app->recording nf279_app->recording inhibition Calculate % Inhibition recording->inhibition ic50 Determine IC50 inhibition->ic50

Experimental workflow for assessing P2X receptor antagonist selectivity.

P2X1 Receptor Signaling Pathway

Understanding the signaling pathway of the P2X1 receptor is essential for interpreting the effects of its selective antagonism by this compound. P2X1 receptors are ATP-gated ion channels that, upon activation, lead to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the initiation of various downstream cellular responses.

p2x1_signaling cluster_membrane Plasma Membrane atp ATP p2x1 P2X1 Receptor atp->p2x1 Activates ion_influx Na⁺ / Ca²⁺ Influx p2x1->ion_influx This compound This compound This compound->p2x1 Inhibits depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Responses depolarization->downstream

Simplified signaling pathway of the P2X1 receptor and its inhibition by this compound.

Concluding Remarks

References

How to confirm P2X1 receptor blockade by NF279 in a new cell line.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers venturing into the study of purinergic signaling, confirming the specific blockade of the P2X1 receptor is a critical step in validating experimental findings. This guide provides a comprehensive comparison of NF279, a potent P2X1 antagonist, with other common alternatives. It further outlines detailed experimental protocols and a validation workflow for researchers working with a new cell line.

Comparative Efficacy of P2X1 Receptor Antagonists

This compound is a selective and potent antagonist of the P2X1 receptor, exhibiting significantly higher affinity for this subtype compared to other P2X receptors.[1] Its efficacy, along with that of other commonly used P2X antagonists, is summarized below. Lower IC50 values indicate higher potency.

AntagonistP2X1 IC50P2X2 IC50P2X3 IC50P2X4 IC50P2X5 IC50SpeciesReference
This compound 19 nM~0.76 µM1.62 µM>300 µM-Rat[1]
NF449 0.28 nM47 µM1.82 µM>300 µM-Rat[2][3]
NF023 0.21 µM>50 µM28.9 µM>100 µM-Human[4]
PPADS 1-2.6 µM1-2.6 µM1-2.6 µM~30 µM1-2.6 µMHuman[5][6]

Note: IC50 values can vary depending on the experimental conditions and species.

P2X1 Receptor Signaling and Antagonist Action

The P2X1 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, most notably Ca2+ and Na+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering various downstream cellular responses. This compound acts as a competitive antagonist, binding to the receptor to prevent ATP-mediated channel opening.

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Cations Na+, Ca2+ Influx P2X1->Cations Opens Channel ATP Extracellular ATP ATP->P2X1 Activates This compound This compound This compound->P2X1 Blocks Response Downstream Cellular Response Cations->Response

P2X1 receptor signaling and this compound inhibition.

Experimental Workflow for Validation in a New Cell Line

Confirming P2X1 receptor blockade by this compound in a novel cell line requires a systematic approach, beginning with the confirmation of receptor expression, followed by functional assays to demonstrate blockade.

Experimental_Workflow cluster_0 Phase 1: Confirm P2X1 Expression cluster_1 Phase 2: Functional Validation of Blockade A 1. Cell Culture (New Cell Line) B 2. Protein Extraction or Cell Fixation A->B C 3a. Western Blot B->C D 3b. Immunocytochemistry B->D E P2X1 Protein Expressed? C->E D->E F 4. Load Cells with Ca2+ Indicator (e.g., Fluo-4 AM) E->F Yes G 5. Baseline Measurement F->G H 6. Add P2X1 Agonist (ATP) Measure Response G->H I 7. Pre-incubate with this compound H->I J 8. Add P2X1 Agonist (ATP) Measure Response I->J K 9. Data Analysis: Compare Responses J->K

Experimental workflow for validating P2X1 blockade.

Detailed Experimental Protocols

Below are foundational protocols for the key experiments outlined in the workflow. Researchers should optimize these based on their specific cell line and equipment.

Western Blot for P2X1 Receptor Expression

This technique confirms the presence and estimates the molecular weight of the P2X1 receptor protein in your cell line.

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the P2X1 receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunocytochemistry for P2X1 Receptor Localization

This method visualizes the subcellular localization of the P2X1 receptor.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a culture dish.

    • Wash with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

    • Wash three times with PBS.

    • Block non-specific binding with 10% goat serum in PBS for 1 hour.

  • Antibody Staining:

    • Incubate with the primary P2X1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Visualize using a fluorescence microscope.

Calcium Imaging for Functional Blockade

This assay measures changes in intracellular calcium concentration following receptor activation and inhibition.

  • Cell Preparation and Dye Loading:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.04% Pluronic F-127 in a buffered salt solution (e.g., HBSS).

    • Wash cells with HBSS and incubate with the Fluo-4 AM loading solution for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Data Acquisition:

    • Use a fluorescence plate reader or microscope equipped for live-cell imaging.

    • Record a baseline fluorescence measurement.

    • To determine the agonist response, add a P2X1 agonist (e.g., ATP or α,β-methylene ATP) and record the change in fluorescence.

    • In separate wells, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 10-30 minutes).

    • After pre-incubation, add the P2X1 agonist and record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • Compare the agonist-induced calcium response in the presence and absence of this compound.

    • Plot a dose-response curve of this compound concentration versus the inhibition of the agonist response to determine the IC50.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X1 receptor.

  • Cell Preparation:

    • Plate cells on coverslips suitable for electrophysiology.

    • Place a coverslip in the recording chamber of an inverted microscope and perfuse with an external solution.

  • Recording:

    • Using a micromanipulator, approach a cell with a glass micropipette (filled with internal solution) to form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply a P2X1 agonist via the perfusion system to elicit an inward current.

    • After washing out the agonist, pre-apply this compound for a set duration, followed by co-application of this compound and the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • Perform these measurements at various concentrations of this compound to generate a dose-response curve and calculate the IC50.

References

A Comparative Analysis of NF279 and Suramin: Potency and Selectivity at P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and selectivity of two commonly used purinergic receptor antagonists, NF279 and suramin (B1662206), with a specific focus on their activity at P2Y G-protein coupled receptors. The information presented is compiled from published experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound is a potent and highly selective antagonist of the P2X1 receptor subtype, exhibiting very low affinity for P2Y receptors. In contrast, suramin is a non-selective antagonist of purinergic receptors, demonstrating activity at various P2X and P2Y subtypes with micromolar potency. For researchers investigating P2Y receptor signaling, suramin can be used as a general antagonist, while this compound is more suited as a selective tool to exclude the involvement of P2X1 receptors or as a negative control in P2Y receptor studies.

Data Presentation: Potency and Selectivity

The following table summarizes the antagonist potency (IC50 and pA2 values) of this compound and suramin at various P2Y receptor subtypes. The data has been compiled from multiple studies and highlights the distinct selectivity profiles of the two compounds.

Receptor SubtypeThis compoundSuraminReference(s)
P2Y1 -pA2 = 5.77[1]
P2Y2 -pA2 = 4.32[1]
P2Y4 InactiveWeak antagonist[2]
P2Y6 -Weak antagonist[2]
P2Y11 -pA2 = 6.09 (Ki = 0.82 µM)[2]
General P2Y (guinea-pig taenia coli) pA2 = 4.10-[3]
Ecto-nucleotidases (Xenopus laevis oocytes) IC50 > 100 µM-[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. Ki (inhibition constant) is the concentration of an inhibitor required to produce half-maximum inhibition.

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental methodologies: calcium mobilization assays for Gq-coupled P2Y receptors and radioligand binding assays.

Calcium Mobilization Assay

This functional assay is used to determine the potency of antagonists at Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), which signal through an increase in intracellular calcium.

Principle: Gq protein activation stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. An antagonist will inhibit the agonist-induced calcium release in a concentration-dependent manner.

Detailed Methodology:

  • Cell Culture and Plating:

    • HEK293 or CHO cells stably expressing the human P2Y receptor of interest are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and grown to confluence.

  • Dye Loading:

    • The growth medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • A loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) is added to each well.

    • The plate is incubated for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.

  • Antagonist Incubation:

    • The dye-loading solution is removed, and the cells are washed again with the assay buffer.

    • Varying concentrations of the antagonist (this compound or suramin) are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • A fixed concentration of the appropriate P2Y receptor agonist (e.g., ADP for P2Y1, UTP for P2Y2) is added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

  • Data Analysis:

    • The antagonist's inhibitory effect is calculated as a percentage of the maximal agonist response.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Principle: A radiolabeled antagonist or agonist is incubated with a preparation of cell membranes containing the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of an unlabeled competitor (the test compound). A potent competitor will displace the radioligand at lower concentrations.

Detailed Methodology:

  • Membrane Preparation:

    • Cells expressing the target P2Y receptor are harvested and homogenized in a lysis buffer.

    • The cell lysate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Binding Reaction:

    • In a 96-well filter plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]2-MeSADP for P2Y12).

    • Increasing concentrations of the unlabeled antagonist (this compound or suramin) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

    • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for Gq- and Gi-coupled P2Y receptors.

Gq_Signaling cluster_cytosol Cytosol P2Y_R P2Y Receptor (Gq-coupled) Gq Gαq P2Y_R->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 generates Gq->PLC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers Agonist Agonist (e.g., ATP, UTP) Agonist->P2Y_R

Caption: Gq-coupled P2Y receptor signaling pathway.

Gi_Signaling cluster_cytosol Cytosol P2Y_R P2Y Receptor (Gi-coupled) Gi Gαi P2Y_R->Gi activates AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP catalyzes Gi->AC inhibits Response Cellular Response ATP_cAMP->Response modulates Agonist Agonist (e.g., ADP) Agonist->P2Y_R

Caption: Gi-coupled P2Y receptor signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for a calcium mobilization assay.

Calcium_Assay_Workflow start Start plate_cells Plate cells in 96/384-well plate start->plate_cells incubate_cells Incubate cells to confluence (24h) plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM (1h) incubate_cells->load_dye add_antagonist Add antagonist (e.g., this compound, Suramin) load_dye->add_antagonist pre_incubate Pre-incubate (15-30 min) add_antagonist->pre_incubate add_agonist Add agonist and measure fluorescence pre_incubate->add_agonist analyze_data Analyze data (Calculate IC50) add_agonist->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay.

References

NF279: A Superior Antagonist for Purinergic Receptor Research Over the Non-Selective PPADS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and drug development, the selective targeting of purinergic receptors is paramount for elucidating their physiological roles and developing novel therapeutics. In the landscape of P2 receptor antagonists, NF279 emerges as a significantly more advantageous tool compared to the broadly acting antagonist, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This guide provides a comprehensive comparison, supported by experimental data, to highlight the clear advantages of this compound in achieving selective P2X1 receptor antagonism.

The primary advantage of this compound lies in its remarkable potency and selectivity for the P2X1 receptor subtype, a ligand-gated ion channel. In contrast, PPADS exhibits a non-selective profile, antagonizing a wide array of P2X and P2Y receptors, which can confound experimental results and lead to misinterpretation of the specific receptor subtype's contribution to a biological response.

Superior Selectivity and Potency of this compound

Experimental data, primarily derived from two-electrode voltage clamp (TEVC) studies in Xenopus laevis oocytes expressing recombinant P2X receptors, consistently demonstrates the superior pharmacological profile of this compound. As summarized in the table below, this compound exhibits a nanomolar affinity for the P2X1 receptor, with significantly lower potency at other P2X and P2Y subtypes.

AntagonistReceptor SubtypeIC50 Value
This compound P2X119 nM[1][2]
P2X20.76 µM[1][2]
P2X31.62 µM[1][2]
P2X4> 300 µM[1][2]
P2Y (general)Low inhibitory potency (pA2 = 4.10)[3]
PPADS P2X1, P2X2, P2X3, P2X51 - 2.6 µM
P2X428 µM
P2Y1~10 µM (low potency)
P2Y2-like~0.9 mM
P2Y4~15 µM

Table 1: Comparative inhibitory concentrations (IC50) of this compound and PPADS at various P2 receptor subtypes. Lower IC50 values indicate higher potency.

The data clearly illustrates that this compound is orders of magnitude more potent at the P2X1 receptor than at other P2X subtypes and shows minimal activity at P2Y receptors.[1][2][3] Conversely, PPADS displays micromolar affinity across several P2X and P2Y receptors, making it unsuitable for studies requiring the specific blockade of the P2X1 receptor.

Key Experimental Advantages of this compound

Beyond its selectivity, this compound offers practical advantages in experimental settings:

  • Fast Binding Kinetics: this compound exhibits rapid on- and off-rates, allowing for more precise temporal control in functional assays. This is in contrast to the slower binding kinetics of PPADS.

  • Stability: this compound is not degraded by ectonucleotidases, enzymes that can hydrolyze ATP and other nucleotide ligands, as well as some nucleotide-based antagonists. This stability ensures a consistent and predictable antagonist concentration throughout the course of an experiment.

Signaling Pathways of P2X and P2Y Receptors

To appreciate the importance of selective antagonism, it is crucial to understand the distinct signaling mechanisms of P2X and P2Y receptors.

P2X_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X1 P2X1 Receptor (Ligand-gated Ion Channel) Ca_influx Ca²⁺ Influx P2X1->Ca_influx Na_influx Na⁺ Influx P2X1->Na_influx ATP ATP ATP->P2X1 Binds Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_influx->Cellular_Response Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Cellular_Response P2Y_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y P2Y Receptor (GPCR) G_protein G Protein (Gq, Gs, Gi) P2Y->G_protein Activates Nucleotides ATP, ADP, UTP, UDP Nucleotides->P2Y Binds PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylyl Cyclase (AC) G_protein->AC Gs / Gi IP3_DAG IP₃ & DAG Production PLC->IP3_DAG cAMP cAMP (Increase or Decrease) AC->cAMP Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Signaling Cascades cAMP->Downstream Ca_release->Downstream TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Oocyte_Harvest Oocyte Harvesting & Defolliculation cRNA_Injection cRNA Injection (P2X Receptor) Oocyte_Harvest->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation Placement Place Oocyte in Chamber Incubation->Placement Impale Impale with Two Microelectrodes Placement->Impale Voltage_Clamp Voltage Clamp (-70 mV) Impale->Voltage_Clamp Antagonist_App Apply Antagonist (e.g., this compound) Voltage_Clamp->Antagonist_App Agonist_App Apply Agonist (ATP) Antagonist_App->Agonist_App Record_Current Record Inward Current Agonist_App->Record_Current Washout Washout Record_Current->Washout Dose_Response Generate Dose- Response Curve Record_Current->Dose_Response Washout->Antagonist_App Repeat for different concentrations IC50_Calc Calculate IC₅₀ Dose_Response->IC50_Calc

References

NF279 versus NF449: A Comparative Guide to P2X1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for the accurate investigation of the P2X1 receptor's role in physiological and pathological processes. This guide provides a detailed, data-driven comparison of two prominent P2X1 antagonists, NF279 and NF449, to facilitate an informed decision for your research needs.

This objective analysis is based on experimental data from peer-reviewed studies and summarizes key performance indicators, including potency and selectivity. Detailed experimental methodologies are provided to ensure transparency and aid in the replication of findings.

Data Presentation: Potency and Selectivity at a Glance

The inhibitory potency of this compound and NF449 against the P2X1 receptor and other P2X subtypes is a crucial determinant of their utility. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

AntagonistReceptor SubtypeSpeciesIC50 (nM)Reference(s)
NF449 rP2X1Rat0.28[1]
hP2X1Human~1[2]
rP2X1+5Rat0.69[1]
P2X2+3Rat120[1]
P2X2Rat~1500[2]
P2X3Rat~9000[3]
This compound rP2X1Rat19[4][5]
hP2X1Human50[6]
P2X2Rat760[5]
P2X3Rat1620[4][5]
P2X4Human>300,000[4][5]

Based on the available data, NF449 demonstrates significantly higher potency as a P2X1 receptor antagonist compared to this compound , with IC50 values in the sub-nanomolar to low nanomolar range.[1][2] In contrast, this compound exhibits IC50 values for P2X1 in the nanomolar range.[4][5][6] Furthermore, NF449 generally displays a greater selectivity for the P2X1 receptor over other P2X subtypes.[1][2][3]

Experimental Protocols: Methodologies for Determining Antagonist Potency

The determination of the IC50 values for this compound and NF449 predominantly relies on electrophysiological techniques, specifically the two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes heterologously expressing specific P2X receptor subtypes.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the activity of ion channels and their modulation by pharmacological agents.

  • Oocyte Preparation and Receptor Expression: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired P2X receptor subunit (e.g., rat P2X1, human P2X4). The oocytes are then incubated for several days to allow for the expression and insertion of the receptors into the oocyte's plasma membrane.

  • Electrophysiological Recording: An oocyte expressing the target P2X receptor is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with a high concentration of KCl. One electrode measures the membrane potential, while the other injects the current necessary to clamp the membrane potential at a predetermined holding potential (typically around -70 mV).

  • Agonist and Antagonist Application: The P2X receptor is activated by applying its endogenous agonist, adenosine (B11128) 5'-triphosphate (ATP), which elicits an inward current due to the influx of cations. To determine the antagonist's potency, the oocyte is pre-incubated with varying concentrations of the antagonist (this compound or NF449) for a specific duration before the co-application of a fixed concentration of ATP (usually the EC50 or EC90 concentration, which is the concentration of ATP that elicits 50% or 90% of the maximal response, respectively).[2][5]

  • Data Analysis: The inhibition of the ATP-induced current by the antagonist is measured. A concentration-response curve is then constructed by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value is subsequently calculated from this curve, representing the concentration of the antagonist required to inhibit the ATP-induced current by 50%.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the P2X1 receptor signaling pathway and a typical experimental workflow.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds and Activates Antagonist This compound / NF449 (Antagonist) Antagonist->P2X1 Binds and Inhibits Na_influx Na⁺ Influx P2X1->Na_influx Ca_influx Ca_influx P2X1->Ca_influx Opens Channel Ca_ Ca_ influx Ca²⁺ Influx Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Na_influx->Response Initiates Ca_influx->Response Initiates

Caption: P2X1 receptor signaling pathway and antagonist inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject P2X1 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Antagonist_Inc Pre-incubate with Antagonist (this compound/NF449) TEVC_Setup->Antagonist_Inc ATP_CoApp Co-apply ATP (Agonist) Antagonist_Inc->ATP_CoApp Record_Current Record Inward Current ATP_CoApp->Record_Current CR_Curve Construct Concentration- Response Curve Record_Current->CR_Curve IC50_Calc Calculate IC50 Value CR_Curve->IC50_Calc

Caption: Experimental workflow for evaluating P2X1 antagonists.

Conclusion: NF449 as the Superior P2X1 Antagonist

Based on the currently available experimental data, NF449 is the more potent and selective P2X1 receptor antagonist when compared to this compound . Its sub-nanomolar affinity for the rat P2X1 receptor and high selectivity over other P2X subtypes make it an exceptional tool for precisely probing the function of P2X1-mediated signaling pathways.[1] While this compound is also a potent and selective P2X1 antagonist, its lower potency may necessitate the use of higher concentrations, which could potentially lead to off-target effects.

For researchers requiring the highest degree of potency and selectivity for the P2X1 receptor, NF449 is the recommended choice. However, the selection of an antagonist should always be guided by the specific requirements of the experimental design and a careful consideration of the potential for off-target effects at the concentrations being used.

References

NF279: A Comparative Analysis of Cross-Reactivity with P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the P2X receptor antagonist, NF279, with the family of P2Y receptors. The information presented is supported by experimental data to aid in the evaluation of this compound's selectivity and potential off-target effects.

Executive Summary

This compound is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel.[1] While highly effective at its primary target, understanding its interaction with other purinergic receptors, particularly the G protein-coupled P2Y receptor family, is crucial for its application in research and drug development. Experimental evidence indicates that this compound generally exhibits low inhibitory potency towards P2Y receptors, underscoring its selectivity for the P2X subfamily.[2]

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the available quantitative data on the interaction of this compound with P2X and P2Y receptors. It is important to note that specific inhibitory constants (IC50 or Ki) for this compound against the full panel of individual P2Y receptor subtypes are not widely available in the current literature, reflecting its primary characterization as a P2X antagonist.

Receptor SubtypeLigand/AntagonistPotency (pA2)Inhibitory Concentration (IC50)Species/TissueReference
P2Y Receptors This compound 4.10 > 100 µM (ecto-nucleotidases) Guinea-pig taenia coli [2]
P2X1This compound19 nM (with 10s pre-incubation)Rat (recombinant)[1]
P2X2This compound0.76 µMRat (recombinant)[1]
P2X3This compound1.62 µM (with 10s pre-incubation)Rat (recombinant)[1]
P2X4This compound> 300 µMHuman (recombinant)[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates lower antagonist potency. The pA2 value of 4.10 for this compound at P2Y receptors in guinea-pig taenia coli signifies a very weak antagonistic effect.[2] The guinea-pig taenia coli is known to express P2Y1 receptors, and evidence suggests the presence of other P2Y subtypes in the gastrointestinal tract.[3][4]

Experimental Protocols

Schild Analysis for pA2 Determination in Guinea-Pig Taenia Coli

The determination of the pA2 value for this compound's antagonist activity at P2Y receptors in guinea-pig taenia coli was likely performed using a classical pharmacological organ bath setup. While the specific detailed protocol from the original study is not available, a general methodology for such an experiment is outlined below.

Objective: To quantify the antagonistic potency of this compound against P2Y receptor-mediated responses in a smooth muscle preparation.

Experimental Workflow:

Figure 1: General workflow for Schild analysis.

Methodology:

  • Tissue Preparation: The taenia coli, a smooth muscle strip from the guinea pig large intestine, is dissected and prepared.

  • Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Transducer Connection: The tissue is connected to an isometric force transducer to record muscle contractions or relaxations.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Control Agonist Response: A cumulative concentration-response curve is generated for a stable P2Y receptor agonist (e.g., ADPβS).

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set duration.

  • Agonist Response in Presence of Antagonist: The agonist concentration-response curve is repeated in the presence of this compound.

  • Schild Plot Analysis: Steps 6 and 7 are repeated with increasing concentrations of this compound. The dose-ratios (the ratio of the agonist concentration producing a half-maximal response in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.

P2Y Receptor Signaling Pathways

P2Y receptors are a family of eight G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). They are activated by various nucleotides and couple to different G proteins to initiate downstream signaling cascades. The primary signaling pathways for each P2Y subtype are illustrated below.

Gq/11-Coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11)

These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Gq_Coupled_P2Y cluster_receptor P2Y Receptor (Gq/11-coupled) cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Gq Gq/11 P2Y1->Gq Activation P2Y2 P2Y2 P2Y2->Gq Activation P2Y4 P2Y4 P2Y4->Gq Activation P2Y6 P2Y6 P2Y6->Gq Activation P2Y11_Gq P2Y11 P2Y11_Gq->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 2: Signaling of Gq/11-coupled P2Y receptors.

Gi/o-Coupled P2Y Receptors (P2Y12, P2Y13, P2Y14)

These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase (AC).

Gi_Coupled_P2Y cluster_receptor P2Y Receptor (Gi/o-coupled) cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Gi Gi/o P2Y12->Gi Activation P2Y13 P2Y13 P2Y13->Gi Activation P2Y14 P2Y14 P2Y14->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP_cAMP ATP cAMP cAMP ATP_cAMP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 3: Signaling of Gi/o-coupled P2Y receptors.

Dual Gs and Gq/11-Coupled P2Y Receptor (P2Y11)

The P2Y11 receptor is unique in its ability to couple to both Gs and Gq/11 proteins.

Gs_Gq_Coupled_P2Y11 cluster_receptor P2Y11 Receptor cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y11 P2Y11 Gs Gs P2Y11->Gs Activates Gq Gq/11 P2Y11->Gq Activates AC_Gs Adenylyl Cyclase (AC) Gs->AC_Gs Activates PLC_Gq Phospholipase C (PLC) Gq->PLC_Gq Activates ATP_cAMP_Gs ATP PIP2_Gq PIP2 PLC_Gq->PIP2_Gq Hydrolyzes cAMP_Gs cAMP ATP_cAMP_Gs->cAMP_Gs Converts PKA_Gs Protein Kinase A (PKA) cAMP_Gs->PKA_Gs Activates Cellular_Response Cellular Response PKA_Gs->Cellular_Response IP3_Gq IP3 PIP2_Gq->IP3_Gq DAG_Gq DAG PIP2_Gq->DAG_Gq Ca2_release_Gq Ca²⁺ Release IP3_Gq->Ca2_release_Gq PKC_Gq Protein Kinase C (PKC) DAG_Gq->PKC_Gq Ca2_release_Gq->Cellular_Response PKC_Gq->Cellular_Response

Figure 4: Dual signaling of the P2Y11 receptor.

Conclusion

The available data strongly supports the classification of this compound as a selective P2X1 receptor antagonist with minimal cross-reactivity towards P2Y receptors. The low pA2 value obtained from functional assays on native tissue containing P2Y receptors indicates that at concentrations where this compound is effective at blocking P2X1 receptors, it is unlikely to have significant antagonistic effects on P2Y receptor-mediated signaling. However, the lack of comprehensive screening data against all individual P2Y subtypes suggests that caution should be exercised when interpreting results in systems where multiple P2Y receptors are expressed and could be sensitive to off-target effects at high concentrations of this compound. This guide serves as a valuable resource for researchers to make informed decisions regarding the use of this compound in their experimental designs.

References

No Evidence of Agonist Activity for NF279 at High Concentrations; A Comparative Analysis of its Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals no direct evidence to support agonist activity of NF279 at high concentrations on P2X receptors. All available data consistently characterize this compound as a competitive antagonist, with high potency and selectivity for the P2X1 receptor subtype. This guide provides a comparative analysis of this compound's antagonist activity against other common P2X receptor antagonists, supported by experimental data and detailed methodologies.

This compound, a suramin (B1662206) analogue, is a widely used pharmacological tool to probe the function of P2X receptors, which are ATP-gated ion channels involved in a variety of physiological processes. Its primary mechanism of action is the competitive blockade of these receptors, thereby preventing their activation by the endogenous agonist, adenosine (B11128) triphosphate (ATP).

Comparative Antagonist Potency of this compound and Other P2X Antagonists

The antagonist potency of this compound is most pronounced at the P2X1 receptor, where it exhibits nanomolar affinity. Its selectivity for P2X1 over other P2X subtypes, while significant, is not absolute, with antagonist effects observed at higher concentrations at P2X2, P2X3, and P2X7 receptors. The following table summarizes the inhibitory constants (IC₅₀) of this compound and other commonly used P2X antagonists across various receptor subtypes.

AntagonistP2X1 IC₅₀ (µM)P2X2 IC₅₀ (µM)P2X3 IC₅₀ (µM)P2X4 IC₅₀ (µM)P2X7 IC₅₀ (µM)References
This compound 0.0190.761.62>3002.8[1][2]
Suramin ~1-10~10-100~1-10>100~10-100[3]
PPADS ~0.1-1~1-10~0.1-1>100~1-10[4][5]
NF449 0.001>100>10>100>100[6][7]

Note: IC₅₀ values can vary depending on the experimental conditions, such as agonist concentration and cell type used.

P2X Receptor Signaling and Antagonism

P2X receptors are ligand-gated ion channels. The binding of ATP leads to a conformational change, opening a channel permeable to cations (Na⁺, K⁺, and Ca²⁺), resulting in cell membrane depolarization and intracellular calcium signaling. Competitive antagonists like this compound bind to the same site as ATP, preventing this activation.

P2X Receptor Activation and Competitive Antagonism cluster_activation Agonist Activation cluster_antagonism Competitive Antagonism ATP ATP P2X Receptor (Closed) P2X Receptor (Closed) ATP->P2X Receptor (Closed) Binds P2X Receptor (Open) P2X Receptor (Open) P2X Receptor (Closed)->P2X Receptor (Open) Conformational Change P2X Receptor (Blocked) P2X Receptor (Blocked) P2X Receptor (Closed)->P2X Receptor (Blocked) Cation Influx Cation Influx P2X Receptor (Open)->Cation Influx Allows Cellular Response Cellular Response Cation Influx->Cellular Response Initiates This compound This compound This compound->P2X Receptor (Closed) Binds to same site as ATP No Cation Influx No Cation Influx P2X Receptor (Blocked)->No Cation Influx Prevents

Caption: P2X receptor activation by ATP and its inhibition by the competitive antagonist this compound.

Discussion on the Possibility of Agonist Activity

While no direct evidence supports an agonist role for this compound, it is worth noting that its parent compound, suramin, has been shown to act as a partial agonist at a mutated P2X2 receptor. This suggests that under certain conditions, molecules of this class might induce a conformational change in the receptor, albeit inefficiently. However, extensive studies with wild-type P2X receptors have not demonstrated such activity for this compound. The lack of observed agonist activity in numerous functional assays, such as electrophysiology and calcium imaging, across a wide range of concentrations, strongly suggests that this compound functions exclusively as an antagonist under normal physiological conditions.

Experimental Methodologies

The characterization of this compound's activity has been primarily achieved through electrophysiological and fluorescence-based functional assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying ion channel pharmacology.

TEVC Workflow for P2X Antagonist Testing Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection Oocyte Preparation->cRNA Injection Inject with P2X cRNA Receptor Expression Receptor Expression cRNA Injection->Receptor Expression Incubate for 2-5 days TEVC Recording TEVC Recording Receptor Expression->TEVC Recording Mount in recording chamber Agonist Application (ATP) Agonist Application (ATP) TEVC Recording->Agonist Application (ATP) Measure baseline current Antagonist Application (this compound) Antagonist Application (this compound) Agonist Application (ATP)->Antagonist Application (this compound) Co-apply with antagonist Data Analysis (IC50) Data Analysis (IC50) Antagonist Application (this compound)->Data Analysis (IC50) Measure current inhibition

Caption: Workflow for determining the antagonist potency of this compound using TEVC in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific P2X receptor subtype of interest.

  • Receptor Expression: Injected oocytes are incubated for 2-5 days to allow for receptor expression and insertion into the plasma membrane.

  • TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamp and one for current recording). The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Agonist and Antagonist Application: The oocyte is perfused with a solution containing a known concentration of ATP to elicit a baseline current. Subsequently, the oocyte is perfused with solutions containing ATP and varying concentrations of this compound.

  • Data Analysis: The inhibition of the ATP-induced current by this compound is measured. The concentration of this compound that inhibits 50% of the maximal ATP response (IC₅₀) is determined by fitting the data to a concentration-response curve.[1][2]

Calcium Flux Assays

These assays measure the increase in intracellular calcium concentration upon P2X receptor activation.

Protocol:

  • Cell Culture: Cells expressing the P2X receptor of interest are plated in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded.

  • Compound Addition: A solution containing ATP (agonist) with or without various concentrations of this compound (antagonist) is added to the wells.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time.

  • Data Analysis: The inhibitory effect of this compound on the ATP-induced calcium influx is quantified to determine its IC₅₀.

Conclusion

Based on the current body of scientific literature, this compound functions as a potent and selective competitive antagonist of P2X1 receptors, with no evidence of agonist activity, even at high concentrations. Its well-characterized antagonist profile makes it a valuable tool for investigating the physiological and pathological roles of P2X receptors. Researchers should be mindful of its off-target effects at higher concentrations on other P2X subtypes. Future studies could explore the effects of this compound on mutated P2X receptors to investigate if, like suramin, it can exhibit partial agonism under non-physiological conditions.

References

A Researcher's Guide to Negative Control Experiments for NF279 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comprehensive overview of essential negative control experiments for studies involving NF279, a potent P2X1 receptor antagonist. Objectively comparing experimental approaches and providing supporting data will ensure the reliable interpretation of results.

This compound is a valuable tool for investigating the physiological roles of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. However, like many pharmacological inhibitors, ensuring that the observed effects are specifically due to the inhibition of P2X1 and not off-target interactions is critical. This guide details various negative control strategies, from simple vehicle controls to advanced genetic approaches, to validate the specificity of this compound in your experiments.

Understanding this compound's Selectivity Profile

This compound, a suramin (B1662206) analogue, is a highly potent antagonist of the P2X1 receptor. However, it is not entirely specific and can inhibit other P2X receptor subtypes at higher concentrations. Its inhibitory potency is significantly lower for P2Y receptors and ecto-nucleotidases.[1] Understanding this selectivity profile is the first step in designing appropriate negative control experiments.

Receptor SubtypeSpeciesIC50 (with pre-incubation)IC50 (without pre-incubation)Reference
P2X1 Rat19 nM2 µM[2]
P2X1 Human50 nM-[3]
P2X2 Rat0.76 µM0.76 µM[2]
P2X3 Rat1.62 µM85.5 µM[2]
P2X4 Human/Rat>300 µM>300 µM[2]
P2X7 Human2.8 µM-[3]
P2Y Receptors Guinea-pigpA2 = 4.10-[1]
Ecto-nucleotidases Xenopus laevis>100 µM-[1]

Note: The IC50 values for P2X1 and P2X3 receptors are highly dependent on the pre-incubation time with this compound before the addition of the agonist ATP.[2]

Essential Negative Control Strategies

To ensure the observed effects of this compound are due to P2X1 receptor antagonism, a combination of the following negative control experiments is recommended.

Vehicle Control

The most fundamental control is the use of a vehicle control. The vehicle is the solvent used to dissolve this compound (e.g., saline, PBS, or DMSO). This control accounts for any effects of the solvent on the experimental system.

Experimental Protocol:

  • Prepare the this compound stock solution in a suitable solvent (e.g., sterile water or DMSO).

  • For the vehicle control group, add an equivalent volume of the solvent without this compound to the experimental system.

  • Ensure that the final concentration of the solvent in both the this compound-treated and vehicle control groups is identical and does not exceed a level that could cause non-specific effects (typically <0.1% for DMSO in cell culture).[4]

  • Compare the results from the this compound-treated group to the vehicle-treated group.

Inactive Isomer/Analogue Control (If Available)

Using a structurally similar but biologically inactive isomer or analogue of this compound would be an ideal negative control. However, a commercially available, well-characterized inactive analogue of this compound is not readily documented in the literature. Researchers may need to synthesize or collaborate to obtain such a compound.

Genetic Controls: The Gold Standard

Genetic approaches provide the most definitive evidence for the specificity of a drug's action.

Using cells or animals in which the P2X1 receptor gene has been deleted (knocked out) is a powerful method to confirm that the effects of this compound are mediated through this receptor.

Experimental Protocol:

  • Obtain P2X1 receptor knockout (P2X1-/-) cells or animals and their wild-type (WT) counterparts.

  • Treat both WT and P2X1-/- groups with this compound at the desired concentration.

  • A parallel vehicle control group for both WT and P2X1-/- should be included.

For in vitro studies, transiently reducing the expression of the P2X1 receptor using small interfering RNA (siRNA) is an effective alternative to knockout models.

Experimental Protocol:

  • Transfect cells with a validated siRNA specifically targeting the P2X1 receptor mRNA.

  • As a negative control, transfect a separate group of cells with a non-targeting or scrambled siRNA that does not have a known target in the experimental cell line.[7][8]

  • After a sufficient incubation period to allow for protein knockdown (typically 48-72 hours), treat both the P2X1 siRNA and control siRNA groups with this compound.

  • The absence or significant reduction of the this compound effect in the P2X1 siRNA-treated cells compared to the control siRNA-treated cells indicates specificity.[9][10]

  • It is crucial to confirm the knockdown efficiency of the P2X1 receptor at the mRNA and/or protein level.

Pharmacological Controls

Comparing the effects of this compound with other P2X1 receptor antagonists with different chemical structures can help to rule out artifacts associated with a specific compound.

Experimental Protocol:

  • Select another well-characterized P2X1 receptor antagonist (e.g., NF449, A-317491).

  • Perform a dose-response curve for both this compound and the alternative antagonist in your experimental system.

Off-Target Effect Controls

This compound has been shown to have off-target effects on other receptors, notably GABA-A receptors, at higher concentrations (e.g., 20 µM).[12][13] If the experimental system expresses these potential off-target receptors, specific controls are necessary.

Experimental Protocol (for potential GABA-A receptor off-target effects):

  • In electrophysiological studies, apply GABA to the cells in the presence and absence of this compound to determine if this compound modulates GABA-A receptor-mediated currents.

  • If an effect is observed, it is crucial to use this compound at concentrations well below those that affect the off-target receptor.

  • Alternatively, use a specific GABA-A receptor antagonist (e.g., bicuculline) to confirm that the observed effect of this compound is independent of GABA-A receptor signaling.[14]

Visualizing Experimental Design and Pathways

To facilitate a clear understanding of the experimental logic and underlying biological mechanisms, the following diagrams are provided.

P2X1_Signaling_Pathway ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion This compound This compound This compound->P2X1 Antagonizes Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Platelet Aggregation) Depolarization->Downstream

Caption: P2X1 Receptor Signaling Pathway and the inhibitory action of this compound.

Negative_Control_Workflow cluster_experimental Experimental Group cluster_controls Negative Controls Exp Cells/Tissue + this compound Vehicle Vehicle Control (Solvent only) Genetic Genetic Control (P2X1 KO or siRNA) Pharm Pharmacological Control (Alternative P2X1 Antagonist) OffTarget Off-Target Control (e.g., GABA-A antagonist) Result Validate Specificity of this compound Effect Vehicle->Result Compare Results Genetic->Result Compare Results Pharm->Result Compare Results OffTarget->Result Compare Results

Caption: Workflow for validating the specificity of this compound using various negative controls.

Summary of Negative Control Strategies for this compound Studies

Control TypeAlternativeKey Considerations
Vehicle Control N/AEssential for all experiments. Use the same solvent and concentration as the this compound-treated group.
Genetic Control P2X1 Knockout (KO) cells/animals, P2X1 siRNAProvides the most definitive evidence of on-target effects. Confirm knockdown/knockout efficiency.
Pharmacological Control Other P2X1 antagonists (e.g., NF449)Helps to rule out compound-specific artifacts. Compare dose-response curves.
Off-Target Control Specific antagonists for potential off-targets (e.g., bicuculline (B1666979) for GABA-A)Necessary if the experimental system expresses known off-target receptors and high concentrations of this compound are used.

By implementing a rigorous set of negative controls, researchers can confidently attribute the observed biological effects of this compound to the specific inhibition of the P2X1 receptor, leading to more robust and reproducible scientific findings.

References

Validating NF279's P2X1 Receptor Antagonism: A Comparative Guide Using P2X1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the use of P2X1 receptor knockout models to validate the pharmacological effects of NF279, a potent P2X1 receptor antagonist. By comparing the effects of this compound in wild-type animals with the phenotype of P2X1 receptor-deficient animals, researchers can confirm the specificity of this compound and elucidate the physiological roles of the P2X1 receptor.

The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, plays a significant role in various physiological processes, including platelet aggregation and thrombosis.[1][2] this compound has been identified as a potent and selective antagonist of the P2X1 receptor, making it a valuable tool for studying these processes.[3] The use of P2X1 receptor knockout (P2X1-/-) mice provides a crucial genetic model to validate that the effects observed with this compound are indeed mediated through the P2X1 receptor.

Comparison of Pharmacological and Genetic Inhibition of P2X1

The primary method for validating the on-target effects of this compound is to compare its impact on physiological responses in wild-type (WT) animals with the baseline responses of P2X1-/- mice. In essence, the administration of this compound to WT animals should phenocopy the genetic deletion of the P2X1 receptor.

Platelet Aggregation

Platelet aggregation is a key functional assay where the effects of P2X1 receptor modulation are readily observed. Activation of P2X1 receptors by ATP triggers a rapid influx of Ca2+, contributing to platelet shape change and amplifying aggregation responses to other agonists like collagen and thrombin.[1][4]

Expected Outcomes:

  • Wild-Type (WT) Platelets: Treatment with this compound is expected to inhibit ATP-mediated potentiation of platelet aggregation in response to agonists like collagen.

  • P2X1-/- Platelets: Platelets from P2X1-/- mice will show a reduced aggregation response to these agonists from the outset, and critically, this compound will have no further inhibitory effect, confirming its specificity for the P2X1 receptor.

ConditionAgonist (e.g., Collagen) Induced Platelet AggregationEffect of this compound
Wild-Type (WT) Normal AggregationInhibition of Aggregation
P2X1 Knockout (P2X1-/-) Reduced AggregationNo significant effect
In Vivo Thrombosis Models

The role of the P2X1 receptor in thrombosis can be investigated using various in vivo models, such as ferric chloride-induced arterial thrombosis or laser-induced injury models.[5][6] These models allow for the assessment of thrombus formation in real-time.

Expected Outcomes:

  • Wild-Type (WT) Animals: Administration of this compound is expected to reduce the rate of thrombus formation and the final size of the thrombus.

  • P2X1-/- Animals: P2X1-/- mice are expected to exhibit a baseline resistance to thrombosis, and treatment with this compound should not confer any additional protective effect.[7]

Animal ModelThrombus FormationEffect of this compound
Wild-Type (WT) Normal thrombus formationReduced thrombus formation
P2X1 Knockout (P2X1-/-) Reduced thrombus formationNo significant additional reduction

P2X1 Receptor Signaling Pathway

The binding of ATP to the P2X1 receptor, a trimeric ligand-gated ion channel, leads to a conformational change that opens a non-selective cation channel. This results in the rapid influx of Na+ and Ca2+ into the cell, leading to membrane depolarization and a rise in intracellular calcium concentration.[1][4] This calcium signal is a critical event that initiates downstream signaling cascades, leading to cellular responses such as platelet shape change and potentiation of aggregation.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling Cascades Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Response Cellular Response (e.g., Platelet Shape Change, Aggregation Potentiation) Downstream->Response

P2X1 Receptor Signaling Pathway

Experimental Workflow for Validation

A typical experimental workflow to validate the effects of this compound using a P2X1 knockout model would involve parallel experiments on both wild-type and P2X1-/- mice.

Experimental_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO P2X1 Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Aggregation Platelet Aggregation Assay WT_Vehicle->Aggregation Thrombosis In Vivo Thrombosis Model WT_Vehicle->Thrombosis WT_this compound->Aggregation WT_this compound->Thrombosis KO_Vehicle->Aggregation KO_Vehicle->Thrombosis KO_this compound->Aggregation KO_this compound->Thrombosis Analysis Compare responses between all four groups Aggregation->Analysis Thrombosis->Analysis

Experimental workflow for validating this compound effects.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Blood Collection: Blood is drawn from anesthetized mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.

  • Aggregometry:

    • A sample of PPP is used to calibrate the aggregometer to 100% light transmission.

    • A sample of PRP is placed in the aggregometer cuvette with a stir bar.

    • Vehicle or this compound is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., a low dose of collagen) is added to initiate aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[3]

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
  • Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Injury Induction: A piece of filter paper saturated with ferric chloride is applied to the surface of the carotid artery for a defined period to induce endothelial injury.

  • Thrombus Monitoring: Blood flow in the artery is monitored using a Doppler flow probe. The time to vessel occlusion is recorded as a measure of thrombus formation.

  • Data Analysis: The time to occlusion is compared between the different treatment groups.

By following these experimental approaches, researchers can robustly validate the specificity of this compound for the P2X1 receptor and gain deeper insights into the receptor's role in health and disease. This comparative guide underscores the power of combining pharmacological tools with genetic models in modern drug development and physiological research.

References

A Comparative Guide to the Off-Target Profiles of NF279 and Other P2X Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target profiles of the P2X receptor antagonist NF279 and other notable P2X antagonists. The information herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide a deeper understanding of the selectivity of these compounds.

Data Presentation: Comparative Selectivity of P2X Antagonists

The following table summarizes the inhibitory potencies (IC₅₀ or Kᵢ values in nM) of this compound and other selected P2X antagonists against various P2X and P2Y receptor subtypes. Lower values indicate higher potency. This data is compiled from various in vitro studies.

AntagonistP2X₁P2X₂P2X₃P2X₂/₃P2X₄P2X₅P2X₇P2Y₁P2Y₂P2Y₄P2Y₆P2Y₁₁P2Y₁₂Other Notable Off-Targets
This compound 197601620->300,000-2800[1]Low affinity[2]Low affinity[2]----Ecto-nucleotidases (IC₅₀ > 100 µM)[2]
Suramin ~µM range~µM range~µM range-~µM range-~µM rangeBroad P2Y antagonist[3]-----Broad off-target profile, including various GPCRs and enzymes[4]
PPADS 1000-2600[5]1000-2600[5]1000-2600[5]-~30,000[6]1000-2600[5]~1000-3000[6]Potent antagonist[6]Inhibits (IC₅₀ ~0.9 mM)[5]Inhibits (IC₅₀ ~15 mM)[5]---STAT proteins (STAT4, STAT5a, STAT5b)[7][8]
A-317491 >10,000[9]>10,000[9]22[10][11]92[11]>10,000[9]->10,000[9]>10,000[9]>10,000[9]----δ opioid receptor (IC₅₀ ~5 µM)[9]
NF449 0.28[12]47,000[12]1820[12]120[12]>300,000[12]-40,000[12]------Gsα-GTPγS binding (IC₅₀ = 140 nM)[12]
TNP-ATP 6[4]>1000[4]0.9[4]7[4]>1000[4]->1000[4]------Rapidly metabolized[4]
Brilliant Blue G ~2000-30000~2000-30000~2000-30000-3200 (human)-10 (rat), 200 (human)------P2X4 receptor[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding how the selectivity and off-target effects of P2X antagonists are determined.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific P2X receptor subtype.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the P2X receptor subtype of interest are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

  • Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]α,β-methylene ATP for P2X₁ and P2X₃ receptors, or [³H]A-317491 for P2X₃ and P2X₂/₃ receptors)[11].

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the wells to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.

    • The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Influx Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a P2X receptor agonist.

Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting P2X receptor-mediated calcium influx.

Methodology:

  • Cell Preparation:

    • Cells expressing the P2X receptor of interest are plated in a multi-well, black-walled, clear-bottom plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

    • After an incubation period, the extracellular dye is washed away.

  • Compound Incubation:

    • The cells are pre-incubated with various concentrations of the test antagonist or vehicle for a specified time.

  • Agonist Stimulation and Measurement:

    • The plate is placed in a fluorescent plate reader.

    • A P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is added to the wells to stimulate the receptor.

    • The fluorescence intensity is measured over time to record the change in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • The percentage of inhibition of the agonist-induced calcium influx is calculated for each concentration of the antagonist.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This electrophysiological technique directly measures the ion channel activity of P2X receptors expressed in Xenopus oocytes.

Objective: To characterize the inhibitory effect of a test compound on the ion current mediated by a specific P2X receptor subtype.

Methodology:

  • Oocyte Preparation:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • The oocytes are injected with cRNA encoding the desired P2X receptor subunit(s).

    • The oocytes are incubated for several days to allow for receptor expression.

  • Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential of the oocyte is clamped at a holding potential (e.g., -60 mV).

  • Drug Application:

    • The P2X receptor is activated by applying a specific agonist via the perfusion system, and the resulting inward current is recorded.

    • After a washout period, the oocyte is pre-incubated with the test antagonist for a defined period.

    • The agonist is then co-applied with the antagonist, and the resulting current is recorded.

  • Data Analysis:

    • The peak amplitude of the agonist-induced current in the absence and presence of the antagonist is measured.

    • The percentage of inhibition is calculated for different antagonist concentrations.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the antagonist concentration.

Mandatory Visualization

P2X Receptor Signaling Pathway

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_Receptor P2X Receptor (Ligand-gated ion channel) ATP->P2X_Receptor Binds and Activates Antagonist P2X Antagonist (e.g., this compound) Antagonist->P2X_Receptor Binds and Blocks Ca_ion Ca²⁺ Influx P2X_Receptor->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X_Receptor->Na_ion Downstream Downstream Signaling (e.g., Gene expression, Neurotransmitter release) Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream

Caption: Simplified signaling pathway of a P2X receptor upon activation by ATP and inhibition by an antagonist.

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Selectivity cluster_analysis Data Analysis & Profile Generation Primary_Screen Primary Screen (e.g., Radioligand Binding Assay Panel) Functional_Assay Functional Assays (e.g., Calcium Influx, Electrophysiology) Primary_Screen->Functional_Assay Identified 'Hits' Test_Compound Test Compound (e.g., this compound) Test_Compound->Primary_Screen Dose_Response Dose-Response Curves (Determine IC₅₀/EC₅₀) Functional_Assay->Dose_Response Data_Analysis Data Analysis (Calculate Selectivity Ratios) Dose_Response->Data_Analysis Off_Target_Profile Generate Off-Target Profile Data_Analysis->Off_Target_Profile

Caption: A general experimental workflow for determining the off-target profile of a small molecule antagonist.

References

A Researcher's Guide to Schild Plot Analysis for Determining the Competitive Antagonism of NF279

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacological profile of a compound is paramount. This guide provides a comparative analysis of NF279, a known P2X receptor antagonist, and its competitive antagonism at P2Y receptors, benchmarked against other selective P2Y receptor antagonists. The analysis is grounded in Schild plot methodology, a cornerstone for quantifying antagonist potency.

Understanding Competitive Antagonism and Schild Plots

Competitive antagonism occurs when an antagonist reversibly binds to the same site on a receptor as an agonist, thereby preventing the agonist from binding and eliciting a biological response. This inhibition can be overcome by increasing the concentration of the agonist. A Schild plot is a graphical method used to characterize this interaction.[1][2][3]

The analysis involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist. From these curves, the dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration.

For a simple competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[1][2][3] The pA2 value is a measure of the antagonist's potency.

Signaling Pathways for P2Y Receptor Activation

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides like ATP and ADP. They are involved in a multitude of physiological processes. The signaling pathways initiated by P2Y receptor activation depend on the G protein to which they couple.

  • Gq-coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

  • Gi-coupled P2Y Receptors (e.g., P2Y12, P2Y13, P2Y14): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the Gq-coupled signaling pathway.

Agonist Agonist (e.g., ADP/ATP) P2Y_R Gq-coupled P2Y Receptor Agonist->P2Y_R Gq Gq Protein P2Y_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq-coupled P2Y receptor signaling pathway.
This compound: A P2 Receptor Antagonist

This compound is a suramin (B1662206) analogue that has been characterized primarily as a potent and selective antagonist of P2X receptors, particularly the P2X1 subtype.[4] However, its activity at P2Y receptors has also been investigated. One study reported a pA2 value of 4.10 for this compound at P2Y receptors in guinea-pig taenia coli.[4] This relatively low potency suggests that this compound is considerably less effective at blocking P2Y receptors compared to its action at P2X1 receptors.

Comparative Analysis of Competitive P2Y Receptor Antagonists

To provide a clear comparison of the antagonist potency of this compound at P2Y receptors, the following table summarizes the pA2 values of this compound and other selective competitive antagonists for various P2Y receptor subtypes. The pA2 value is a logarithmic measure of potency; a higher pA2 value indicates a more potent antagonist.

AntagonistP2Y Receptor SubtypepA2 ValueReference(s)
This compound P2Y (guinea-pig taenia coli)4.10[4]
MRS2500 P2Y19.09[1]
MRS2179 P2Y16.99[5]
Suramin P2Y24.32[6]
ATP P2Y4 (human)-[5]
TIM-38 P2Y65.9[7]
Suramin P2Y116.09[6]
Ticagrelor (B1683153) P2Y128.85[6]
MRS2211 P2Y136.3[2]

Note: ATP acts as a competitive antagonist at the human P2Y4 receptor, while it is an agonist at the rat P2Y4 receptor.[5]

From the data presented, it is evident that this compound exhibits significantly lower potency at P2Y receptors compared to the selective antagonists for specific P2Y subtypes. For instance, MRS2500 is a highly potent and selective antagonist for the P2Y1 receptor with a pA2 value of 9.09, making it several orders of magnitude more potent than this compound. Similarly, ticagrelor is a potent antagonist of the P2Y12 receptor.

Experimental Protocols for Schild Plot Analysis

To determine the pA2 value of a competitive antagonist like this compound, a functional assay that measures the response to agonist stimulation is required. The choice of assay depends on the G protein coupling of the P2Y receptor subtype being investigated.

Experimental Workflow for Schild Plot Analysis

The general workflow for conducting a Schild plot analysis is as follows:

cluster_0 Data Generation cluster_1 Data Analysis A Prepare cells expressing the target P2Y receptor B Generate agonist concentration-response curve (control) A->B C Incubate cells with different fixed concentrations of the antagonist (e.g., this compound) A->C D Generate agonist concentration-response curves in the presence of each antagonist concentration C->D E Determine the EC50 of the agonist for each curve D->E F Calculate the Dose Ratio for each antagonist concentration E->F G Calculate log(Dose Ratio - 1) F->G H Plot log(Dose Ratio - 1) vs. -log[Antagonist] G->H I Perform linear regression to determine the slope and x-intercept (pA2 value) H->I

Experimental workflow for Schild plot analysis.
Calcium Mobilization Assay (for Gq-coupled P2Y Receptors)

This assay is suitable for P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors.

Materials:

  • Cells stably or transiently expressing the P2Y receptor of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • P2Y receptor agonist (e.g., ADP or ATP).

  • Antagonist (this compound or other compounds).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer. Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) and incubate with the cells for 1 hour at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add assay buffer containing different fixed concentrations of the antagonist (e.g., this compound) to the respective wells. For the control wells, add assay buffer alone. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader. Record baseline fluorescence. Inject a range of concentrations of the agonist into the wells and immediately measure the fluorescence intensity over time. The peak fluorescence intensity is used as the measure of the response.

  • Data Analysis: For each antagonist concentration, generate an agonist concentration-response curve and determine the EC50 value. Calculate the dose ratios and construct the Schild plot as described above.

cAMP Assay (for Gi-coupled P2Y Receptors)

This assay is suitable for P2Y12, P2Y13, and P2Y14 receptors.

Materials:

  • Cells stably or transiently expressing the Gi-coupled P2Y receptor of interest.

  • Assay buffer.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • P2Y receptor agonist (e.g., ADP).

  • Antagonist (this compound or other compounds).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Microplate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells into microplates and culture as required.

  • Antagonist Incubation: Pre-incubate the cells with various fixed concentrations of the antagonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of forskolin along with a range of concentrations of the agonist to the wells. The forskolin stimulates cAMP production, and the Gi-coupled receptor activation by the agonist will inhibit this production.

  • Cell Lysis and cAMP Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The response measured is the inhibition of forskolin-stimulated cAMP production. Generate agonist concentration-response curves for the inhibition of cAMP production in the absence and presence of the antagonist. Determine the EC50 values for the agonist, calculate the dose ratios, and construct the Schild plot to determine the pA2 value.

Conclusion

The Schild plot analysis is an indispensable tool for the quantitative characterization of competitive antagonists. While this compound is a well-established antagonist of P2X receptors, its potency at P2Y receptors is considerably lower, as indicated by its pA2 value. For researchers investigating the role of specific P2Y receptor subtypes, highly potent and selective antagonists such as MRS2500 for P2Y1 and ticagrelor for P2Y12 offer more precise pharmacological tools. The experimental protocols detailed in this guide provide a framework for conducting robust Schild plot analyses to determine the competitive antagonism of novel compounds at P2Y receptors, thereby aiding in the drug discovery and development process.

References

A Comparative Review of P2X1 Receptor Antagonists: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X1 receptor, an ATP-gated ion channel, plays a pivotal role in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation.[1][2] Its involvement in these pathways has made it a significant target for therapeutic intervention, particularly in the fields of thrombosis, urological disorders, and inflammatory diseases.[1] This guide provides an objective comparison of the efficacy of different P2X1 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate pharmacological tools for their studies.

Comparative Efficacy of P2X1 Antagonists

The efficacy of P2X1 antagonists is primarily evaluated based on their potency (IC50 values) and selectivity against other P2X receptor subtypes. The following table summarizes the quantitative data for several key P2X1 antagonists.

AntagonistP2X1 IC50 (nM)Selectivity Profile (IC50 in nM for other P2X subtypes)Mechanism of ActionSpecies
NF449 0.05 - 1P2X2: ~1500, P2X2/3: 120, P2X3: 1820, P2X7: 40000Non-competitiveHuman, Rat
PPADS 68 - 1820P2X2: >1000, P2X3: 214, P2X5: >1000CompetitiveNot Specified
MRS2159 9.4P2Y1 antagonist, also inhibits P2X1CompetitiveRat
Aurintricarboxylic Acid (ATA) 8.6P2X3: 72.9, P2X2/3: 760, P2X2: 22000, P2X4: 763000, P2X7: 118000Allosteric AntagonistRat
PSB-2001 19P2X3: 156, P2X7: 175, P2X2: >10000, P2X4: >10000Non-competitiveHuman

NF449 emerges as a highly potent and selective P2X1 antagonist with sub-nanomolar to low nanomolar IC50 values.[1] Its non-competitive mechanism of action offers a distinct pharmacological profile. PPADS , a historically used antagonist, exhibits lower potency and selectivity compared to newer compounds. MRS2159 is a notable antagonist that also shows activity at the P2Y1 receptor.[3] Aurintricarboxylic acid (ATA) is a potent allosteric antagonist with nanomolar affinity for P2X1 and P2X3 receptors. Finally, PSB-2001 is another potent non-competitive antagonist with good selectivity for the P2X1 subtype.[1][4]

Key Experimental Protocols

The evaluation of P2X1 antagonist efficacy relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.

Electrophysiological Assays

1. Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes: This technique is widely used for the functional characterization of ion channels.[5]

  • Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and injected with cRNA encoding the human P2X1 receptor. Oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (voltage and current). The membrane potential is clamped at a holding potential of -60 mV.

  • Antagonist Application: The P2X1 receptor is activated by applying its agonist, ATP. To test the inhibitory effect of an antagonist, oocytes are pre-incubated with varying concentrations of the antagonist before and during the application of ATP.

  • Data Analysis: The peak inward current in the presence of the antagonist is measured and compared to the control response (ATP alone) to determine the concentration-response curve and calculate the IC50 value.[6]

2. Whole-Cell Patch Clamp on Mammalian Cells: This method allows for the recording of ion channel activity in mammalian cells expressing the P2X1 receptor (e.g., HEK293 cells).[5]

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid encoding the P2X1 receptor.

  • Recording: A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is held at a specific voltage.

  • Antagonist Application: Similar to TEVC, cells are perfused with solutions containing ATP and varying concentrations of the antagonist.

  • Data Analysis: The resulting currents are recorded and analyzed to determine the antagonist's potency.[5]

Calcium Influx Assay

This assay measures the influx of calcium through the P2X1 receptor channel upon activation, which is a key downstream signaling event.[7]

  • Cell Preparation: Cells expressing the P2X1 receptor are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with different concentrations of the P2X1 antagonist.

  • Agonist Stimulation and Measurement: The cells are then stimulated with an ATP agonist, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the calcium response by the antagonist is used to calculate its IC50 value.[8]

Platelet Aggregation Assay

Given the crucial role of P2X1 in platelet function, this assay directly measures the physiological effect of P2X1 antagonists.[3][9]

  • Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood samples.

  • Antagonist Incubation: The PRP is incubated with the P2X1 antagonist at various concentrations.

  • Aggregation Induction: Platelet aggregation is induced by adding a P2X1 agonist, such as a low concentration of a PAR4 agonist, and monitored by measuring the change in light transmission through the platelet suspension using an aggregometer.

  • Data Analysis: The extent of inhibition of platelet aggregation by the antagonist is quantified to determine its efficacy.[3]

Visualizing P2X1 Signaling and Experimental Workflow

To better understand the context of P2X1 antagonist action, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow for antagonist screening.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds & Activates Antagonist Antagonist Antagonist->P2X1_Receptor Binds & Inhibits Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Na_Influx Na⁺ Influx P2X1_Receptor->Na_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Depolarization Depolarization Na_Influx->Depolarization Depolarization->Downstream_Signaling Physiological_Response Physiological Response (e.g., Platelet Aggregation) Downstream_Signaling->Physiological_Response

P2X1 receptor signaling pathway and points of antagonist intervention.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Calcium Assay) Start->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Selectivity_Profiling Selectivity Profiling (against other P2X subtypes) Dose_Response->Selectivity_Profiling Functional_Assays Functional Assays (e.g., Platelet Aggregation) Selectivity_Profiling->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization

References

Safety Operating Guide

Proper Disposal Procedures for NF279: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NF279, a potent and selective P2X1 receptor antagonist, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance and fostering a secure research environment.

This compound, chemically identified as 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt, is classified as not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] However, it is designated with a Water Hazard Class (WGK) of 1, indicating it is slightly hazardous to water, underscoring the importance of preventing its entry into drains and waterways.[2]

Key Safety and Handling Data

A summary of essential quantitative data for this compound is presented below, facilitating quick reference for safe laboratory practices.

PropertyValueSource
Chemical Name 8,8'-[Carbonylbis(imino-4,1-phenylenecarbonylimino-4,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid hexasodium saltTocris Bioscience
CAS Number 202983-32-2Merck Millipore[3]
Molecular Formula C₄₉H₃₀N₆Na₆O₂₃S₆Tocris Bioscience
Molecular Weight 1401.1 g/mol Merck Millipore[1]
Appearance White to off-white solidMedchemExpress
Solubility Soluble in water (to 25 mg/ml)R&D Systems
Storage Store at -20°CTocris Bioscience
Hazard Classification Not a hazardous substance or mixtureMerck Millipore[1]
Water Hazard Class WGK 1 (Slightly hazardous to water)Sigma-Aldrich[2]

Experimental Protocols: Standard Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on the non-hazardous nature of the compound, with special attention to its slight water hazard classification.

Personnel Protective Equipment (PPE) Requirement:

  • Standard laboratory attire (lab coat)

  • Safety glasses

  • Chemically resistant gloves

Disposal Steps for Solid this compound:

  • Collection: Carefully sweep up any solid this compound waste. Avoid generating dust.

  • Containment: Place the collected solid waste into a clearly labeled, sealed container. The container should be appropriate for non-hazardous chemical waste.

  • Waste Stream: Dispose of the container in the designated solid chemical waste stream for non-hazardous materials. Follow your institution's specific guidelines for chemical waste disposal.

Disposal Steps for Aqueous Solutions of this compound:

  • Small Spills: For small spills of aqueous solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Scoop the absorbent material into a labeled, sealed container.

  • Waste Stream: Dispose of the container in the designated solid chemical waste stream for non-hazardous materials.

  • Large Volumes: For larger volumes of this compound solutions, consult your institution's environmental health and safety (EHS) office for guidance on appropriate disposal methods. Do not pour this compound solutions down the drain. [1]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the key decision points and actions required for safe and compliant waste management.

NF279_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid aqueous_solution Aqueous Solution of this compound assess_form->aqueous_solution Aqueous collect_solid Collect solid waste into a labeled, sealed container. Avoid creating dust. solid_waste->collect_solid absorb_liquid Absorb liquid with inert material. aqueous_solution->absorb_liquid no_drain_disposal CRITICAL: Do NOT pour down the drain. aqueous_solution->no_drain_disposal dispose_solid_waste Dispose of container in designated non-hazardous solid chemical waste stream. collect_solid->dispose_solid_waste collect_absorbed Collect absorbed material into a labeled, sealed container. absorb_liquid->collect_absorbed collect_absorbed->dispose_solid_waste end End: Proper Disposal Complete dispose_solid_waste->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in the laboratory. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Personal protective equipment for handling NF279

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal information for the P2X receptor antagonist, NF279. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne powder and splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. A dust mask (e.g., N95) may be used if weighing larger quantities or if ventilation is poor.Prevents inhalation of airborne powder.

Handling Procedures: Weighing and Dissolving this compound

Objective: To accurately weigh and dissolve this compound powder while minimizing the risk of inhalation and contamination.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., water)

  • Vortex mixer or sonicator

  • Personal Protective Equipment (as specified above)

Experimental Protocol:

  • Preparation:

    • Ensure the work area, including the analytical balance, is clean and free of drafts.

    • Don the appropriate personal protective equipment: a lab coat, safety glasses, and nitrile gloves.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare the balance to zero.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper/boat. Avoid creating airborne dust.

    • Record the final weight of the powder.

  • Dissolving:

    • Carefully transfer the weighed this compound powder into a suitable container (e.g., a centrifuge tube or flask).

    • Add the appropriate volume of solvent to the container.

    • Securely cap the container and mix the solution using a vortex mixer or sonicator until the powder is fully dissolved.

  • Post-Procedure:

    • Clean the spatula and work area with a damp cloth to remove any residual powder.

    • Dispose of the used weighing paper/boat and any contaminated materials in the designated waste container.

    • Remove and dispose of gloves properly, and wash hands thoroughly.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste should follow standard laboratory waste procedures.

Waste Type Disposal Method
Unused this compound Powder Dispose of in the designated solid chemical waste container.
Aqueous Solutions of this compound For small quantities, dilute with a large volume of water and flush down the sanitary sewer, in accordance with local regulations. For larger volumes, collect in a designated aqueous waste container.
Contaminated Labware (e.g., weighing boats, pipette tips) Dispose of in the regular laboratory solid waste stream, unless contaminated with a hazardous substance.
Empty this compound Containers Rinse with a suitable solvent (e.g., water), deface the label, and dispose of in the regular laboratory recycling or trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

NF279_Handling_Workflow A Preparation B Don PPE (Lab Coat, Gloves, Safety Glasses) A->B C Weighing B->C D Use Analytical Balance Transfer with Spatula C->D E Dissolving D->E F Add Solvent Vortex/Sonicate E->F G Post-Procedure Cleanup F->G H Clean Workspace & Equipment G->H I Disposal H->I J Segregate Waste (Solid, Liquid, Labware) I->J K Doff PPE & Wash Hands J->K

Figure 1. A diagram illustrating the safe handling workflow for this compound.

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